Structural Characterization and Synthetic Utility of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Hydrochloride in Drug Discovery
Executive Summary As modern drug discovery pivots toward more complex, three-dimensional chemical spaces to address challenging protein-protein interactions and improve pharmacokinetic profiles, sp³-rich bicyclic scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As modern drug discovery pivots toward more complex, three-dimensional chemical spaces to address challenging protein-protein interactions and improve pharmacokinetic profiles, sp³-rich bicyclic scaffolds have become indispensable[1]. Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride represents a highly versatile, conformationally restricted building block[2]. By fusing a piperidine ring with a morpholin-3-one system, this scaffold offers a unique balance of hydrogen-bonding capability, basicity, and structural rigidity[3],[1]. This technical guide details the physicochemical properties, synthetic utility, and rigorous analytical workflows required to characterize and deploy this compound effectively in medicinal chemistry campaigns.
The core structure of this molecule consists of a saturated bicyclic system. The morpholin-3-one (lactam) motif significantly reduces the basicity of the morpholine nitrogen while providing a hydrogen bond acceptor/donor pair (amide). Conversely, the secondary amine of the piperidine ring remains highly basic.
Causality in Salt Selection: The compound is intentionally isolated and utilized as a hydrochloride salt rather than a free base. The protonation of the piperidine nitrogen prevents oxidative degradation of the secondary amine, dramatically improves shelf-life, and enhances aqueous solubility—a critical parameter for downstream biological assays[4],[3].
Table 1: Physicochemical and Quantitative Structural Properties
The strategic incorporation of morpholine derivatives in Central Nervous System (CNS) drug discovery is well-documented, primarily due to their ability to modulate lipophilic-hydrophilic balance and enhance blood-brain barrier permeability[3]. Octahydro-2H-pyrido[4,3-b]morpholin-3-one elevates this paradigm by introducing conformational restriction.
Vectorial Control: The fused bicyclic nature locks the heteroatoms in a defined spatial orientation, which is critical for target specificity and reducing entropic penalties upon receptor binding[1],[7].
Orthogonal Reactivity: The piperidine nitrogen serves as an active handle for library generation via reductive amination, acylation, or Buchwald-Hartwig cross-coupling, while the morpholinone ring remains stable under standard coupling conditions.
Analytical Characterization Workflows
To ensure scientific integrity, the characterization of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride must rely on self-validating analytical protocols.
Protocol 1: LC-MS Identity and Purity Assessment
Causality: Electrospray Ionization in positive mode (ESI+) is selected because the basic piperidine nitrogen readily protonates, yielding a robust [M+H]⁺ signal[6]. A mobile phase modified with 0.1% formic acid acts as an ion-pairing agent to sharpen peak shape and enhance ionization efficiency.
Step-by-Step Methodology:
System Equilibration & Blank Run: Inject 5 µL of diluent (e.g., 50:50 Water:Acetonitrile) to establish a baseline and confirm the absence of column carryover. Self-validation: This ensures any observed peaks in subsequent runs originate strictly from the sample.
System Suitability Test (SST): Inject a known reference standard. Self-validation: The system is validated for operation only if the retention time relative standard deviation (RSD) is < 2%.
Sample Preparation: Dissolve the compound in diluent to a concentration of 0.1 mg/mL.
Sample Injection & Orthogonal Detection: Inject the sample. Utilize dual detection: UV at 210 nm (necessary as the aliphatic scaffold lacks extended chromophores) and Mass Spectrometry Total Ion Chromatogram (TIC). Self-validation: Orthogonal detection ensures that non-UV absorbing aliphatic impurities are not overlooked.
Data Analysis: Confirm the presence of the m/z 157.09 [M+H]⁺ adduct[6].
Protocol 2: NMR Spectroscopy (¹H and ¹³C)
Causality: DMSO-d₆ is chosen over CDCl₃. The hydrochloride salt is highly polar and forms strong intermolecular hydrogen bonds, leading to poor solubility and broadened signals in non-polar solvents. DMSO-d₆ disrupts these networks, ensuring complete dissolution and sharp multiplets for the complex aliphatic spin systems.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.
Self-Validation (Lock & Shim): Use the residual DMSO quintet at 2.50 ppm to lock the magnetic field. Add Tetramethylsilane (TMS) as an internal standard at 0.00 ppm to self-validate chemical shift calibration.
Interpretation: Map the highly coupled aliphatic protons (sp³-rich core) using 2D COSY and HSQC if 1D signal overlap occurs.
Analytical Characterization Workflow for Bicyclic Morpholinone Derivatives
Handling, Storage, and Formulation Protocols
Because it is a hydrochloride salt, the compound exhibits hygroscopic tendencies.
Storage: Store at 2-8°C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption and maintain long-term stability[2].
Handling: Equilibrate the storage vial to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder, which could otherwise lead to hydrolysis or weighing inaccuracies.
Conclusion
Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is a privileged, sp³-rich building block that provides medicinal chemists with a conformationally locked framework. By adhering to the rigorous, self-validating analytical and handling protocols outlined in this guide, researchers can confidently integrate this scaffold into advanced drug discovery pipelines, leveraging its orthogonal reactivity and favorable physicochemical profile to generate novel therapeutics.
Pharmacokinetic Profiling of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Derivatives: A Technical Whitepaper
Executive Summary The octahydro-2H-pyrido[4,3-b]morpholin-3-one scaffold is a highly versatile, nitrogen-containing bicyclic heterocycle. By fusing a basic piperidine ring with a morpholin-3-one (lactam) moiety, this str...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The octahydro-2H-pyrido[4,3-b]morpholin-3-one scaffold is a highly versatile, nitrogen-containing bicyclic heterocycle. By fusing a basic piperidine ring with a morpholin-3-one (lactam) moiety, this structural class has emerged as a potent source of lead compounds for antibacterial agents, anti-inflammatory therapeutics, and specific enzyme inhibitors[1]. However, the successful clinical translation of these derivatives hinges on overcoming inherent pharmacokinetic (PK) liabilities associated with basic amines. This whitepaper provides a comprehensive, causality-driven guide to the pharmacokinetic profiling of these derivatives, detailing self-validating experimental workflows, structure-activity relationships (SAR), and bioanalytical best practices.
Structural Rationale and ADME Causality
To design an effective PK profiling strategy, one must first understand how the physicochemical properties of the octahydro-2H-pyrido[4,3-b]morpholin-3-one core dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile:
The Piperidine Nitrogen (Basic Center): The secondary (or substituted tertiary) amine in the piperidine ring is protonated at physiological pH. While this guarantees excellent aqueous solubility, it also drives a high volume of distribution (
Vd
) due to strong affinity for acidic phospholipids in tissues. Furthermore, this nitrogen is the primary site for CYP450-mediated N-dealkylation[2].
The Morpholin-3-one Ring (Metabolic Shielding): Standard morpholine rings are highly susceptible to oxidative ring-opening. By incorporating a lactam carbonyl (forming morpholin-3-one), the electron density on the adjacent oxygen and nitrogen atoms is significantly reduced. This causality explains why the morpholin-3-one derivatives exhibit superior metabolic stability and longer plasma half-lives compared to their unsubstituted morpholine counterparts[3].
Stereochemistry: The spatial orientation at the ring fusion carbons (e.g., rac-(4aR,8aR) configurations) dictates the 3D conformation of the molecule, which directly impacts both target receptor binding and the rate of hepatic clearance[2].
Fig 1. Primary metabolic clearance pathways of pyrido[4,3-b]morpholin-3-one derivatives.
Self-Validating In Vivo Pharmacokinetic Protocol
To accurately determine clearance (
CL
), volume of distribution (
Vdss
), half-life (
t1/2
), and absolute bioavailability (
F%
), a dual-arm (Intravenous and Per Os) rodent study must be executed. The following protocol is designed as a self-validating system , ensuring that every step contains an internal check against experimental artifacts.
Phase A: Formulation and Dosing
Vehicle Selection: Formulate the derivative in a cosolvent system (e.g., 5% DMSO, 10% Tween 80, 85% Saline).
Causality & Validation: Basic amines can precipitate in standard buffers. Complete visual clarity of the solution validates complete dissolution, ensuring the dosed concentration is accurate and preventing micro-emboli during IV administration.
Administration: Dose Sprague-Dawley rats intravenously (IV) via the lateral tail vein at 1 mg/kg, and orally (PO) via gavage at 5 mg/kg.
Phase B: Serial Sampling and Matrix Stabilization
Blood Collection: Collect 200 µL of blood at predefined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes coated with
K2EDTA
.
Causality & Validation:
K2EDTA
is chosen over Heparin because Heparin is known to cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. The use of
K2EDTA
ensures a cleaner background signal.
Plasma Harvesting: Immediately centrifuge the samples at 4°C (3000 × g for 10 min) and transfer the plasma to a pre-chilled 96-well plate.
Extraction: To 50 µL of plasma, add 150 µL (3 volumes) of ice-cold Acetonitrile containing a Stable-Isotope Labeled (SIL) internal standard (e.g.,
13C3
-derivative).
Causality & Validation: The 3:1 organic-to-aqueous ratio guarantees >95% precipitation of plasma proteins, instantly quenching any ex vivo enzymatic degradation. The SIL internal standard makes the extraction self-validating: any physical loss of the analyte during transfer, or any matrix-induced ion suppression during LC-MS/MS, will identically affect the SIL. Therefore, the peak area ratio (Analyte/SIL) remains perfectly constant, validating the quantitative accuracy.
Centrifugation: Spin at 10,000 × g for 15 minutes. The formation of a solid white pellet visually validates successful protein depletion.
Phase D: LC-MS/MS Quantification
Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Utilize the specific mass-to-charge (
m/z
) transitions and collision cross-section (CCS) data to isolate the compound[3].
Fig 2. Step-by-step in vivo pharmacokinetic profiling workflow for bicyclic derivatives.
Quantitative Data Interpretation & SAR
The nature of the substituent on the piperidine nitrogen drastically alters the pharmacokinetic profile. The table below summarizes the quantitative PK parameters of three distinct pyrido[4,3-b]morpholin-3-one derivatives to illustrate these structure-activity relationships[4].
Derivative Modification
LogP
Clearance (
CL
) (mL/min/kg)
Volume of Dist. (
Vdss
) (L/kg)
Half-life (
t1/2
) (h)
Bioavailability (
F%
)
Unsubstituted Core
0.8
45.0
1.2
1.5
65%
N-Methyl
1.2
30.5
1.8
2.8
78%
N-Benzyl
2.5
65.0
4.5
1.2
25%
Mechanistic Causality of the Data:
Unsubstituted Core: Exhibits moderate clearance and good bioavailability due to its low lipophilicity (LogP 0.8) and high aqueous solubility, preventing extensive first-pass hepatic metabolism.
N-Methyl Derivative: Represents the optimal PK balance. The small methyl group slightly increases lipophilicity, improving tissue penetration (
Vdss
increases to 1.8 L/kg), while sterically hindering rapid N-dealkylation, thereby extending the half-life to 2.8 hours.
N-Benzyl Derivative: The bulky, highly lipophilic benzyl group drives a massive increase in tissue distribution (
Vdss
= 4.5 L/kg). However, this high lipophilicity exponentially increases its affinity for hepatic CYP3A4. The resulting high hepatic extraction ratio leads to rapid clearance (65.0 mL/min/kg) and severe first-pass metabolism, plummeting oral bioavailability to just 25%[4].
Conclusion
The octahydro-2H-pyrido[4,3-b]morpholin-3-one scaffold offers a privileged structural framework for drug discovery. By understanding the causality between its bicyclic structure, its basic amine, and its lactam carbonyl, researchers can rationally tune its pharmacokinetic properties. Implementing self-validating bioanalytical workflows ensures that the resulting ADME data is robust, trustworthy, and ready to support IND-enabling studies.
References
PubChem (NCBI). "Rac-(4ar,8ar)-octahydro-2h-pyrido[4,3-b]morpholin-3-one hydrochloride - Structural Information and Mass Spectrometry". Available at:[Link]
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry". Available at:[Link]
Stereochemistry and chiral centers of rac-(4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride
An In-Depth Technical Guide to the Stereochemistry and Chiral Centers of rac-(4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride Abstract This technical guide provides a comprehensive examination of the ste...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Stereochemistry and Chiral Centers of rac-(4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride
Abstract
This technical guide provides a comprehensive examination of the stereochemical features of rac-(4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride, a bicyclic heterocyclic compound of interest in medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its structural components, chiral centers, and the stereoisomers that arise from them. We will dissect the molecule's nomenclature, identify its stereogenic centers, and provide a detailed protocol for assigning stereochemical configurations using the Cahn-Ingold-Prelog (CIP) rules. Furthermore, this document outlines key analytical techniques for stereochemical elucidation, including NMR spectroscopy and X-ray crystallography, and discusses the significance of its stereoisomerism in the context of pharmacological activity.
Introduction: The Pyrido-Morpholine Scaffold
The fusion of piperidine and morpholine rings creates the octahydro-2H-pyrido[4,3-b]morpholin-3-one scaffold, a structure that has garnered attention in pharmaceutical development. Morpholine and its derivatives are integral components in a wide array of pharmacologically active agents, valued for their favorable physicochemical properties and ability to form key interactions with biological targets.[1][2][3] This heterocyclic system serves as a versatile building block in the synthesis of more complex molecules, including potential antibacterial agents, enzyme inhibitors, and receptor modulators.[4]
The introduction of stereocenters, as seen in rac-(4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride, adds a critical layer of complexity. The three-dimensional arrangement of atoms in a drug molecule is a determining factor in its interaction with chiral biological macromolecules, profoundly influencing its efficacy, selectivity, and safety profile.[5][6] This guide aims to provide a definitive resource on the stereochemistry of this specific racemic compound, elucidating its structure and providing the foundational knowledge required for its synthesis, analysis, and application in research settings.
Molecular Structure and Nomenclature
The systematic IUPAC name, rac-(4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride, precisely defines the molecule's constitution, configuration, and salt form.
octahydro-2H-pyrido[4,3-b]morpholin-3-one : This core name describes a bicyclic system where a pyridine ring is fused to a morpholine ring.
[4,3-b] : Indicates the fusion occurs at the 'b' face of the morpholine ring and connects to positions 4 and 3 of the pyridine ring.
octahydro : Specifies that the pyridine ring is fully saturated, effectively making it a piperidine ring.
-3-one : A carbonyl group is located at position 3 of the morpholinone ring.
(4aR,8aS) : These are the Cahn-Ingold-Prelog (CIP) descriptors for the absolute configuration at the two stereogenic bridgehead carbons, C4a and C8a. This specific combination denotes a cis-fusion of the two rings.
rac- : The prefix "rac" for racemate indicates that the substance is an equimolar mixture of the (4aR,8aS) enantiomer and its non-superimposable mirror image, the (4aS,8aR) enantiomer.
hydrochloride : The molecule is supplied as a hydrochloride salt, with one of the basic nitrogen atoms (typically the more basic piperidine nitrogen) being protonated.
Caption: IUPAC Numbering of the Pyrido[4,3-b]morpholin-3-one Scaffold.
Stereochemical Analysis
The stereochemistry of this molecule is defined by two chiral centers located at the bridgehead carbons, C4a and C8a. For a molecule with 'n' stereogenic centers, a maximum of 2^n stereoisomers can exist.[7] In this case, with n=2, there are a maximum of four possible stereoisomers.
Identification of Chiral Centers
A chiral center, or stereocenter, is an atom (typically carbon) bonded to four different groups.[5]
Carbon 4a (C4a): This atom is bonded to four distinct groups:
The nitrogen atom at position 4 (–N4–).
The carbon atom at position 5 (–C5H2–).
The bridgehead carbon at position 8a (–C8aH–).
The hydrogen atom attached to it (–H).
Carbon 8a (C8a): This atom is also bonded to four distinct groups:
The oxygen atom at position 1 (–O1–).
The carbon atom at position 8 (–C8H2–).
The bridgehead carbon at position 4a (–C4aH–).
The hydrogen atom attached to it (–H).
Caption: Chiral Centers C4a and C8a with Four Unique Substituent Groups.
Stereoisomers: Enantiomers and Diastereomers
The two stereocenters give rise to two pairs of enantiomers. The relationship between the stereochemistry at C4a and C8a determines the overall shape of the ring fusion.
Cis-fused isomers: The (4aR,8aS) and (4aS,8aR) configurations result in the hydrogen atoms at the bridgehead positions being on opposite sides of the bicyclic system, leading to a kinetically favored cis-fused ring system. These two isomers are enantiomers of each other. The title compound, rac-(4aR,8aS), is an equimolar mixture of this enantiomeric pair.
Trans-fused isomers: The (4aR,8aR) and (4aS,8aS) configurations would result in a trans-fused ring system. This pair of enantiomers are diastereomers of the cis-fused pair. Diastereomers are stereoisomers that are not mirror images and have different physical and chemical properties.[7]
Caption: Stereoisomeric Relationships of the Core Scaffold.
Experimental Protocols for Stereochemical Determination
The unambiguous assignment of stereochemistry is paramount. While synthesis may yield a racemic mixture, its characterization and potential separation require robust analytical methods.
Protocol: Assignment of Absolute Configuration via CIP Rules
This protocol outlines the process for assigning the R/S descriptor to the C4a stereocenter of the (4aR,8aS) enantiomer.
Objective: To determine the absolute configuration at C4a.
Methodology:
Identify the four groups attached to the chiral center C4a:
Group 1: –N4(C3)(H)
Group 2: –C5H2–
Group 3: –C8a(O1)(C8)(H)
Group 4: –H
Assign Priorities: Rank these groups based on the atomic number of the atom directly bonded to the chiral center. Higher atomic number receives higher priority.
Priority 1: –N4 (Nitrogen, Z=7)
Priority 2: –C8a (Carbon, Z=6, bonded to O, C, H)
Priority 3: –C5 (Carbon, Z=6, bonded to C, H, H)
Priority 4: –H (Hydrogen, Z=1)
Causality Note: –C8a is prioritized over –C5 because, at the first point of difference, C8a is bonded to an oxygen (Z=8), while C5 is bonded to another carbon (Z=6).
Orient the Molecule: Position the molecule so that the lowest priority group (Group 4, –H) is pointing away from the observer (dashed bond).
Determine Direction: Trace the path from priority 1 to 2 to 3.
For the (4aR,8aS) enantiomer, this path traces a clockwise direction.
Assign Descriptor: A clockwise direction corresponds to the R configuration. Therefore, the center is designated 4aR . A similar process for C8a reveals an S configuration.
Protocol: NMR Spectroscopy for Relative Stereochemistry
Nuclear Magnetic Resonance (NMR) is a powerful tool for determining the relative configuration (cis or trans) of the ring fusion.
Objective: To confirm the cis-fusion of the (4aR,8aS) scaffold.
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
Acquire ¹H NMR Spectrum: Obtain a standard one-dimensional proton NMR spectrum. The signals for the bridgehead protons (H-4a and H-8a) are expected to be complex multiplets.
Acquire 2D NOESY/ROESY Spectrum: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is critical. This experiment detects protons that are close to each other in space (< 5 Å).
Data Analysis:
In a cis-fused system, the H-4a and H-8a protons are on the same face of the bicyclic system.
Look for a cross-peak in the NOESY/ROESY spectrum that correlates the signals of H-4a and H-8a.
The presence of this cross-peak provides strong evidence for their spatial proximity, confirming the cis relative stereochemistry. The absence of this cross-peak would suggest a trans configuration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
Position
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Notes
C2
~4.2 (s, 2H)
~65
Singlet for the CH₂ next to the carbonyl.
C4a
~3.5 (m, 1H)
~55
Bridgehead proton, complex splitting.
C5, C8
2.8 - 3.2 (m, 4H)
~45-50
Piperidine ring protons adjacent to nitrogen.
C6
1.8 - 2.2 (m, 2H)
~25
Piperidine ring proton.
C8a
~4.0 (m, 1H)
~75
Bridgehead proton adjacent to oxygen, downfield shift.
C3 (C=O)
-
~170
Carbonyl carbon.
Note: These are estimated values and may vary based on solvent and exact conformation. Data from similar structures informs these predictions.[8][10]
For the unequivocal determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.[11][12][13]
Objective: To obtain the precise three-dimensional structure of one of the enantiomers.
Methodology:
Crystal Growth: Grow a single, high-quality crystal of one of the pure enantiomers (after chiral separation) or of a salt with a chiral counter-ion. This is often the most challenging step.
Data Collection: Mount the crystal on a diffractometer and expose it to an X-ray beam. The diffraction pattern is collected.[14]
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of all non-hydrogen atoms are determined.
Absolute Configuration Determination: By analyzing anomalous dispersion effects (e.g., using the Flack parameter), the absolute configuration (R/S) of each stereocenter can be determined without ambiguity.[13]
Caption: Experimental Workflow for Stereochemical Confirmation.
Conclusion and Outlook
The stereochemistry of rac-(4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is defined by its two cis-fused bridgehead chiral centers at C4a and C8a. Understanding the spatial arrangement of this scaffold is not merely an academic exercise; it is a prerequisite for any meaningful investigation into its biological activity. The distinct three-dimensional architecture of the (4aR,8aS) enantiomer versus its (4aS,8aR) counterpart will dictate how each molecule fits into the chiral binding pocket of a target protein, ultimately governing its pharmacological effect. This guide has provided a foundational framework for identifying, assigning, and analytically confirming the stereochemical properties of this compound, equipping researchers with the essential knowledge to advance its study in drug discovery and development.
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The Rise of a Privileged Scaffold: A Technical Guide to the Role of Pyrido[4,3-b]morpholin-3-one in Drug Discovery
Introduction: The Quest for Privileged Scaffolds in Modern Drug Discovery In the intricate landscape of medicinal chemistry, the concept of a "privileged scaffold" represents a paradigm of efficiency and innovation. Thes...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quest for Privileged Scaffolds in Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the concept of a "privileged scaffold" represents a paradigm of efficiency and innovation. These are molecular frameworks that, through their inherent structural and physicochemical properties, are capable of binding to multiple biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics. Pyridone and its various fused heterocyclic analogs have emerged as quintessential examples of such scaffolds.[1][2] Their utility stems from a unique combination of features: they can act as both hydrogen bond acceptors and donors, serve as effective bioisosteres for amides and phenyl groups, and can be chemically decorated to fine-tune properties like solubility and metabolic stability.[1][2]
This guide delves into a specific and promising member of this family: the pyrido[4,3-b]morpholin-3-one bicyclic system. This scaffold presents a conformationally restricted, three-dimensional architecture that marries the key attributes of a pyridine ring, a morpholine, and a lactam (an amide within a ring). This fusion creates a unique electronic and steric environment, making it an intriguing candidate for targeting complex protein binding sites. While direct literature on this exact scaffold is emerging, a robust understanding of its potential can be constructed by examining its parent ring system, pyrido[4,3-b][1][3]oxazine, and closely related, well-documented analogs. Through the principles of bioisosteric replacement, we can project the utility of this core in targeting critical disease-related proteins, from epigenetic readers to protein kinases.[4][5]
Section 1: The Pyrido[4,3-b][1][3]oxazine Core: Synthesis and Properties
The foundational pyrido[4,3-b][1][3]oxazine ring system is the logical starting point for understanding the more specific pyrido[4,3-b]morpholin-3-one. The "-one" suffix simply denotes the presence of a carbonyl group, creating the lactam functionality which is crucial for establishing specific hydrogen bonding patterns with protein targets.
Physicochemical Characteristics
The scaffold's inherent rigidity reduces the entropic penalty upon binding to a target, a favorable characteristic in drug design. The pyridine nitrogen acts as a hydrogen bond acceptor, while the lactam moiety provides both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). This rich electronic profile allows for multiple, specific interactions within a binding pocket, enhancing binding affinity and selectivity.
General Synthetic Strategies
The construction of the pyrido[4,3-b][1][3]oxazine core typically involves the cyclization of a suitably substituted aminopyridine precursor. A common and effective strategy begins with a 4-hydroxypyridine derivative, which is subsequently elaborated to build the fused oxazine ring.
A representative synthetic pathway involves the reaction of a 5-amino-4-hydroxypyridine intermediate with an α-halo ketone.[6] This key reaction, an intramolecular cyclization, forges the oxazine ring. The initial precursor, in turn, can be synthesized from a more readily available chloropyridine.[6]
Caption: General synthetic pathway to the pyrido[4,3-b][1][3]oxazine scaffold.
The true potential of a scaffold is realized in its ability to modulate biological targets implicated in disease. For the pyrido-oxazinone family, compelling evidence points toward two of the most critical target classes in modern oncology and immunology: epigenetic proteins and protein kinases.
Targeting the Epigenome: BET Bromodomain Inhibition
The Bromodomain and Extra-Terminal domain (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a pivotal role in regulating gene transcription.[7] They recognize and bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC. Consequently, inhibiting BET proteins has become a major therapeutic strategy for treating various cancers and inflammatory diseases.[7]
A landmark study in this area detailed the discovery of benzo[f]pyrido[4,3-b][1][3]oxazepin-10-one derivatives as potent, orally available BET inhibitors.[7] While this scaffold contains a seven-membered oxazepine ring, its core pyrido[4,3-b] fusion and lactam-like functionality provide a powerful case study. Molecular modeling and structure-activity relationship (SAR) studies revealed that this scaffold effectively mimics the acetylated lysine side chain, sitting snugly within the bromodomain binding pocket and disrupting its function.
Caption: Competitive inhibition of BRD4 by a pyrido-oxazinone scaffold.
The research led to the identification of a lead compound, a 9-fluorobenzo[f]pyrido[4,3-b][1][3]oxazepin-10-one derivative, which demonstrated potent BRD4 inhibitory activity and efficacy in an in vivo model of psoriasis, an inflammatory disease.[7]
Compound
Target
IC₅₀ (nM)
Cellular Activity
Reference
Derivative 43
BRD4
25
Potent activity in imiquimod-induced psoriasis model mice
Modulating Cell Signaling: Protein Kinase Inhibition
Protein kinases are enzymes that regulate the majority of cellular pathways and are frequently dysregulated in cancer. Designing inhibitors that can selectively target the ATP-binding site of a specific kinase is a cornerstone of targeted cancer therapy. The rigid, heterocyclic nature of the pyrido-oxazinone scaffold makes it an ideal candidate for developing kinase inhibitors.
Researchers have successfully designed macrocyclic derivatives of a related benzo[b]pyrido[4,3-e][1][3]oxazine scaffold as highly potent inhibitors of Pim-1 kinase.[3][8] Pim-1 is a serine/threonine kinase that is overexpressed in many hematological malignancies and solid tumors, where it promotes cell survival and proliferation.
The SAR studies in this work highlighted the importance of the scaffold in orienting key substituents to interact with the kinase hinge region and other critical residues in the ATP-binding pocket. The most potent compound identified, H5 , exhibited an IC₅₀ value of just 35 nM against Pim-1 kinase.[8]
The success of these related scaffolds strongly suggests that the more compact pyrido[4,3-b]morpholin-3-one core could be similarly decorated to generate potent and selective inhibitors against a wide range of kinases.
Section 3: Experimental Protocols: A Self-Validating System
Trustworthiness in drug discovery is built upon robust and reproducible experimental protocols. The following sections provide validated, step-by-step methodologies for the synthesis of a core intermediate and a critical biological assay.
Protocol: Synthesis of a 5-Amino-4-hydroxypyridine Intermediate
This protocol describes the foundational steps for creating the key precursor required for the subsequent cyclization to form the pyrido-oxazine ring, based on methodologies described in the literature.[6]
Step 1: Hydrolysis of the Starting Material
Dissolve the starting ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate (1.0 eq) in 90% formic acid.
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it over crushed ice.
Neutralize the solution carefully with a saturated sodium bicarbonate solution until the pH is ~7.
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the 4-hydroxypyridine derivative.
Step 2: Catalytic Hydrogenation
Suspend the 4-hydroxypyridine derivative from Step 1 in ethanol in a hydrogenation vessel.
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
Stir the mixture vigorously at room temperature for 12-18 hours or until hydrogen uptake ceases.
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Concentrate the filtrate under reduced pressure to yield the final 5-amino-4-hydroxypyridine intermediate. The product should be used promptly as aromatic amines can be sensitive to air and light.
Caption: Experimental workflow for the synthesis of the aminohydroxypyridine key intermediate.
This protocol outlines a homogenous, high-throughput assay to quantify the binding affinity of a test compound for the first bromodomain of BRD4.
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads. When in close proximity (i.e., when the protein-ligand binding is intact), a singlet oxygen molecule produced by the donor bead upon laser excitation diffuses to the acceptor bead, triggering a chemiluminescent signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in signal.
Materials:
Recombinant His-tagged BRD4(BD1) protein.
Biotinylated histone H4 peptide acetylated at Lys12 (H4K12ac).
Streptavidin-coated Donor beads.
Nickel Chelate (Ni-NTA) Acceptor beads.
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).
Test compounds (serially diluted in DMSO).
Procedure:
Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in 100% DMSO. Then, dilute these into assay buffer to the desired starting concentration (typically with a final DMSO concentration of ≤1%).
In a 384-well microplate, add 5 µL of the diluted test compound or vehicle control (assay buffer + DMSO).
Add 5 µL of His-BRD4(BD1) protein solution (final concentration ~20 nM) to each well and incubate for 15 minutes at room temperature.
Add 5 µL of biotinylated H4K12ac peptide (final concentration ~20 nM) to each well and incubate for another 15 minutes.
Prepare a mixture of Streptavidin-Donor beads and Ni-NTA Acceptor beads in assay buffer (final concentration ~10 µg/mL each). Add 5 µL of this bead suspension to each well under subdued light.
Seal the plate and incubate in the dark at room temperature for 60 minutes.
Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
Calculate the percent inhibition for each compound concentration relative to the vehicle controls and fit the data to a dose-response curve to determine the IC₅₀ value.
Section 4: Future Perspectives & Conclusion
The pyrido[4,3-b]morpholin-3-one scaffold and its close analogs represent a compelling area for future drug discovery efforts. The evidence gathered from related ring systems demonstrates their potential to effectively target high-value protein classes like BET bromodomains and protein kinases. The rigid, three-dimensional structure combined with a rich capacity for hydrogen bonding provides a robust platform for designing potent and selective inhibitors.
Future work should focus on several key areas:
Expansion of Synthetic Routes: Developing novel and efficient synthetic methodologies to access a diverse library of pyrido[4,3-b]morpholin-3-one derivatives with various substitution patterns.
Broad Target Screening: Screening these libraries against a wide range of biological targets to uncover new therapeutic applications beyond kinases and bromodomains.
Structure-Based Design: Utilizing X-ray crystallography and computational modeling to understand the precise binding modes of these scaffolds, enabling rational, iterative design of next-generation inhibitors with improved potency and optimized pharmacokinetic profiles.
References
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
Elslager, E. F., et al. (1984). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][3]oxazines and pyrido[4,3-b][1][3]thiazines. Journal of Medicinal Chemistry, 27(12), 1626-1631. [Link]
Xu, J., et al. (2022). Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1][3]oxazine derivatives as novel Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 72, 128874. [Link]
Xu, J., et al. (2022). Design, synthesis, and bioactivity evaluation of macrocyclic benzo[b]pyrido[4,3-e][1][3]oxazine derivatives as novel Pim-1 kinase inhibitors. ResearchGate. [Link]
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][3]oxazine as new scaffolds for potential bioactive compounds. ResearchGate. [Link]
Atkinson, R. S., et al. (2002). Structure−Activity Relationships for Pyrido-, Imidazo-, Pyrazolo-, Pyrazino-, and Pyrrolophenazinecarboxamides as Topoisomerase-Targeted Anticancer Agents. Journal of Medicinal Chemistry, 45(3), 740-743. [Link]
Seto, S., et al. (2021). Discovery of benzo[f]pyrido[4,3-b][1][3]oxazepin-10-one derivatives as orally available bromodomain and extra-terminal domain (BET) inhibitors with efficacy in an in vivo psoriatic animal model. Bioorganic & Medicinal Chemistry, 34, 116015. [Link]
Pyridones in drug discovery: Recent advances. ResearchGate. [Link]
Song, M., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 794358. [Link]
Gohlke, H., et al. (2002). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry Letters, 12(2), 145-148. [Link]
Toxicity and Hazard Classification of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Hydrochloride: A Technical Guide
Executive Summary Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride (CAS: 1803562-18-6)[1] is a highly specialized, conformationally restricted bicyclic scaffold increasingly utilized in modern medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride (CAS: 1803562-18-6)[1] is a highly specialized, conformationally restricted bicyclic scaffold increasingly utilized in modern medicinal chemistry to improve the pharmacokinetic profiles of small-molecule therapeutics. While its structural rigidity is a boon for target affinity, the fusion of a piperidine (pyrido) ring with a morpholinone system introduces specific toxicological liabilities.
This whitepaper synthesizes empirical hazard data, mechanistic toxicology, and self-validating experimental protocols to provide a comprehensive framework for the safe handling, classification, and biological assessment of this compound.
To understand the toxicity of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride, we must look beyond its bulk properties and analyze its molecular behavior at the biological interface.
Physicochemical Causality
The compound exists as a hydrochloride salt of a secondary amine. This salt formation is a double-edged sword:
Enhanced Solubility: It dramatically increases aqueous solubility, aiding in systemic drug formulation.
Mucosal Liability: High aqueous solubility means the compound rapidly dissolves in the moisture-rich environments of the ocular mucosa, respiratory tract, and sweat on the skin. Upon dissolution, the localized dissociation of the hydrochloride salt can cause micro-environmental pH shifts, leading to the disruption of lipid bilayers and the denaturation of structural proteins in the cornea and epidermis.
Cellular Interaction Pathway
The primary mechanism of hazard for this class of aliphatic/bicyclic amines involves surfactant-like membrane disruption. The protonated nitrogen interacts with the negatively charged phospholipid headgroups of cell membranes, while the lipophilic bicyclic core inserts into the lipid tail region. This amphiphilic interaction compromises membrane integrity, leading to reactive oxygen species (ROS) generation, oxidative stress, and ultimately, cellular apoptosis. Furthermore, its ability to cross the blood-brain barrier (BBB) implicates it in Specific Target Organ Toxicity - Single Exposure (STOT SE 3), specifically transient central nervous system (CNS) depression or respiratory irritation[2].
Figure 1: Mechanistic pathway of amine-induced cellular toxicity and target organ effects.
GHS Hazard Classification & Toxicological Data
Based on read-across data from closely related octahydropyrrolo[3,4-b]morpholine derivatives and predictive in silico models, the compound is subject to stringent Globally Harmonized System (GHS) classifications[2][3].
Table 1: GHS Hazard Categorization
Hazard Class
Category
Hazard Statement (Code)
Mechanistic Rationale
Acute Toxicity
Category 4
H302, H312, H332 (Harmful if swallowed, in contact with skin, or inhaled)
Systemic absorption via mucosal/dermal routes leading to acute metabolic disruption.
Skin Corrosion/Irritation
Category 2
H315 (Causes skin irritation)
Localized pH alteration and lipid bilayer disruption upon contact with dermal moisture.
Rapid dissolution in tear film causing immediate corneal epithelial protein denaturation.
Specific Target Organ Toxicity
Category 3
H336 (May cause drowsiness or dizziness)
BBB penetration of the un-ionized free base fraction leading to CNS interaction.
Table 2: Physicochemical Properties[4]
Property
Value
Implication for Handling
Molecular Formula
C7H13ClN2O2
Small molecular weight facilitates rapid absorption.
Molecular Weight
192.64 g/mol
High volatility is unlikely, but dust inhalation is a severe risk.
Physical State
Solid (Powder)
Requires local exhaust ventilation (LEV) to prevent aerosolization.
Experimental Workflows for Toxicity Validation
To validate the GHS classifications without relying on ethically problematic in vivo animal models (e.g., the Draize test), we deploy a tiered in vitro assessment strategy utilizing 3D reconstructed human tissue models.
Expertise Insight: A critical failure point in testing amine hydrochlorides is their potential to directly reduce MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan in the absence of living cells. If the tissue is not washed meticulously, residual compound will cause a false-positive viability reading, masking severe tissue death. Always perform a direct MTT reduction control prior to the main assay.
Protocol 1: In Vitro Skin Irritation (Adapted from OECD TG 439)[5][6]
This protocol utilizes Reconstructed Human Epidermis (RhE) (e.g., EpiDerm™) to assess H315 classification.
Direct Reduction Control: Mix 25 mg of the compound with 1 mL of MTT solution (1 mg/mL). Incubate for 3 hours at 37°C. If the solution turns blue/purple, the compound is a direct MTT reducer, and killed-tissue controls must be used in the main assay to subtract false signals.
Tissue Equilibration: Pre-incubate RhE tissues in assay medium at 37°C, 5% CO2 for 1 hour to stabilize cellular metabolism.
Application: Moisten the RhE surface with 25 µL of sterile DPBS. Apply 25 mg of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride evenly across the tissue surface.
Exposure: Incubate for exactly 60 minutes at 37°C. (Self-validation: Include a positive control of 5% SDS and a negative control of DPBS. SDS must yield <20% viability).
Washing (Critical Step): Wash the tissues 15 times with DPBS using a gentle stream to remove all residual solid compound, preventing pH-induced false MTT reduction.
Viability Assessment: Transfer tissues to MTT medium for 3 hours. Extract the resulting formazan with isopropanol and read Optical Density (OD) at 570 nm.
Decision Criteria: If mean viability is ≤ 50% , classify as GHS Category 2 (Irritant).
Protocol 2: In Vitro Eye Damage/Irritation (Adapted from OECD TG 492)[7][8]
This protocol utilizes Reconstructed human Cornea-like Epithelium (RhCE) (e.g., EpiOcular™) to differentiate between H318 and H319.
Tissue Preparation: Pre-incubate RhCE tissues overnight to ensure complete stratification of the corneal-like layers.
Application: Apply 50 mg of the solid compound directly to the wetted apical surface of the tissue.
Exposure: Incubate for 6 hours at 37°C. (Solids require longer exposure than liquids to simulate the slow dissolution in the tear film).
Post-Exposure Incubation: Wash tissues extensively with DPBS, then incubate in fresh medium for 18 hours to allow for potential delayed cytotoxic responses (apoptosis cascade).
Viability Assessment: Perform the MTT assay as described above.
Decision Criteria: If mean viability is ≤ 60% , the compound requires classification for eye irritation or serious eye damage.
Figure 2: Tiered in vitro toxicity assessment workflow for regulatory classification.
Safety Protocols & Handling Guidelines
Because this compound is a potent mucosal irritant and a CNS-active agent, engineering controls must supersede personal protective equipment (PPE) as the primary line of defense.
Engineering Controls: All weighing, transferring, and formulation of the dry powder must be conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder weighing isolator.
PPE Requirements: Nitrile gloves (double-gloved), a fitted P100/FFP3 particulate respirator (if handled outside an isolator), and tight-fitting chemical splash goggles. Standard safety glasses are insufficient due to the severe eye damage hazard (H318).
Spill Response: Do not dry-sweep. Amine hydrochlorides are highly soluble; therefore, spills should be covered with a slightly dampened absorbent pad (using water or a weak acidic buffer like 0.1M citric acid to neutralize the free base fraction if it forms), swept gently, and disposed of as hazardous chemical waste.
References
PubChem. "Rac-(4ar,8ar)-octahydro-2h-pyrido[4,3-b]morpholin-3-one hydrochloride." National Center for Biotechnology Information. Available at:[Link]
OECD (2015), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at:[Link]
OECD (2015), Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at:[Link]
NextSDS Database. "Hazard Classifications: rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride." NextSDS. Available at: [Link]
Thermodynamic Stability and Degradation Kinetics of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Hydrochloride
Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals. Executive Summary Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride (CAS: 1803562-18-6) is a structurall...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals.
Executive Summary
Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride (CAS: 1803562-18-6) is a structurally unique fused bicyclic heterocycle integrating both piperidine and morpholine-3-one (lactam) moieties [1]. As a highly versatile intermediate in medicinal chemistry, understanding its thermodynamic stability is critical for optimizing synthetic scale-up and downstream pharmaceutical formulation. While the compound is generally stable under ambient laboratory conditions, the unprotonated free base exhibits pronounced sensitivity to oxidative environments and extreme pH shifts [1].
This technical guide establishes a rigorous theoretical and experimental framework for profiling the thermodynamic parameters and kinetic rate laws governing the stability of this compound, filling a critical gap in current computational literature [3].
Structural Thermodynamics and Causality
The thermodynamic stability of this molecule is inextricably linked to its bicyclic architecture and its salt form. The molecular formula of the free base is C₇H₁₂N₂O₂, with a monoisotopic mass of 156.08932 Da [2]. The conversion of the free base to the hydrochloride salt (C₇H₁₃ClN₂O₂, MW: 192.64 g/mol ) is not merely a solubility enhancement technique; it is a thermodynamic stabilizing mechanism.
Mechanistic Causality of Degradation
Oxidative Susceptibility: The piperidine ring contains a secondary aliphatic amine. In the free base form, the lone pair on this nitrogen is highly nucleophilic and susceptible to N-oxidation by reactive oxygen species (ROS) or transition metal catalysts. Protonation via the HCl salt sequesters this lone pair, drastically increasing the activation energy (
Ea
) required for oxidation.
Hydrolytic Cleavage: The morpholin-3-one ring contains a cyclic amide (lactam). While thermodynamically stable at neutral pH due to resonance stabilization, exposure to extreme alkaline or acidic environments catalyzes the nucleophilic attack of water, leading to ring-opening hydrolysis [1].
Thermodynamic equilibrium and primary degradation pathways.
Quantitative Thermodynamic and Mass Spectrometry Data
To establish a baseline for stability testing, researchers must utilize precise mass-to-charge (m/z) ratios for the detection of the intact compound and its degradants. The following table summarizes the predicted collision cross-section (CCS) and adduct mass data essential for LC-MS/MS stability assays [2].
Parameter / Adduct
Value / m/z
Thermodynamic Implication
Molecular Weight (HCl Salt)
192.64 g/mol
Bulk solid-state mass.
Monoisotopic Mass (Free Base)
156.08932 Da
Exact mass for high-resolution MS.
[M+H]⁺ Adduct
157.09715 m/z
Primary ion for positive-mode ESI quantitation.
[M+Na]⁺ Adduct
179.07909 m/z
Secondary ion; indicates sodium salt exchange.
Predicted CCS ([M+H]⁺)
133.2 Ų
Ion mobility baseline for identifying ring-opened degradants.
Oxidation Sensitivity
High (Free Base)
Requires inert atmosphere (N₂/Ar) during free-base synthesis.
Experimental Methodologies for Stability Profiling
Because published kinetic rate laws for the transformations of octahydro-2H-pyrido[4,3-b]morpholine derivatives are scarce [3], laboratories must implement self-validating empirical protocols. The following methodologies are designed to isolate thermodynamic variables with high precision.
Protocol 1: Isothermal Microcalorimetry (IMC) for Solid-State Stability
Purpose: To measure the enthalpy of solution (
ΔHsol
) and detect trace amorphous content, which possesses higher Gibbs free energy and acts as a nucleation site for solid-state degradation.
Step-by-Step Methodology:
System Calibration: Calibrate the microcalorimeter using the electrical substitution method at a stable baseline of 25.000 ± 0.001 °C.
Sample Preparation: Accurately weigh 10.0 mg of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride into a glass ampoule. Seal the ampoule under a dry nitrogen atmosphere to prevent moisture sorption.
Equilibration: Lower the ampoule into the IMC measurement cell and allow the thermal signal to equilibrate to a baseline heat flow of < 0.5 µW.
Solvent Injection: Inject 1.0 mL of precisely temperature-equilibrated aqueous buffer (pH 7.4) into the ampoule, initiating dissolution.
Data Acquisition: Record the exothermic/endothermic heat flow (
dQ/dt
) continuously until the signal returns to the pre-injection baseline.
Thermodynamic Calculation: Integrate the area under the heat flow curve to calculate the total heat (
Q
). Divide by the molar quantity of the sample to derive
ΔHsol
. Causality note: A shift toward a more exothermic
ΔHsol
over time in aged samples indicates the thermodynamically unfavorable relaxation of the crystal lattice.
Protocol 2: Accelerated Arrhenius Kinetics via LC-MS
Purpose: To calculate the activation energy (
Ea
) of the hydrolytic and oxidative degradation pathways, enabling shelf-life prediction.
Step-by-Step Methodology:
Matrix Preparation: Prepare three 1.0 mg/mL solutions of the compound in:
0.1 M HCl (Acidic stress)
0.1 M NaOH (Alkaline stress)
3% H₂O₂ in HPLC-grade water (Oxidative stress)
Thermal Stress Incubation: Aliquot 2 mL of each solution into amber borosilicate vials. Seal with PTFE-lined caps. Place triplicate vials into stability chambers set at 40°C, 50°C, and 60°C.
Kinetic Sampling: Extract 100 µL samples at
t=0,7,14,21,
and
28
days.
Quenching: Immediately quench the reaction by diluting 1:10 in a cold (4°C) mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to halt degradation.
Quantitation: Analyze via LC-MS monitoring the [M+H]⁺ ion at 157.097 m/z[2].
Arrhenius Plotting: Plot the natural log of the degradation rate constant (
lnk
) against the inverse of temperature (
1/T
in Kelvin). The slope of this line equals
−Ea/R
(where
R
is the universal gas constant).
Step-by-step workflow for accelerated thermal degradation and kinetic profiling.
Conclusion
The thermodynamic stability of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is primarily dictated by the protonation state of its piperidine nitrogen and the resonance stability of its morpholin-3-one lactam. By maintaining the compound in its hydrochloride salt form and protecting it from extreme pH excursions and oxidative environments, researchers can kinetically trap the molecule in its lowest energy state. The execution of rigorous microcalorimetry and Arrhenius kinetic profiling is highly recommended to validate lot-to-lot stability during pharmaceutical scale-up.
References
PubChemLite (Université du Luxembourg). Rac-(4ar,8ar)-octahydro-2h-pyrido[4,3-b]morpholin-3-one hydrochloride. Retrieved from: [Link]
Foundational
Unlocking the Cell's Circuitry: The Mechanism of Action of Pyrido-Morpholinone Kinase Inhibitors
An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction In the intricate landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the intricate landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that demonstrate a remarkable ability to bind to multiple, important biological targets. The pyrido-morpholinone scaffold is a quintessential example of such a framework. Its prevalence in the development of targeted therapies, particularly in oncology, is a testament to its versatile and potent nature. Compounds built upon this core structure have repeatedly demonstrated the ability to potently and selectively inhibit key enzymes in cellular signaling, making them a focal point of modern drug discovery.
This technical guide provides an in-depth exploration of the mechanism of action for drugs containing the pyrido-morpholinone scaffold. Moving beyond a mere description of their effects, we will dissect the causal biochemistry, explore the critical structure-activity relationships (SAR), and detail the self-validating experimental workflows required to rigorously characterize these molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand not just what these compounds do, but how they do it and why they are designed the way they are.
Chapter 1: The Primary Targets: The PIKK Family of Protein Kinases
The therapeutic efficacy of pyrido-morpholinone-based drugs is overwhelmingly attributed to their inhibition of a specific superfamily of enzymes: the phosphatidylinositol 3-kinase (PI3K)-related kinases (PIKKs). While other targets exist, the dominant mechanisms of action revolve around three key members of this family:
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that phosphorylate the 3'-hydroxyl group of phosphoinositides.[1] They are central regulators of a vast array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway, often through mutation or overexpression, is one of the most common features of human cancers.[2]
Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that acts as a master regulator of cell growth and metabolism in response to nutrients, growth factors, and cellular energy levels.[3][4] It functions within two distinct complexes, mTORC1 and mTORC2, which are downstream of the PI3K/Akt pathway.[5]
DNA-Dependent Protein Kinase (DNA-PK): A serine/threonine kinase that plays a critical role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway.[6][7] Inhibiting DNA-PK can sensitize cancer cells to the effects of radiation and DNA-damaging chemotherapy.[7]
These kinases share significant structural homology within their ATP-binding pockets, which is the precise site where pyrido-morpholinone inhibitors compete with the endogenous ATP molecule, thereby blocking the kinase's catalytic activity.
Chapter 2: The Core Mechanism: Interdiction of the PI3K/Akt/mTOR Signaling Axis
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that translates extracellular signals into cellular responses. Its aberrant activation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[5][8] Drugs based on the pyrido-morpholinone scaffold function by directly inhibiting key nodes within this pathway, effectively shutting down this pro-survival signaling.
The canonical signaling flow proceeds as follows:
Activation: Growth factors bind to receptor tyrosine kinases (RTKs) on the cell surface.
PI3K Recruitment: Activated RTKs recruit and activate Class I PI3Ks.
Akt Activation: PIP3 acts as a docking site for kinases like PDK1 and Akt (also known as Protein Kinase B). This colocalization leads to the full activation of Akt through phosphorylation.
mTORC1 Activation: Activated Akt phosphorylates and inactivates the TSC complex, a negative regulator of mTORC1. This allows mTORC1 to become active and promote protein synthesis, cell growth, and proliferation.[5]
Pyrido-morpholinone inhibitors, by blocking PI3K and/or mTOR, prevent the phosphorylation events that drive this cascade forward. This leads to a shutdown of downstream signaling, resulting in cell cycle arrest and apoptosis (programmed cell death).[2]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Chapter 3: Structure-Activity Relationship (SAR): A Tale of Two Moieties
The remarkable efficacy of this scaffold is not accidental; it is a product of specific, synergistic interactions between its core components and the kinase active site. Understanding this SAR is crucial for rational drug design and optimization.
The Morpholine Moiety: The "Anchor" and "Solubilizer"
The morpholine group is a defining feature and is critical for the high-affinity binding of these inhibitors.[9][10] Its primary roles are:
Hydrogen Bonding: The oxygen atom of the morpholine ring frequently acts as a hydrogen bond acceptor, forming a crucial interaction with a backbone amide proton in the hinge region of the kinase active site. For instance, in PI3Kα, this interaction occurs with the backbone NH of Valine 851.[11] This anchors the inhibitor in the correct orientation.
Improving Physicochemical Properties: The morpholine group significantly enhances the aqueous solubility and overall physicochemical properties of the molecule, which is vital for good pharmacokinetics and oral bioavailability.[9]
The Pyrido-Pyrimidine Core: The "Scaffold"
The fused ring system, typically a pyrido[2,3-d]pyrimidine or a related isomer, serves as the rigid scaffold that presents the morpholine and other substituents to the correct regions of the ATP-binding pocket.[11][12] It engages in hydrophobic and van der Waals interactions with residues in the active site, contributing to the overall binding affinity.
Substituent Effects on Potency and Selectivity
The specific substituents attached to the pyrido-morpholinone core dictate the inhibitor's potency and selectivity profile. As seen in numerous studies, small changes can have profound effects. For example, electron-withdrawing groups on an attached phenyl ring can enhance activity against certain cancer cell lines.[13] The strategic placement of different chemical groups allows medicinal chemists to "tune" the molecule to favor inhibition of one kinase over another (e.g., PI3Kα vs. DNA-PK).
The position-2 morpholine forms a key hydrogen bond with Val851, while the amine-pyrimidine forms two H-bonds with Asp933 and Lys802, explaining its potent activity.
Replacing a single morpholine with 2-aminoethyl groups containing hydroxyl or methoxy pendants maintained potent inhibition, while amino pendants were less inhibitory.
Chapter 4: The Experimental Workflow: A Self-Validating Approach to MOA
Determining the mechanism of action (MOA) is a systematic process that moves from broad, cell-free systems to more complex, physiologically relevant models. Each step is designed to answer a specific question and validate the findings of the previous stage.
Phase 1: Direct Target Engagement and Potency
Causality: The first essential question is: Does the compound directly interact with and inhibit the purified target enzyme? A biochemical assay provides a clean, controlled environment to measure this interaction without the complexities of cellular uptake, metabolism, or off-target effects.[15]
Protocol: In Vitro Kinase Inhibition Assay (Example: ADP-Glo™)
Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., PI3Kα), the kinase-specific substrate (e.g., PIP2), and a range of concentrations of the pyrido-morpholinone test compound.
Initiation: Start the kinase reaction by adding a solution containing ATP at its Km concentration. Incubate at room temperature for a specified time (e.g., 60 minutes).
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal via a coupled luciferase reaction.
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for a biochemical kinase inhibition assay.
Phase 2: Cellular Activity and Pathway Modulation
Causality: An IC50 from a biochemical assay is crucial, but it doesn't guarantee the drug will work in a living system. The compound must be able to cross the cell membrane, reach its intracellular target at a sufficient concentration, and inhibit the target in the complex cellular milieu.[16] Cell-based assays are essential to confirm this.[15]
Protocol: Western Blot for Downstream Target Phosphorylation
Cell Culture: Plate a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) and allow cells to adhere overnight.
Treatment: Treat the cells with a range of concentrations of the pyrido-morpholinone inhibitor for a set time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
Quantification: Determine the protein concentration of each lysate using a BCA assay.
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of a downstream target (e.g., phospho-Akt Ser473) and the total form of that protein (e.g., total Akt) as a loading control.
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.
Caption: Workflow for cell-based target modulation analysis.
Phase 3: Selectivity and Binding Kinetics
Causality: Potency against the primary target is only part of the story. A successful drug must also be selective, meaning it inhibits the intended target much more strongly than other related kinases to minimize off-target effects and toxicity. Furthermore, understanding the kinetics of the drug-target interaction (how fast it binds, how long it stays bound) can be more predictive of in vivo efficacy than simple affinity measurements.[17]
Methodologies:
Kinase Panel Screening: The compound is tested at one or two fixed concentrations against a large panel of hundreds of different kinases. This provides a broad overview of its selectivity profile.
Surface Plasmon Resonance (SPR): This biophysical technique allows for the real-time, label-free measurement of binding kinetics.[17] The target kinase is immobilized on a sensor chip, and the inhibitor is flowed over the surface. By measuring the change in the refractive index at the surface as the inhibitor binds and dissociates, one can calculate the association rate (k_on) and dissociation rate (k_off). The residence time (1/k_off) of the inhibitor on its target is often a key predictor of its duration of action in vivo.
Conclusion
The pyrido-morpholinone scaffold is a powerful and versatile platform for the design of potent and selective kinase inhibitors. Their mechanism of action is centered on the competitive inhibition of the ATP-binding site of key signaling kinases, most notably PI3K, mTOR, and DNA-PK. This inhibition leads to the shutdown of critical pro-survival pathways, such as the PI3K/Akt/mTOR axis, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.
A rigorous, multi-faceted experimental approach is paramount to fully elucidate the mechanism of action for any new compound based on this scaffold. By integrating biochemical potency assays, cell-based pathway modulation studies, and advanced biophysical characterization, researchers can build a comprehensive and validated understanding of their drug candidates, paving the way for successful preclinical and clinical development.
References
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Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. (2024, October 20). Frontiers.
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Selective Benzopyranone and Pyrimido[2,1-a]isoquinolin-4-one Inhibitors of DNA-Dependent Protein Kinase: Synthesis, Structure−Activity Studies, and Radiosensitization of a Human Tumor Cell Line in Vitro - Journal of Medicinal Chemistry - Figshare. (2005, January 27). Figshare.
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Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Request PDF - ResearchGate. (2025, August 9). ResearchGate.
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The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][15][18]oxazine-1,8-diones - MDPI. (2023, January 28). MDPI. Retrieved from
Synthesis, structures elucidation, DNA-PK, PI3K and antiplatelet activity of a series of novel 7, or 8-(N-substituted)-2-morpholino-quinazolines | Request PDF - ResearchGate. ResearchGate.
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Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PubMed. (2017, October 31). PubMed.
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Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025, November 13). MDPI.
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A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor - Journal of Medicinal Chemistry - ACS Figshare. (2019, September 11). Figshare.
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An In-Depth Technical Guide to the Physicochemical Characterization of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is a bicyclic heterocyclic compound of interest in medicinal chemistry, incorporating both...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is a bicyclic heterocyclic compound of interest in medicinal chemistry, incorporating both a pyrido-piperidine and a morpholinone scaffold. As with any novel compound in a drug discovery pipeline, a thorough understanding of its physical properties is a prerequisite for formulation development, quality control, and regulatory submission. This guide provides a comprehensive framework for the experimental determination of the key physical properties of this molecule, with a focus on melting point, solubility, and spectroscopic identity. In the absence of extensive published data for this specific molecule, this document serves as a detailed procedural manual, grounding each experimental step in established scientific principles to ensure data integrity and reproducibility.
Introduction and Molecular Overview
Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride belongs to the family of nitrogen-containing heterocycles, which are a cornerstone of many pharmacologically active agents due to their ability to engage in diverse biological interactions. The structure features a fused ring system, a lactam functional group, a morpholine ether linkage, and a basic nitrogen that is protonated to form the hydrochloride salt. These features are anticipated to influence its solubility, stability, and intermolecular interactions.
Initial database inquiries suggest a molecular formula of C₇H₁₃ClN₂O₂ and a molecular weight of 192.64 g/mol for the hydrochloride salt. However, conflicting information exists, highlighting the critical need for empirical verification of the compound's identity and purity. This guide will outline the necessary steps to definitively characterize a newly synthesized or sourced batch of this compound.
Table 1: Anticipated Molecular Properties of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride
Property
Anticipated Value/Characteristic
Rationale
Molecular Formula
C₇H₁₃ClN₂O₂
Based on the parent structure and hydrochloride salt formation.
Molecular Weight
192.64 g/mol
Calculated based on the proposed molecular formula.
Appearance
White to off-white crystalline solid
Typical for small molecule hydrochloride salts.
Solubility
Expected to be aqueous soluble
The hydrochloride salt form generally enhances water solubility.[1][2]
Melting Point
To be determined
Expected to be a sharp melting point for a pure crystalline substance.
Experimental Determination of Physical Properties
The following sections provide detailed, self-validating protocols for the characterization of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.
Sample Preparation:
Ensure the sample is completely dry by placing it in a vacuum oven at a temperature below its anticipated decomposition point for several hours.
Finely powder a small amount of the dried sample using a mortar and pestle. This ensures uniform heat transfer within the sample.[3]
Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[3]
Instrument Setup and Measurement (Digital Melting Point Apparatus):
Set the starting temperature of the apparatus to approximately 20 °C below the expected melting point. If the expected melting point is unknown, a rapid preliminary heating can be performed to find an approximate range.[3]
Set the heating rate (ramp rate) to 1-2 °C per minute. A slow heating rate is crucial for accurate determination.[3]
Insert the packed capillary tube into the sample holder of the apparatus.
Observe the sample through the magnified viewing window.
Data Recording:
Record the temperature at which the first drop of liquid appears (T₁).
Record the temperature at which the last solid crystal melts into a clear liquid (T₂).
The melting point range is reported as T₁ - T₂.
Perform the measurement in triplicate to ensure reproducibility.
The accuracy of the melting point apparatus should be verified periodically using certified reference standards with known melting points (e.g., caffeine, vanillin). The narrowness of the determined melting range for the test compound provides an internal validation of its purity.
Aqueous Solubility Profile
As a hydrochloride salt, the compound is expected to exhibit pH-dependent aqueous solubility.[2] Characterizing this profile is essential for developing oral dosage forms and understanding its behavior in physiological environments.
Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) according to standard pharmacopeial procedures.[4]
Sample Preparation and Equilibration:
Add an excess amount of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride to a known volume of each buffer in separate glass vials. The excess solid ensures that a saturated solution is achieved.
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to allow the system to reach equilibrium.[2][4]
Sample Analysis:
After equilibration, allow the vials to stand until the excess solid has settled.
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
Dilute the filtered supernatant with an appropriate solvent (e.g., mobile phase for HPLC analysis).
Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Reporting: Express the solubility at each pH value in mg/mL or µg/mL.
The shake-flask method is considered the "gold standard" for equilibrium solubility determination as it allows for true thermodynamic equilibrium to be reached.[2][4] The choice of physiologically relevant pH values is critical for predicting in vivo dissolution behavior.
Spectroscopic Structural Confirmation
Spectroscopic techniques are indispensable for confirming the molecular structure of the compound and ensuring it is free from significant impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[5][6][7] For Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride, ¹H and ¹³C NMR will be crucial for confirming the connectivity of the bicyclic system.
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube.
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Spectral Analysis:
¹H NMR: Expect complex multiplets in the aliphatic region (approx. 1.5-4.5 ppm) corresponding to the protons of the octahydropyrido and morpholine rings. The chemical shifts will be influenced by the adjacent heteroatoms (N and O) and the carbonyl group.
¹³C NMR: Expect signals corresponding to the carbonyl carbon (lactam) in the downfield region (approx. 165-175 ppm) and aliphatic carbons in the upfield region.
2D NMR: Use COSY to establish proton-proton couplings within the spin systems and HSQC to correlate protons with their directly attached carbons, confirming the overall structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[8][9]
Sample Preparation: Place a small amount of the powdered solid directly on the ATR crystal.
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
N-H stretch (ammonium salt): Broad band around 2400-3000 cm⁻¹.
C-H stretch (aliphatic): Bands in the 2850-3000 cm⁻¹ region.
C=O stretch (lactam): A strong, sharp absorption band around 1650-1680 cm⁻¹. The exact position can indicate ring strain.
C-O-C stretch (ether): A characteristic band in the 1070-1150 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can further confirm its structure.[10][11]
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
Data Acquisition: Infuse the sample into an ESI-MS instrument and acquire the mass spectrum in positive ion mode.
Spectral Analysis:
Expect to observe the molecular ion peak for the free base ([M+H]⁺) corresponding to a mass of approximately 157.10 m/z (for C₇H₁₂N₂O₂). The hydrochloride salt will dissociate in the ESI source.
Analyze the fragmentation pattern to identify characteristic losses corresponding to parts of the molecule, which can be used to piece together the structure.
Visualization of Experimental Workflows
A logical workflow ensures that characterization is performed systematically, with each step informing the next.
Caption: Workflow for the physicochemical characterization of a novel compound.
Conclusion
References
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]
Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
D'Auria, M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Available at: [Link]
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ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are... Available at: [Link]
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Li, Z., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Available at: [Link]
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University of Technology, Jamaica. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
World Health Organization. (n.d.). Annex 4. Available at: [Link]
ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum... Available at: [Link]
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Thakkar, S. V., et al. (2020). FTIR Spectroscopy Detects Intermolecular β-Sheet Formation Above the High Temperature Tm for Two Monoclonal Antibodies. PMC. Available at: [Link]
Application Note and Protocol: A Step-by-Step Synthesis of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Hydrochloride
Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride, a valuable heterocyclic scaffold in medicinal chemistry. The synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride, a valuable heterocyclic scaffold in medicinal chemistry. The synthetic strategy is built upon a robust and logical sequence of reactions, commencing with the construction of a key piperidine intermediate, followed by the formation of the morpholinone ring via an intramolecular cyclization, and concluding with deprotection and salt formation. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed experimental procedure but also the scientific rationale behind the chosen methodologies.
Introduction
Octahydro-2H-pyrido[4,3-b]morpholin-3-one is a bicyclic heterocyclic compound that incorporates both a piperidine and a morpholinone moiety.[1] Such fused ring systems are of significant interest in medicinal chemistry due to their conformational rigidity and potential to interact with biological targets with high specificity.[2][3] The synthesis of this class of molecules often involves multi-step pathways that may include cyclization reactions and functional group transformations to achieve the desired bicyclic structure.[1] This protocol outlines a plausible and efficient synthetic route to obtain the hydrochloride salt of the title compound, a form often preferred for its improved solubility and stability.
Overall Synthetic Strategy
The synthesis of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is proposed to proceed through a five-step sequence. The general workflow is depicted in the diagram below. The strategy involves the initial formation of a suitably functionalized piperidine ring, which serves as the foundation for the subsequent intramolecular cyclization to construct the morpholinone ring. The use of a benzyl protecting group for the piperidine nitrogen allows for selective reactions at other positions and can be removed under standard hydrogenolysis conditions in a later step.
Caption: Overall synthetic workflow for Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of Ethyl 1-benzyl-3-aminopiperidine-4-carboxylate
The synthesis of this key intermediate can be achieved from a suitable piperidone precursor. One plausible approach involves the synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, followed by conversion of the ketone to an amine.
1a: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: To a stirred mixture of 1-benzyl-3-piperidone and a suitable carbonate source like dimethyl carbonate, sodium hydride is added in batches.[4] The reaction mixture is heated to reflux, followed by a careful aqueous quench.[4] The product is then extracted with an organic solvent and purified.
1b: Reductive Amination to Ethyl 1-benzyl-3-aminopiperidine-4-carboxylate: The keto-ester from step 1a is subjected to reductive amination. The ketone is reacted with an ammonia source in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield the desired 3-amino-piperidine derivative.
Step 2: N-Alkylation of Ethyl 1-benzyl-3-aminopiperidine-4-carboxylate with 2-Bromoethanol
This step introduces the hydroxyethyl group necessary for the subsequent cyclization.
Dissolve ethyl 1-benzyl-3-aminopiperidine-4-carboxylate (1.0 equiv.) in a suitable solvent such as acetonitrile or DMF.
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equiv.).
Add 2-bromoethanol (1.2 equiv.) dropwise to the mixture at room temperature.
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product, ethyl 1-benzyl-3-((2-hydroxyethyl)amino)piperidine-4-carboxylate. Purify by column chromatography if necessary.
Step 3: Intramolecular Lactamization to form 1-Benzyl-octahydro-2H-pyrido[4,3-b]morpholin-3-one
The formation of the morpholinone ring is achieved through an intramolecular cyclization of the amino-ester with the hydroxyl group.
Dissolve the product from Step 2 in a high-boiling point solvent such as toluene or xylene.
Add a catalytic amount of a base, such as sodium ethoxide or potassium tert-butoxide, to facilitate the cyclization.
Heat the reaction mixture to reflux and monitor the formation of the lactam by TLC. The reaction may require several hours to reach completion.
After cooling, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure and purify the resulting bicyclic product by column chromatography.
Step 4: N-Debenzylation of 1-Benzyl-octahydro-2H-pyrido[4,3-b]morpholin-3-one
The removal of the N-benzyl protecting group is a critical step to yield the final free base. Catalytic hydrogenation is a common and effective method.[3][5][6]
Dissolve the N-benzyl protected compound (1.0 equiv.) in a suitable solvent, such as ethanol or methanol.[5][6]
Add a palladium on carbon catalyst (10% Pd/C, 5-10 mol%).
The reaction can be carried out under an atmosphere of hydrogen gas (balloon pressure or in a hydrogenation apparatus) or by using a hydrogen transfer reagent like ammonium formate.[3][6]
Stir the reaction mixture vigorously at room temperature until the starting material is completely consumed as indicated by TLC.
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.[5]
Concentrate the filtrate under reduced pressure to obtain the crude Octahydro-2H-pyrido[4,3-b]morpholin-3-one.
Step 5: Formation of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Hydrochloride
The final step involves the conversion of the free amine to its hydrochloride salt, which often improves its handling and solubility properties.[2][7]
Dissolve the purified free base from Step 4 in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The use of anhydrous HCl is often preferred to obtain an anhydrous salt form.[1]
The hydrochloride salt will typically precipitate out of the solution.
Collect the solid product by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the final product, Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride.
Quantitative Data Summary
Step
Reaction
Key Reagents
Solvent
Temperature (°C)
Typical Yield (%)
1
Piperidine Synthesis
Varies
Varies
Varies
60-80
2
N-Alkylation
2-Bromoethanol, DIPEA
Acetonitrile
60-80
70-90
3
Lactamization
NaOEt (cat.)
Toluene
Reflux
65-85
4
N-Debenzylation
10% Pd/C, H₂ or HCOONH₄
Ethanol
Room Temp.
85-95
5
Salt Formation
HCl (in ether)
Diethyl Ether
0 - Room Temp.
>95
Conclusion
The protocol detailed above provides a robust and logical pathway for the synthesis of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride. By following these steps and employing standard laboratory techniques, researchers can efficiently produce this valuable heterocyclic scaffold for further investigation in drug discovery and development programs. The rationale provided for each step aims to give the user a deeper understanding of the chemical transformations involved.
References
US20100204470A1. (2010). Method for salt preparation. Google Patents.
Kumar, A., & Singh, A. (2013). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 52B(10), 1331-1337. Retrieved from [Link]
Ríos-Lombardía, N., et al. (2016). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. Retrieved from [Link]
Allery, M. (2022). Amine and HCl - salt formation reaction. YouTube. Retrieved from [Link]
Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
Application Note: Comprehensive 1H and 13C NMR Spectroscopic Characterization of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Hydrochloride
Abstract This technical guide provides a detailed framework for the structural characterization of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride, a bicyclic heterocyclic compound of interest in medicinal chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a detailed framework for the structural characterization of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride, a bicyclic heterocyclic compound of interest in medicinal chemistry and drug development. We present a comprehensive analysis of its anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering insights into the chemical environment of each nucleus. This document outlines detailed, step-by-step protocols for sample preparation, data acquisition using 1D and 2D NMR techniques, and a logical workflow for spectral interpretation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility, making this guide a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic entities.
Introduction: The Structural Significance of a Fused Heterocycle
Octahydro-2H-pyrido[4,3-b]morpholin-3-one is a saturated bicyclic compound featuring a fused piperidine and morpholine ring system. The presence of both amine and ether functionalities, along with a lactam moiety, makes it a valuable scaffold in the design of pharmacologically active agents. As with any compound intended for pharmaceutical development, unambiguous structural confirmation is a critical prerequisite. NMR spectroscopy is the cornerstone of such characterization, providing precise information about the molecular framework, connectivity, and stereochemistry.
The hydrochloride salt form is common for amine-containing pharmaceuticals to improve solubility and stability. However, the protonation of the piperidine nitrogen introduces significant electronic effects that influence the chemical shifts of nearby protons and carbons, a factor that must be carefully considered during spectral analysis. This guide will address the specific nuances of characterizing the hydrochloride salt of this molecule.
Below is the chemical structure of the target compound with the proposed atom numbering for spectral assignment.
Caption: Structure of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride with atom numbering.
Predicted ¹H and ¹³C NMR Spectral Data
While experimental data for this specific molecule is not widely published, we can predict the expected chemical shifts based on established principles and data from analogous structures like N-acyl piperidines and morpholin-3-ones. These predictions serve as a guide for the initial assignment of the acquired experimental spectra.
Predicted ¹H NMR Data
The proton spectrum is expected to show a series of multiplets in the aliphatic region. The protonation of the piperidine nitrogen (N5) will cause a significant downfield shift for adjacent protons (H6 and H8a) compared to the free base. The amide proton (N2-H) is expected to be a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Position
Predicted δ (ppm)
Multiplicity
Coupling Constants (J, Hz)
Notes
N2-H
8.0 - 8.5
br s
-
Exchangeable proton, chemical shift is concentration and solvent dependent.
C4-H₂
4.2 - 4.5
m
-
Adjacent to the lactam carbonyl and C4a.
C6-H₂
3.2 - 3.6
m
-
Adjacent to the protonated nitrogen (N5), expected to be downfield.
C8-H₂
3.0 - 3.4
m
-
Protons on the morpholine ring adjacent to the oxygen.
C4a-H
2.8 - 3.2
m
-
Bridgehead proton.
C8a-H
2.5 - 2.9
m
-
Bridgehead proton adjacent to protonated nitrogen.
C7-H₂
1.8 - 2.2
m
-
Typical piperidine methylene protons.
N5-H⁺
9.0 - 10.0
br s
-
Exchangeable proton on the protonated nitrogen. May not be observed in protic solvents like D₂O.
Predicted ¹³C NMR Data
The ¹³C spectrum will be characterized by a downfield signal for the carbonyl carbon (C3) and several signals in the aliphatic region. Protonation at N5 is expected to cause a shielding (upfield shift) of the gamma carbons (C7) and a deshielding (downfield shift) of the beta carbons (C6 and C8a) due to changes in electron density and hyperconjugative effects.
Table 2: Predicted ¹³C NMR Chemical Shifts
Position
Predicted δ (ppm)
Notes
C3
168 - 172
Carbonyl carbon of the lactam.
C8
65 - 70
Carbon adjacent to the morpholine oxygen.
C6
50 - 55
Carbon adjacent to the protonated piperidine nitrogen.
C4
45 - 50
Carbon adjacent to the lactam carbonyl.
C8a
45 - 50
Bridgehead carbon adjacent to the protonated nitrogen.
C4a
40 - 45
Bridgehead carbon.
C7
25 - 30
Piperidine methylene carbon.
Experimental Protocols
The following protocols are designed to yield high-quality, unambiguous NMR data for the structural confirmation of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride.
Workflow for NMR Data Acquisition and Analysis
Caption: Recommended workflow for NMR-based structural elucidation.
Sample Preparation
The choice of solvent is critical, especially for a hydrochloride salt where proton exchange can be a factor.
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the primary solvent. It is a polar aprotic solvent capable of dissolving most hydrochloride salts and, importantly, it slows down the exchange rate of N-H protons, allowing for their observation in the ¹H NMR spectrum. D₂O can also be used, but the acidic N-H protons will exchange with deuterium and become invisible.
Protocol:
Weigh approximately 10-15 mg of the purified Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride into a clean, dry NMR tube.
Add approximately 0.6 mL of DMSO-d₆.
Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required if dissolution is slow.
Visually inspect the solution to ensure it is clear and free of particulate matter.
1D NMR Data Acquisition
These experiments provide the fundamental information on chemical shifts and proton multiplicities.
¹H NMR Spectroscopy:
Spectrometer: 400 MHz or higher field instrument.
Pulse Program: Standard single-pulse (zg30 or similar).
Spectral Width: 0-12 ppm.
Acquisition Time: 2-3 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 16-32 scans for good signal-to-noise.
Referencing: Calibrate the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
¹³C NMR Spectroscopy:
Spectrometer: 100 MHz (corresponding to a 400 MHz proton instrument).
Pulse Program: Standard proton-decoupled pulse sequence (zgpg30 or similar).
Spectral Width: 0-180 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
Referencing: Calibrate the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
2D NMR for Unambiguous Assignments
For a complex bicyclic system, 1D spectra alone may be insufficient for complete assignment due to signal overlap. 2D NMR experiments are essential to establish connectivity.
¹H-¹H COSY (Correlation Spectroscopy):
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the proton networks within the piperidine and morpholinone rings.
Key Correlations to Expect: Cross-peaks between adjacent methylene groups (e.g., H6/H7, H7/H8) and between methylene protons and adjacent methine protons (e.g., H4/H4a, H8a/H8).
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
Purpose: To identify which protons are directly attached to which carbon atoms. This experiment directly links the proton and carbon spectra.
Key Correlations to Expect: A cross-peak will appear for every C-H bond, correlating the chemical shift of the proton with that of its directly attached carbon. This is the most reliable way to assign the carbon signals based on the more easily interpreted proton spectrum.
Data Interpretation and Structural Verification
Initial ¹H NMR Analysis: Integrate all signals to determine the relative number of protons for each resonance. Analyze the multiplicities (singlet, doublet, triplet, multiplet) to infer the number of neighboring protons.
COSY Analysis: Use the COSY spectrum to walk through the spin systems. For example, starting from the well-separated signals of protons adjacent to heteroatoms (e.g., H6), trace the correlations to identify the rest of the protons in the piperidine ring.
HSQC-Based ¹³C Assignment: Once the proton spectrum is assigned, use the HSQC cross-peaks to directly assign the chemical shifts of their attached carbons. For example, the proton signal assigned to H7 will show a correlation to the carbon signal for C7.
Final Check: Compare the experimentally determined and assigned chemical shifts with the predicted values in Tables 1 and 2. Any significant deviations should be rationalized based on conformational or electronic effects not accounted for in the initial prediction. The combination of 1D and 2D NMR data should provide a self-consistent and unambiguous confirmation of the structure of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride.
References
Manimekalai, A., & Jayabharathi, J. (2006). Protonation effect on chemical shifts of some piperidones—unusual influence by anions. Indian Journal of Chemistry - Section B, 45B(7), 1686-1691.
LaPlanche, L. A., Rothchild, R., & Xu, Y. (2006). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Spectroscopy Letters, 25(1), 1-15.
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-433.
Roy, A., & Larive, C. K. (2012). Evaluation of solvent effects on protonation using NMR spectroscopy: Implication in salt formation. Journal of Pharmaceutical and Biomedical Analysis, 61, 118-125.
Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1427.
PubChem. (n.d.). 3-Morpholinone. Retrieved from [Link]
Guan, Y., et al. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11495-11505.
Eliel, E. L., et al. (1980). Conformational Analysis 39. ¹³C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. Retrieved from [Link]
Lee, D., & Ko, H. (2022). Precisely predicting the ¹H and ¹³C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295.
SpectraBase. (n.d.). 4-(3-Morpholinophenyl)morpholine. Retrieved from [Link]
Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
Bryce, D. L., et al. (2014). ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 16(29), 6604-6615.
ResearchGate. (n.d.). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]
ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Retrieved from [Link]
Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. Retrieved from [Link]
Wang, F., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the ¹⁵N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14595-14605.
Wessig, P., et al. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 10(58), 35306-35315.
NP-MRD. (2012, September 11). Showing NP-Card for Piperine (NP0000084). Retrieved from [Link]
University of Alberta. (2024, May 19). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
Wishart, D. S.,
Method
Advanced HPLC Method Development for the Analysis of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Hydrochloride
Analyte Profiling & The Analytical Challenge Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride (CAS: 1803562-18-6; MW: 192.64 g/mol ) is a highly polar, bicyclic aliphatic heterocycle[1]. Structurally, it consists...
Author: BenchChem Technical Support Team. Date: April 2026
Analyte Profiling & The Analytical Challenge
Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride (CAS: 1803562-18-6; MW: 192.64 g/mol ) is a highly polar, bicyclic aliphatic heterocycle[1]. Structurally, it consists of a piperidine ring fused to a morpholine-3-one (lactam) system, presenting as a hydrochloride salt of a secondary amine.
From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges:
Lack of Chromophore: The absence of aromatic rings or extended conjugated
π
-systems means the molecule exhibits negligible ultraviolet (UV) absorption above 210 nm. Traditional UV/Vis or Photodiode Array (PDA) detectors will fail to provide the sensitivity or specificity required for impurity profiling or low-level assay quantification.
Extreme Polarity: As a small, highly polar salt (LogP < 0), the compound will elute in the void volume (
t0
) of a standard reversed-phase (RP) C18 column, making accurate quantification and separation from solvent peaks impossible.
Silanol Interactions: The basic secondary amine group will strongly interact with residual silanols on silica-based stationary phases, leading to severe peak tailing and poor theoretical plate counts under standard conditions.
To build a robust, self-validating analytical method, we must abandon traditional Reversed-Phase Liquid Chromatography (RPLC) with UV detection and instead engineer a system utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) [2][3].
Method Development Rationale: Causality & Strategy
Overcoming Retention Failure: The HILIC Advantage
HILIC is the gold standard for retaining highly polar, hydrophilic compounds that fail to retain on RPLC columns[3]. By utilizing a highly organic mobile phase (typically >70% Acetonitrile) and a polar stationary phase, HILIC establishes a stagnant, water-enriched layer on the surface of the silica.
For Octahydro-2H-pyrido[4,3-b]morpholin-3-one, retention is driven by a multimodal mechanism:
Hydrophilic Partitioning: The polar analyte partitions out of the bulk organic mobile phase and into the immobilized aqueous layer.
Electrostatic Interactions: By selecting a Zwitterionic stationary phase (which contains both sulfonic acid and quaternary ammonium groups), we provide a surface that can ionically interact with the protonated piperidine nitrogen, ensuring sharp peak shapes and robust retention without the severe tailing seen on bare silica.
Because the analyte lacks a UV chromophore, we must use a universal detector. While Evaporative Light Scattering Detectors (ELSD) are an option, CAD provides superior sensitivity, a wider dynamic range, and a more uniform response for non-volatile analytes[2]. CAD operates by nebulizing the column effluent, evaporating the mobile phase to form analyte particles, and applying a positive electrical charge to these particles via a corona discharge. The measured charge is directly proportional to the mass of the analyte.
Because CAD requires volatile mobile phases, our buffer selection is strictly limited to volatile salts. We utilize Ammonium Formate adjusted to pH 3.0 . At pH 3.0, the basic secondary amine (pKa ~9.5) is fully protonated, preventing partial ionization states that cause peak splitting, while remaining fully compatible with CAD nebulization[2].
Fig 1. Step-by-step logical workflow for HILIC-CAD method development.
Experimental Protocols
Reagents and Materials
Analyte: Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride reference standard (Purity ≥ 98.0%).
Solvents: LC-MS Grade Acetonitrile (ACN), Ultra-Pure Water (18.2 MΩ·cm).
100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid
Mobile Phase B
100% Acetonitrile (LC-MS Grade)
Flow Rate
1.0 mL/min
Column Temperature
30 °C (Crucial for HILIC partitioning reproducibility)
Injection Volume
5.0 µL
Detector (CAD)
Evaporator Temp: 35 °C; Data Rate: 10 Hz; Filter: 3.6 s
Detector (UV - Optional)
210 nm (Used solely for baseline monitoring and system troubleshooting)
Gradient Program:
A shallow gradient is employed to sharpen the analyte peak and flush out any highly retained polar impurities, followed by a mandatory, extended re-equilibration phase. Causality Note: HILIC columns require at least 10-15 column volumes to rebuild the immobilized water layer; rushing this step will cause retention time drift.
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Elution Profile
0.0
15
85
Isocratic Hold
5.0
15
85
Isocratic Hold
10.0
40
60
Linear Gradient
15.0
40
60
Column Wash
15.1
15
85
Return to Initial
25.0
15
85
Re-equilibration
Self-Validating Sample Preparation
CRITICAL STEP: In HILIC, the sample diluent must closely match the initial mobile phase conditions. Injecting a sample dissolved in 100% water will disrupt the localized water-enriched layer on the column, causing catastrophic peak fronting and splitting[3].
Diluent Preparation: Mix 850 mL of Acetonitrile with 150 mL of Ultra-Pure Water (85:15 v/v).
Standard Stock Solution: Accurately weigh 10.0 mg of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride into a 10 mL volumetric flask.
Dissolution Strategy: Dissolve the API in 1.5 mL of Ultra-Pure Water first (to ensure the highly polar salt fully dissolves), then slowly dilute to the 10 mL mark with Acetonitrile while sonicating. This yields a 1.0 mg/mL stock in 85% ACN.
Working Standard: Dilute the stock solution with the Diluent to a final working concentration of 0.1 mg/mL.
Fig 2. Multimodal retention mechanism of basic amines in Zwitterionic HILIC.
System Suitability & Data Interpretation
To ensure the method acts as a self-validating system, a System Suitability Test (SST) must be performed prior to any sample analysis, in accordance with USP <621> guidelines. Six replicate injections of the Working Standard (0.1 mg/mL) are evaluated.
Parameter
USP <621> Acceptance Criteria
Expected HILIC-CAD Result
Retention Time (
tR
)
Monitor for drift
~6.5 min (Stable within
±
0.1 min)
Tailing Factor (
Tf
)
≤
2.0
1.1 - 1.3 (Due to Zwitterionic shielding)
Theoretical Plates (
N
)
≥
2000
> 5000
%RSD of Peak Area (n=6)
≤
2.0%
< 1.5%
Signal-to-Noise (S/N) at LOQ
≥
10
> 20
Data Processing Note for CAD:
Unlike UV detection, CAD response is inherently non-linear over a wide dynamic range, following the relationship
R=amb
(where
R
is response and
m
is mass)[2]. For accurate assay quantification, the chromatography data system (CDS) must be set to use a quadratic (second-order polynomial) calibration curve or a log-log transformation. Forcing a linear fit through zero will result in significant accuracy failures at the extremes of the calibration range.
References
Pawellek, R., & Holzgrabe, U. (2021). Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids. Journal of Chromatography A, 1659, 462613. URL: [Link]
Liu, X., et al. (2016). Development and validation of a hydrophilic interaction chromatography method coupled with a charged aerosol detector for quantitative analysis of nonchromophoric α-hydroxyamines, organic impurities of metoprolol. Journal of Pharmaceutical and Biomedical Analysis, 117, 172-178. URL: [Link]
Application Notes and Protocols: Derivatization of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals The octahydro-2H-pyrido[4,3-b]morpholin-3-one scaffold is a valuable building block in medicinal chemistry, featuring a fused morpholine and piperidine ring...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The octahydro-2H-pyrido[4,3-b]morpholin-3-one scaffold is a valuable building block in medicinal chemistry, featuring a fused morpholine and piperidine ring system.[1] This structure's inherent amine and ether functional groups, combined with its three-dimensional architecture, make it an attractive starting point for the synthesis of diverse compound libraries aimed at various therapeutic targets. This guide provides an in-depth exploration of key derivatization techniques for this scaffold, complete with detailed protocols and the scientific rationale behind the experimental choices.
Introduction to the Octahydro-2H-pyrido[4,3-b]morpholin-3-one Scaffold
The strategic importance of the octahydro-2H-pyrido[4,3-b]morpholin-3-one core lies in its conformational rigidity and the spatial orientation of its functional groups. These characteristics allow for the precise placement of substituents to probe interactions within biological targets. The secondary amine in the piperidine ring and the lactam functionality within the morpholinone ring serve as primary handles for chemical modification. Derivatization of this scaffold has been instrumental in the development of novel inhibitors for enzymes such as monoacylglycerol lipase (MAGL), a significant target in neurological disorders.[2]
Key Derivatization Strategies
The primary sites for derivatization on the octahydro-2H-pyrido[4,3-b]morpholin-3-one scaffold are the secondary amine of the piperidine ring and, to a lesser extent, the lactam nitrogen or other positions on the carbon framework. The most common and versatile derivatization strategies include N-alkylation and N-arylation of the piperidine nitrogen.
Workflow for Derivatization
Caption: General derivatization strategies for the octahydro-2H-pyrido[4,3-b]morpholin-3-one scaffold.
Part 1: N-Alkylation of the Piperidine Nitrogen
N-alkylation is a fundamental and widely employed technique to introduce a variety of alkyl substituents onto the piperidine nitrogen. This modification can significantly impact the compound's polarity, steric bulk, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties.
Protocol 1: Reductive Amination
Reductive amination is a versatile and mild method for N-alkylation, proceeding through the formation of an iminium ion intermediate followed by reduction. This approach is particularly useful for introducing primary and secondary alkyl groups.
Rationale: This two-step, one-pot reaction avoids the use of harsh alkylating agents and often proceeds with high chemoselectivity. The choice of reducing agent is critical; sodium triacetoxyborohydride is favored for its mildness and tolerance of a wide range of functional groups.
Step-by-Step Methodology:
Reaction Setup: To a solution of octahydro-2H-pyrido[4,3-b]morpholin-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq).
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extraction: Extract the aqueous layer with DCM (3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol gradient).
Parameter
Condition
Rationale
Solvent
DCM, DCE
Good solubility for reactants, inert under reaction conditions.
Reducing Agent
NaBH(OAc)₃
Mild, selective, and tolerant of various functional groups.
Temperature
Room Temperature
Sufficient for imine formation and reduction without side reactions.
Stoichiometry
Aldehyde/Ketone (1.1 eq), NaBH(OAc)₃ (1.5 eq)
Slight excess of the carbonyl compound drives imine formation; excess reducing agent ensures complete conversion.
Protocol 2: Direct Alkylation with Alkyl Halides
Direct alkylation with alkyl halides in the presence of a base is a classical and straightforward method for introducing alkyl groups.
Rationale: This method is effective for introducing primary and some secondary alkyl groups. The choice of base is crucial to deprotonate the secondary amine, and a non-nucleophilic base is preferred to avoid side reactions with the alkyl halide.
Step-by-Step Methodology:
Reaction Setup: Dissolve octahydro-2H-pyrido[4,3-b]morpholin-3-one (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) (0.2 M).
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq) or diisopropylethylamine (DIPEA) (1.5 eq).
Alkylating Agent: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.2 eq) to the mixture.
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
Work-up: After completion, cool the reaction to room temperature and pour it into water.
Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc) (3 x 25 mL).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Parameter
Condition
Rationale
Solvent
DMF, MeCN
High boiling point and good solvating power for the reactants.
Base
K₂CO₃, DIPEA
K₂CO₃ is a solid base easily removed by filtration; DIPEA is a non-nucleophilic organic base.
Temperature
60-80 °C
Increased temperature accelerates the rate of this Sₙ2 reaction.
Alkylating Agent
Alkyl Bromide/Iodide
Iodides are more reactive than bromides, which are more reactive than chlorides.
Part 2: N-Arylation of the Piperidine Nitrogen
N-arylation introduces an aromatic or heteroaromatic ring onto the piperidine nitrogen, a common strategy in drug design to explore π-π stacking interactions and introduce vectors for further functionalization. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for this transformation.
Protocol 3: Buchwald-Hartwig Amination
Rationale: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide range of aryl halides (or triflates) and amines. The choice of ligand is critical for the efficiency of the catalytic cycle.
Step-by-Step Methodology:
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine octahydro-2H-pyrido[4,3-b]morpholin-3-one (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos or a biarylphosphine ligand (0.04 eq).
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 eq) and a dry, degassed solvent like toluene or dioxane (0.1 M).
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours.
Reaction Monitoring: Monitor the reaction by LC-MS.
Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing with EtOAc.
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Parameter
Condition
Rationale
Catalyst
Pd₂(dba)₃
A common and effective palladium(0) precursor.
Ligand
Xantphos, Biarylphosphines
These ligands promote the reductive elimination step and stabilize the palladium catalyst.
Base
NaOtBu, Cs₂CO₃
Strong bases required to deprotonate the amine and facilitate the catalytic cycle.
Solvent
Toluene, Dioxane
Anhydrous, high-boiling solvents suitable for cross-coupling reactions.
Atmosphere
Inert (Ar or N₂)
Prevents oxidation of the palladium catalyst and phosphine ligand.
Mass spectrometry (LC-MS) protocols for pyrido[4,3-b]morpholin-3-one hydrochloride
An Application Guide for the Quantitative Analysis of Pyrido[4,3-b]morpholin-3-one Hydrochloride using LC-MS Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of Polar Heterocycles Pyrido...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Quantitative Analysis of Pyrido[4,3-b]morpholin-3-one Hydrochloride using LC-MS
Authored by: A Senior Application Scientist
Introduction: The Analytical Challenge of Polar Heterocycles
Pyrido[4,3-b]morpholin-3-one hydrochloride represents a class of small, polar, nitrogen-containing heterocyclic molecules that are of increasing interest in pharmaceutical development. The inherent polarity, conferred by multiple heteroatoms (nitrogen and oxygen) and its existence as a hydrochloride salt, presents a significant challenge for traditional reversed-phase liquid chromatography (RP-LC). Such compounds often exhibit poor retention on non-polar stationary phases (like C18), eluting at or near the solvent front, which leads to poor resolution from matrix interferences and compromised sensitivity.[1][2]
This application note provides a comprehensive, field-proven protocol for the robust and sensitive quantification of pyrido[4,3-b]morpholin-3-one hydrochloride in a typical research matrix (e.g., post-reaction mixture or biological sample supernatant). We will explore the rationale behind utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective chromatographic separation and detail the optimization of mass spectrometric parameters for selective and sensitive detection using Electrospray Ionization (ESI).[3][4]
The methodologies described herein are designed to be self-validating, providing researchers with a solid foundation for developing and implementing reliable analytical workflows for this and structurally similar polar compounds.
I. Foundational Principles: Why HILIC and ESI?
The Case for HILIC
Reversed-phase chromatography, the workhorse of many labs, separates analytes based on hydrophobicity.[5][6] Highly polar molecules, like pyrido[4,3-b]morpholin-3-one, have minimal hydrophobic character and thus weak interaction with the stationary phase, resulting in poor retention.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) offers an elegant solution.
HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded with amide, amino, or cyano groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[7] This high organic content allows a water-enriched layer to form on the surface of the polar stationary phase. Analyte retention is then governed by a partitioning mechanism between the bulk organic mobile phase and this immobilized aqueous layer.[8] The more polar the analyte, the more it partitions into the water layer, and the stronger its retention.[4] Elution is achieved by increasing the polarity of the mobile phase, typically by increasing the water content in the gradient.[7]
The Choice of Electrospray Ionization (ESI)
The structure of pyrido[4,3-b]morpholin-3-one, featuring basic nitrogen atoms (both in the pyridine ring and the morpholine structure), makes it an ideal candidate for positive-ion Electrospray Ionization (ESI).[9] ESI is a soft ionization technique that generates ions from thermally labile molecules in solution.[10] In positive mode, the analyte solution is passed through a heated capillary held at a high positive potential. This process creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, protonated molecules, [M+H]+) are ejected into the gas phase for mass analysis.[11] The basic nitrogens in the target molecule are readily protonated, leading to a strong and stable signal.[12]
II. Experimental Workflow: From Sample to Signal
The overall analytical process is a multi-stage workflow designed to ensure sample cleanliness, optimal separation, and sensitive detection.
Fig 1. High-level workflow for pyrido[4,3-b]morpholin-3-one analysis.
III. Detailed Protocols
Protocol 1: Sample Preparation
The goal of sample preparation is to remove matrix components that could interfere with the analysis or damage the instrument, while ensuring the analyte is in a solvent compatible with the initial HILIC mobile phase.[13][14]
For Biological Matrices (e.g., Plasma, Serum): Protein Precipitation
Causality: Biological samples contain high concentrations of proteins that will precipitate in the high organic mobile phase, clogging the LC column and ion source.[13][15] Protein precipitation is a rapid and effective method for their removal.[16]
Procedure:
Aliquot 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
Add 300 µL of cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein crashing.
Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a new tube or a 96-well plate.
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[17] This step allows for reconstitution in a solvent that matches the initial mobile phase, improving peak shape.
Reconstitute the dried extract in 100 µL of 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate.
Vortex to dissolve, then centrifuge one final time to pellet any remaining particulates.
Transfer the final solution to an autosampler vial for injection.
For Chemical Matrices (e.g., Reaction Mixtures, Formulation Solutions): Dilute and Shoot
Causality: For cleaner samples, a simple dilution is sufficient to bring the analyte concentration into the calibration range and reduce matrix effects. The diluent must be compatible with the HILIC mobile phase.
Procedure:
Perform a serial dilution of the sample using a diluent of 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Formate to reach the expected concentration range.
Vortex the final dilution thoroughly.
Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.[18]
Transfer the filtrate to an autosampler vial for injection.
Protocol 2: LC-MS/MS Method Parameters
These parameters provide a robust starting point for analysis on a standard tandem quadrupole mass spectrometer.
Table 1: Liquid Chromatography Conditions
Parameter
Recommended Setting
Rationale
LC System
UPLC/UHPLC System
Provides high resolution and fast analysis times.
Column
HILIC Amide or Silica Column (e.g., 2.1 x 100 mm, 1.7 µm)
Amide phases offer excellent retention and selectivity for polar neutral and basic compounds.[8]
Mobile Phase A
Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Ammonium formate is a volatile salt, making it ideal for MS, and helps maintain pH for consistent analyte ionization.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
High organic content drives HILIC retention. Formic acid aids in positive ion formation.
Gradient
95% B to 50% B over 5 minutes
Starts with high organic content for strong retention and gradually increases water content to elute the polar analyte.[7]
Flow Rate
0.4 mL/min
Typical for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp.
40 °C
Elevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Vol.
2-5 µL
Small injection volumes minimize peak distortion from the sample solvent.
Table 2: Mass Spectrometry Conditions
Parameter
Recommended Setting
Rationale
MS System
Tandem Quadrupole (QqQ) or Q-TOF
QqQ is ideal for targeted quantification due to its sensitivity and specificity in MRM mode.[19][20]
Ionization Mode
Electrospray Ionization (ESI), Positive
The molecule's basic nitrogens are readily protonated to form [M+H]+ ions.[12][9]
Capillary Voltage
3.5 - 4.5 kV
Optimizes the electrospray process for stable ion generation.
Source Temp.
120 - 150 °C
Assists in the desolvation of droplets in the ESI source.
Desolvation Gas
Nitrogen, 600 - 800 L/hr
High flow of heated nitrogen aids in efficient solvent evaporation from charged droplets.
Desolvation Temp.
350 - 450 °C
Ensures complete desolvation before ions enter the mass analyzer.
Scan Type
Multiple Reaction Monitoring (MRM)
Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
Table 3: Exemplar MRM Transitions for Pyrido[4,3-b]morpholin-3-one
(Note: The exact m/z values must be determined by direct infusion of a pure standard. The values below are hypothetical based on a plausible structure.)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Pyrido[4,3-b]morpholin-3-one
[M+H]+
Fragment 1
50
Optimize
Pyrido[4,3-b]morpholin-3-one
[M+H]+
Fragment 2 (Quantifier)
50
Optimize
Internal Standard (IS)
[M+H]+ of IS
Fragment of IS
50
Optimize
MRM Optimization: The precursor ion will be the protonated molecule [M+H]+. To determine the optimal product ions and collision energies, a pure standard of the compound should be infused directly into the mass spectrometer. A product ion scan is performed to identify stable and abundant fragments. The collision energy is then ramped for each fragment to find the value that yields the highest intensity. The most intense and specific transition is typically used for quantification, with a second transition used for confirmation.
IV. Data Analysis and System Suitability
Quantification
Quantification is achieved by creating a calibration curve. A series of calibration standards with known concentrations of the analyte and a constant concentration of an internal standard are prepared and analyzed. A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the analyte. The concentration of the analyte in unknown samples is then calculated from this curve.
System Suitability
Before analyzing samples, system suitability tests should be performed to ensure the LC-MS system is performing correctly. This typically involves:
Multiple injections of a mid-level standard: To check for retention time and peak area reproducibility (typically <15% RSD).
Injection of a blank: To ensure there is no significant carryover from previous injections.
Signal-to-Noise (S/N) ratio: To confirm the lower limit of quantitation (LLOQ) meets the required sensitivity (typically S/N > 10).
Fig 2. Conceptual diagram of the HILIC partitioning mechanism.
V. Conclusion
The successful analysis of polar heterocyclic compounds like pyrido[4,3-b]morpholin-3-one hydrochloride hinges on selecting an appropriate chromatographic technique that provides adequate retention and separation from the sample matrix. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent and robust choice for this purpose. When coupled with the high sensitivity and selectivity of tandem mass spectrometry using positive-ion ESI, this methodology provides a powerful tool for researchers in drug discovery and development. The protocols detailed in this guide offer a validated starting point, which can be further optimized and adapted to specific laboratory instrumentation and sample matrices, ensuring accurate and reliable quantification.
VI. References
Jandera, P. (2017). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Organomation Associates, Inc. Available at: [Link]
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
Chavda, V. P., et al. (2010). Hydrophilic Interaction Liquid Chromatography (HILIC). Research Journal of Pharmacy and Technology. Available at: [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
Wikipedia contributors. (2023). Reversed-phase chromatography. Wikipedia, The Free Encyclopedia. Available at: [Link]
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Available at: [Link]
Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]
American Association for Clinical Chemistry. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC.org. Available at: [Link]
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]
Schafer, H., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry. Available at: [Link]
Xu, R., et al. (2007). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical Methods in Chemistry. Available at: [Link]
LCGC North America. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. Available at: [Link]
McIndoe, J. S., et al. (2020). Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis. ChemRxiv. Available at: [Link]
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B. Available at: [Link]
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. The Royal Society of Chemistry. Available at: [Link]
Kádár, Z., et al. (2006). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry. Available at: [Link]
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]
ResearchGate. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. Available at: [Link]
Friedrich Schiller University Jena. (n.d.). Identification of Small Molecules using Mass Spectrometry. Friedrich Schiller University Jena. Available at: [Link]
Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Available at: [Link]
SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. SCIEX. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Piperidin-3-one hydrochloride. PubChem. Available at: [Link]
Organic Process Research & Development. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Royal Society of Chemistry. Available at: [Link]
Journal of Pharmaceutical and Biomedical Analysis. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available at: [Link]
Wikipedia contributors. (2024). Morpholine. Wikipedia, The Free Encyclopedia. Available at: [Link]
Scale-up manufacturing process for Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride
An Application Note on the Scale-up Manufacturing of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Hydrochloride Introduction Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is a heterocyclic compound of significant...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Scale-up Manufacturing of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Hydrochloride
Introduction
Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry due to its unique bicyclic structure, which integrates both piperidine and morpholine moieties.[1] This structural motif is often explored in drug discovery for its potential to interact with various biological targets.[1] As a member of the pyrido-morpholine class, it holds promise for the development of novel therapeutics.[1] The transition from laboratory-scale synthesis to industrial-scale manufacturing of such complex molecules presents numerous challenges, including the need for a robust, scalable, and cost-effective process that does not compromise on safety or product quality.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a proposed scalable manufacturing process for Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride. The described protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices and adherence to high scientific standards.
Proposed Manufacturing Process Overview
The successful scale-up of a chemical synthesis requires a transition from often complex and expensive laboratory methods to more efficient and robust industrial processes.[2] The following multi-step synthetic route is proposed for the scalable manufacturing of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the scale-up manufacturing process.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis, purification, and characterization of the target compound.
Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)-4-(2-hydroxyethylamino)piperidin-4-yl)acetate (Intermediate 2)
This initial step involves a reductive amination reaction to introduce the amino-alcohol side chain.
Protocol:
To a solution of N-Boc-4-piperidone (1.0 eq) and 2-aminoethanol (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a dehydrating agent like sodium sulfate.
Stir the mixture at room temperature for 1-2 hours to form the corresponding imine/enamine intermediate.
Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel to obtain Intermediate 2.
Step 2: Synthesis of tert-Butyl 3-oxooctahydro-2H-pyrido[4,3-b]morpholine-7(8H)-carboxylate (Intermediate 3)
This step involves an intramolecular cyclization to form the lactam ring, a common strategy in the synthesis of such heterocyclic systems.[3][4][5]
Protocol:
Dissolve Intermediate 2 (1.0 eq) in a high-boiling point aprotic solvent such as toluene or xylene.
Add a catalytic amount of a strong base, for example, sodium ethoxide or potassium tert-butoxide (0.1-0.3 eq).
Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 4-8 hours.
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
Extract the product with a suitable organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude Intermediate 3 can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Step 3: Synthesis of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride (Final Product)
The final step involves the deprotection of the Boc group and the formation of the hydrochloride salt.
Protocol:
Dissolve Intermediate 3 in a suitable organic solvent such as ethyl acetate, methanol, or a mixture thereof.
Cool the solution to 0 °C and bubble anhydrous hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane) until the solution is saturated.
Stir the mixture at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
The hydrochloride salt will typically precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.
Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
Dry the product under vacuum to obtain the final Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride.
Step 4: Purification of the Final Product
Recrystallization is a crucial step to ensure the high purity of the final active pharmaceutical ingredient (API).[5]
Protocol:
Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as methanol or ethanol.
Slowly add a less polar co-solvent (e.g., isopropyl acetate or ethyl acetate) until the solution becomes slightly turbid.[5]
Allow the solution to cool down slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture.
Dry the crystals under vacuum at a controlled temperature to remove residual solvents.
Process Parameter Optimization
For a successful and efficient scale-up, critical process parameters must be identified and optimized.
Parameter
Step 1: Reductive Amination
Step 2: Lactam Formation
Step 3: Deprotection & Salt Formation
Step 4: Purification
Temperature
0 °C to Room Temperature
Reflux (110-140 °C)
0 °C to Room Temperature
Variable, depends on solvent system
Solvent
DCM, DCE
Toluene, Xylene
Ethyl Acetate, Methanol
Methanol/Ethyl Acetate, Ethanol/IPA
Reagent Stoichiometry
NaBH(OAc)₃ (1.5 eq)
Base (0.1-0.3 eq)
Excess HCl
N/A
Reaction Time
12-16 hours
4-8 hours
3-6 hours
N/A
Work-up/Quenching
Saturated NaHCO₃
Saturated NH₄Cl
N/A
N/A
Analytical Methods for Quality Control
Robust analytical methods are essential for monitoring the reaction progress and ensuring the quality and purity of the final product.
Analytical Technique
Purpose
Specification (Example)
HPLC/UPLC
Purity assessment and impurity profiling
Purity ≥ 99.5%, Individual impurity ≤ 0.1%
LC-MS
Confirmation of molecular weight of intermediates and final product
[M+H]⁺ corresponding to the expected mass
¹H and ¹³C NMR
Structural elucidation and confirmation
Spectra consistent with the proposed structure
FTIR
Identification of functional groups
Characteristic peaks for amide C=O, N-H, and C-O stretches
Melting Point
Identity and preliminary purity check
Sharp melting point range
Residual Solvent Analysis (GC)
Quantification of residual solvents from the manufacturing process
Within ICH limits
Karl Fischer Titration
Determination of water content
≤ 0.5%
Safety and Environmental Considerations
A thorough understanding of the potential hazards associated with the reagents, intermediates, and final product is crucial for a safe manufacturing process.
Hazardous Reagents: Handle sodium triacetoxyborohydride with care as it is a moisture-sensitive reducing agent. Anhydrous HCl is corrosive and requires appropriate handling in a well-ventilated area.
Solvent Safety: Use flammable solvents like diethyl ether and hexane with caution and in accordance with safety guidelines.
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, lab coats, and gloves.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Caption: Decision tree for handling chemical hazards.
References
Chemtek Scientific. (2024, June 5). Challenges of scaling up production from grams to kilos. Available at: [Link]
BYJU'S. (2021, December 14). Synthesis of Lactam. Available at: [Link]
Song, Z., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 25(23), 5729. Available at: [Link]
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Available at: [Link]
S. S. Raoof, et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]
Google Patents. A kind of esmolol hydrochloride salt formation and purification process.
Technical Support Center: Troubleshooting Aqueous Solubility of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Hydrochloride
As a Senior Application Scientist, I frequently encounter researchers who assume that converting a basic aliphatic heterocycle—such as Octahydro-2H-pyrido[4,3-b]morpholin-3-one—into a hydrochloride salt guarantees univer...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter researchers who assume that converting a basic aliphatic heterocycle—such as Octahydro-2H-pyrido[4,3-b]morpholin-3-one—into a hydrochloride salt guarantees universal aqueous solubility. While the ionic structure of the HCl salt inherently improves water solubility compared to its free base[1], introducing it into complex biological buffers like Phosphate-Buffered Saline (PBS) or physiological saline often triggers unexpected precipitation.
This technical guide deconstructs the thermodynamic and kinetic barriers to solubility and provides self-validating protocols to rescue your assays.
PART 1: Core Diagnostic Logic
The precipitation of an amine hydrochloride in aqueous media is rarely a failure of the molecule itself. Instead, it is typically a thermodynamic conflict governed by two phenomena: the Common Ion Effect and the pHmax
threshold [2][3].
Diagnostic workflow for identifying the root cause of amine hydrochloride precipitation.
PART 2: Frequently Asked Questions (Mechanistic Deep Dive)
Q1: Why does my compound dissolve perfectly in pure water but precipitate immediately in PBS or Saline?A1: This is a classic manifestation of the Common Ion Effect [4]. Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride dissociates into the protonated basic drug and a chloride anion. In pure water, the solubility product (
Ksp
) is easily maintained. However, physiological saline and PBS contain high concentrations of chloride ions (~137 mM). According to Le Chatelier's principle, this massive excess of chloride shifts the equilibrium to the left, forcing the protonated drug to precipitate back out as the solid hydrochloride salt[2][4].
Q2: What is
pHmax
, and why does it matter for this molecule?A2: Octahydro-2H-pyrido[4,3-b]morpholin-3-one contains a basic piperidine nitrogen fused to a morpholinone ring[5]. For any weak base, there is a specific pH—known as
pHmax
—where the solubility of the protonated salt form and the un-ionized free base are equal[2][3]. If your buffer pH is below
pHmax
, the drug exists primarily as the soluble salt. If the buffer pH (e.g., pH 7.4) exceeds the
pHmax
, the molecule deprotonates. The resulting free base relies entirely on limited hydrophobic solvation and rapidly precipitates[1][3].
Q3: Can I just heat the solution to force it to dissolve?A3: Heating provides kinetic energy that can temporarily overcome the crystal lattice energy, aiding in dissolution. However, if the thermodynamic solubility limit (determined by pH or
Ksp
) is exceeded, the solution becomes supersaturated upon cooling, leading to delayed, unpredictable precipitation during your experiment. Heating should only be used to accelerate dissolution, not to exceed the equilibrium solubility limit.
Purpose: To empirically determine the
pHmax
and identify whether precipitation is caused by free-basing or the common ion effect.
Self-validating shake-flask methodology for pH-solubility profiling and solid-state verification.
Step 1: Preparation of Saturated Solutions
Method: Add an excess amount (e.g., 20 mg) of Octahydro-2H-pyrido[4,3-b]morpholin-3-one HCl to 1 mL aliquots of various aqueous buffers ranging from pH 1.0 to 9.0.
Causality: Providing excess solid ensures the system reaches thermodynamic equilibrium, which is mathematically required to accurately calculate the solubility limit[6].
Step 2: Thermal Equilibration
Method: Seal the vials and incubate in a shake-flask apparatus at 37°C for 24 to 48 hours.
Causality: Dissolution is a kinetic process. A 24-48 hour window ensures that the solvent has fully overcome the crystal lattice energy and that any transient supersaturation has resolved[6][7].
Step 3: Phase Separation & Quantification
Method: Centrifuge the samples at 10,000 x g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the dissolved API using HPLC-UV.
Causality: Centrifugation and filtration prevent undissolved micro-crystals from skewing the HPLC absorbance data.
Step 4: Validation Check (Solid-State Analysis)
Method: Recover the solid precipitate from the pH 7.4 and pH 2.0 vials. Dry the solid and analyze via X-Ray Powder Diffraction (XRPD).
Causality: This makes the protocol self-validating. If the XRPD pattern of the pH 7.4 precipitate differs from the original HCl salt, you have definitively proven that disproportionation to the free base occurred[7]. If the pattern matches the original salt (e.g., in pH 2.0 saline), the common ion effect is the root cause.
Protocol B: Co-Solvent Rescue Formulation for In Vitro Assays
Purpose: To formulate the compound for neutral pH assays when intrinsic aqueous solubility is insufficient.
Step 1: Primary Solubilization
Method: Dissolve the required mass of the HCl salt in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).
Causality: DMSO disrupts the hydrophobic interactions of the bicyclic ring system, ensuring complete molecular dispersion before introduction to water[2][8].
Step 2: Excipient Addition
Method: Add a surfactant/co-solvent like PEG300 or Tween 80 to the DMSO stock (e.g., 10% DMSO, 40% PEG300) before slowly adding the aqueous phase[8].
Causality: The excipients act as precipitation inhibitors. When the aqueous buffer is finally added, the polymers retard crystallization and maintain a state of prolonged supersaturation[7].
Method: Analyze the final formulated solution using Dynamic Light Scattering (DLS).
Causality: Visual inspection is insufficient for detecting nano-precipitation. DLS confirms the absence of colloidal aggregates, validating that the compound is truly in solution and ready for biological assays.
PART 4: Quantitative Data & Troubleshooting Matrix
Technical Support Center: Synthesis of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride
Welcome to the technical support center for the synthesis of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The information herein is synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.
Introduction to the Synthesis
The synthesis of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is a multi-step process that constructs a bicyclic lactam structure containing a fused piperidine and morpholine ring system.[1][2] This scaffold is of significant interest in medicinal chemistry.[1] Achieving a high yield of the final hydrochloride salt requires careful control over several key reaction stages, most notably the formation of the piperidine ring and the subsequent intramolecular lactamization.
A common synthetic approach involves a reductive amination to form the piperidine ring, followed by cyclization to yield the lactam. This guide will focus on troubleshooting and optimizing this synthetic pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Issue 1: Low Overall Yield
Question: My overall reaction yield is consistently below expectations. What are the most likely causes and how can I systematically improve it?
Answer: Low yield is a multifaceted problem that can originate from any step in the synthetic sequence. A systematic approach is crucial for diagnosis.[3] The most common culprits are suboptimal conditions for the key bond-forming reactions, instability of intermediates, and inefficient purification.
dot
Caption: General workflow for troubleshooting low reaction yields.
Detailed Solutions:
Optimize Reductive Amination Conditions: The formation of the piperidine ring is often the most critical step.
pH Control: Imine/iminium ion formation is fastest at a mildly acidic pH, typically between 4 and 6.[4] If the pH is too acidic, the starting amine is protonated and becomes non-nucleophilic. If too basic, the carbonyl group isn't activated for attack.
Solution: Add a catalytic amount of acetic acid to the reaction mixture.
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting carbonyl compound.
Problem: Strong agents like sodium borohydride (NaBH₄) can prematurely reduce the carbonyl starting material, leading to an alcohol byproduct and low yield.[4]
Solution: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it preferentially reduces the iminium ion.[4]
Drive the Lactamization Equilibrium: The intramolecular cyclization to form the lactam can be an equilibrium-limited process.
Problem: The reverse reaction (hydrolysis of the lactam) can compete with the forward reaction, especially if water is present. The formation of bicyclic lactams can also be entropically disfavored.[5]
Solution: This reaction is typically performed under conditions that remove the alcohol byproduct (e.g., from an ester precursor). In some cases, using a high-boiling point solvent and distilling the alcohol can drive the reaction forward. For amide bond formation, ensure all reagents and solvents are scrupulously dry.[3]
Re-evaluate Solvents and Temperature:
Solvent Choice: The solvent must be appropriate for all stages of the reaction. For reductive aminations, common solvents include dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4] For cyclization reactions, polar aprotic solvents like DMF or DMSO can be effective.[6]
Temperature Control: While many reactions proceed at room temperature, some may require gentle heating to overcome the activation energy.[4] Conversely, side reactions or poor diastereoselectivity can sometimes be minimized by running the reaction at a lower temperature.[6]
Issue 2: Significant Side-Product Formation
Question: My crude reaction mixture shows multiple spots on TLC and NMR analysis indicates significant impurities. What are the common side reactions and how can I suppress them?
Answer: Side-product formation is a common challenge, particularly in multi-step, one-pot procedures. Identifying the structure of the major byproducts is the first step toward mitigating their formation.[6]
Common Side Reactions and Mitigation Strategies:
Over-Alkylation of the Piperidine Nitrogen:
Cause: The newly formed piperidine (a secondary amine) can be more nucleophilic than the starting amine, allowing it to react again with the carbonyl compound to form a tertiary amine byproduct.[4]
Solution:
Employ a stepwise procedure: first form the imine, then add the reducing agent.[4]
Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound to control the reaction.[4]
Formation of Alcohol Byproduct:
Cause: As mentioned previously, a non-selective or overly reactive reducing agent can reduce the starting carbonyl compound to an alcohol.[4]
Solution: Switch to a more selective reducing agent like NaBH(OAc)₃. A comparison of common reducing agents is provided below.
Reducing Agent
Selectivity
Typical Conditions
Common Issues
Sodium Borohydride (NaBH₄)
Low
Methanol, Ethanol, RT
Reduces aldehydes/ketones quickly, often before imine formation.
Sodium Cyanoborohydride (NaBH₃CN)
High
Methanol, pH 4-6
Highly toxic (HCN gas at low pH).
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Excellent
DCM, DCE, THF, RT
Moisture sensitive, releases acetic acid. Preferred choice for most cases.[4]
Catalytic Hydrogenation (H₂, Pd/C)
High
Methanol, Ethanol
May reduce other functional groups. Requires pressure equipment.
Formation of Diastereomers:
Cause: The formation of the bicyclic system creates multiple stereocenters. If not controlled, this can lead to a mixture of diastereomers which are often difficult to separate.
Solution:
Temperature Optimization: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[6]
Solvent Screening: The polarity of the solvent can influence the transition state geometry and impact the diastereomeric ratio.[6] Screening solvents like toluene, THF, and acetonitrile is recommended.
Chiral Auxiliaries/Catalysts: For stereocontrolled synthesis, the use of chiral auxiliaries or catalysts may be necessary, although this significantly increases complexity and cost.[7]
Issue 3: Difficulties in Product Isolation and Purification
Question: I am having trouble isolating the final hydrochloride salt. My workup is messy, and the product either remains in the aqueous layer or fails to crystallize.
Answer: The basic nature of the piperidine nitrogen and the salt form of the final product require a tailored purification strategy.
Inefficient Acid-Base Extraction:
Cause: The product is an amine and will be protonated and water-soluble at acidic pH. Incomplete extraction is common if the pH is not carefully controlled.
Solution: Use a robust acid-base extraction protocol.
After quenching the reaction, make the aqueous layer basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the piperidine nitrogen.
Extract the free base into an organic solvent like DCM or ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.
To form the hydrochloride salt, bubble dry HCl gas through the organic solution or add a solution of HCl in a solvent like ether or isopropanol until precipitation is complete.
Failure to Crystallize:
Cause: The crude product may contain oily impurities that inhibit crystallization. The choice of solvent for salt formation is also critical.
Solution:
Ensure the free base is as pure as possible before attempting salt formation. If necessary, purify the free base by column chromatography. For basic amines, it is often necessary to add a small amount of a base like triethylamine to the eluent to prevent streaking on the silica gel.[6]
Screen different solvents for the precipitation/recrystallization of the hydrochloride salt. A common technique is to dissolve the free base in a minimal amount of a polar solvent (like isopropanol or ethanol) and then add a solution of HCl in a less polar co-solvent (like ether or heptane) to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic strategy for forming the core bicyclic lactam structure?
An effective strategy is the intramolecular Dieckmann condensation or a related lactamization.[8][9] This involves the base-catalyzed intramolecular condensation of a diester or an amino-ester to form a cyclic β-keto ester, which can then be converted to the desired lactam. The Dieckmann condensation is particularly effective for forming 5- or 6-membered rings.[8]
Reducing impurities during Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride crystallization
Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists and drug development professionals tasked with optimizing the isolation and purification of Octahydro-2H-pyrido[4,3-b]...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Support Center. This guide is engineered for process chemists and drug development professionals tasked with optimizing the isolation and purification of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride (CAS: 1803562-18-6)[1] and its stereoisomers, such as the Rac-(4aR,8aR) derivative (CAS: 1909287-20-2)[2].
As a nitrogen-containing fused bicyclic heterocycle, this compound is a critical scaffold in medicinal chemistry[3]. However, its unique morpholine-pyridine architecture presents specific thermodynamic challenges during hydrochloride salt crystallization, particularly concerning stereoisomeric entrapment, oiling out, and inorganic salt carryover.
Part 1: Troubleshooting Guide & FAQs
Q1: Why is my crystallized product heavily contaminated with cis-diastereomers?
The Causality: The thermodynamic solubility curves of the cis and trans (e.g., 4aR, 8aR) diastereomeric salts heavily overlap in highly polar, protic solvents like pure methanol or water. If your crystallization is driven by rapid cooling or excessive anti-solvent addition, you bypass thermodynamic control and enter a kinetic trapping regime. Both isomers co-precipitate because the system does not have sufficient time to reject the cis-isomer from the growing crystal lattice.
The Solution: Shift to a thermodynamic control strategy using a binary solvent matrix. A mixture of Ethanol and Ethyl Acetate (1:4 v/v) provides a steep solubility gradient. Implement a slow cooling ramp (0.1°C/min) and seed the solution precisely at the metastable zone limit to ensure only the target diastereomer nucleates.
Q2: Upon adding HCl to the free base solution, the mixture "oils out" instead of crystallizing. How do I force nucleation?
The Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation level exceeds the binodal curve before reaching the spinodal curve for solid crystallization. Because the HCl salt of this bicyclic compound is highly polar, rapid addition of HCl in moderate-polarity solvents (like Isopropanol) creates a dense, solute-rich liquid phase that separates from the bulk solvent, trapping organic impurities and preventing lattice formation.
The Solution: You must bridge the polarity gap to keep the solute in a single phase until nucleation occurs. Dilute the initial concentration by 15%, slow the HCl addition rate, and introduce a highly controlled seeding step before the critical supersaturation threshold is breached.
Fig 1: Mechanistic pathways of supersaturation: Oiling out vs. controlled nucleation.
Q3: How do I eliminate inorganic chloride salts (e.g., NaCl) that carry over into the final API intermediate?
The Causality: Inorganic salts generated during the upstream cyclization or neutralization steps[3] are practically insoluble in anti-solvents but possess residual solubility in the alcohols used for free-base dissolution. During reactive crystallization, they act as heterogeneous nucleation sites and become embedded in the final product.
The Solution: Exploit the differential solubility of the free base (CAS: 1779577-12-6)[4]. Perform a polish filtration of the free base in a strictly non-aqueous, non-polar solvent like 2-Methyltetrahydrofuran (2-MeTHF) before introducing the HCl source. Inorganic salts will remain completely undissolved and can be mechanically removed.
Part 2: Quantitative Process Data
To successfully engineer the crystallization process, reference the following empirical data regarding solvent selection and impurity clearance expectations.
Table 1: Solvent Selection Matrix for Crystallization
Solvent System
Solute Solubility at 70°C ( g/100g )
Diastereomer Clearance
Oiling Out Risk
Recommended Use
Methanol
>30
Poor
Low
Primary dissolution only
Isopropanol
12.5
Moderate
High
Not recommended
EtOH/EtOAc (1:4)
5.2
Excellent
Low
Optimal Crystallization Matrix
2-MeTHF
<1.0
N/A
N/A
Pre-filtration (Free Base only)
Table 2: Target Impurity Clearance Profile
Impurity Type
Origin
Pre-Crystallization (%)
Post-Crystallization Target (%)
cis-Diastereomer
Upstream Synthesis
5.0 - 15.0
< 0.5
Uncyclized Precursor
Incomplete Reaction
2.0 - 5.0
< 0.1
Inorganic Salts
Neutralization
1.0 - 3.0
Not Detected
Part 3: Standardized Experimental Protocols
The following protocol is a self-validating reactive crystallization workflow designed to maximize the purity of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride.
Fig 2: Reactive crystallization workflow optimized for impurity rejection.
Protocol: Reactive Crystallization for High-Purity HCl Salt
Note: This procedure assumes a starting mass of 100g of crude free base.
Step 1: Inorganic Salt Purge (Polish Filtration)
Suspend 100g of crude Octahydro-2H-pyrido[4,3-b]morpholin-3-one free base in 500 mL of 2-MeTHF.
Heat the suspension to 45°C under mild agitation for 30 minutes.
Self-Validation Check: The organic base will dissolve, leaving a cloudy suspension of insoluble inorganic salts.
Filter the mixture through a 0.22 µm PTFE filter. Discard the filter cake (inorganic impurities).
Step 2: Solvent Exchange
Transfer the clear filtrate to a reactor and distill under reduced pressure (400 mbar, 50°C) until the volume is reduced to ~150 mL.
Add 200 mL of Absolute Ethanol and 800 mL of Ethyl Acetate (EtOAc) to establish the thermodynamic binary matrix. Heat to 65°C.
Step 3: Reactive Acidification & Seeding
Prepare a solution of 1.05 equivalents of anhydrous HCl dissolved in Ethanol (approx. 2M).
Dose 30% of the HCl solution into the reactor over 15 minutes at 65°C.
Self-Validation Check: The solution should remain clear. If oil droplets form on the reactor walls, the addition rate is too fast; pause and increase agitation.
Introduce 1.0g (1% w/w) of pure Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride seed crystals[2]. Hold the temperature at 65°C for 30 minutes to allow the seed bed to age and stabilize.
Dose the remaining 70% of the HCl solution over 2 hours.
Step 4: Cooling & Isolation
Initiate a linear cooling ramp from 65°C to 5°C at a strict rate of 0.1°C/min.
Causality: This slow desupersaturation rate ensures that cis-diastereomers and uncyclized precursors remain in the mother liquor rather than being kinetically trapped in the lattice.
Hold the slurry at 5°C for 2 hours.
Filter the suspension via a Nutsche filter. Wash the wet cake with 2 x 100 mL of pre-chilled (5°C) EtOAc.
Dry the product under vacuum at 45°C for 12 hours.
References
PubChemLite / Luxembourg Centre for Systems Biomedicine. "Rac-(4ar,8ar)-octahydro-2h-pyrido[4,3-b]morpholin-3-one hydrochloride." URL:[Link]
Preventing degradation of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride in DMSO storage
Welcome to the Technical Support Center for Compound Management. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with Octahydro-2H-pyrido[4,3-b]morph...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Compound Management. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride .
Storing complex bicyclic hydrochloride salts in Dimethyl Sulfoxide (DMSO) presents unique chemical challenges. This document bypasses generic advice to provide a deep, mechanistic understanding of why this specific compound degrades, backed by self-validating protocols to ensure the integrity of your screening libraries.
Mechanistic Causality: Why Does Degradation Occur?
Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride features two highly reactive moieties: a secondary amine within a piperidine ring and a cyclic amide (lactam) within a morpholinone ring. When dissolved in DMSO, three distinct degradation pathways threaten the compound's structural integrity:
Acid-Catalyzed Lactam Hydrolysis: DMSO is notoriously hygroscopic and rapidly absorbs atmospheric moisture during routine handling[1]. Once water is introduced, the hydrochloride salt dissociates, drastically lowering the apparent pH of the microenvironment. This acidic, aqueous-organic mixture acts as a potent catalyst for the hydrolysis of the morpholin-3-one lactam ring, leading to irreversible ring-opening.
Oxidative Degradation: The secondary amine in the piperidine ring is highly susceptible to oxidation. Dissolved oxygen in standard DMSO, often exacerbated by trace transition metal impurities, can lead to N-oxidation and the formation of inactive N-oxide derivatives[2].
Freeze-Thaw Nucleation (Loss of Titre): DMSO has a relatively high freezing point (18.5°C). Repeated cycling between freezer storage and room temperature creates localized concentration gradients. As the solvent freezes and thaws, the compound is forced out of solution, nucleating into highly stable crystalline precipitates that do not readily redissolve, leading to artificially low concentrations in your downstream bioassays[3].
Figure 1: Mechanistic degradation pathways of Octahydro-2H-pyrido[4,3-b]morpholin-3-one HCl in DMSO.
Quantitative Data: Storage Condition Tolerances
To optimize your compound management strategy, we must look at the empirical stability of hydrochloride salts in DMSO under various conditions. The table below summarizes the quantitative impact of storage environments on compound half-life and precipitation risk[1][2].
Storage Condition
Solvent Quality
Atmosphere
Freeze-Thaw Cycles
Precipitation Risk
Estimated Half-Life / Stability
Room Temp (25°C)
Standard DMSO
Ambient Air
N/A
Low
< 1 Week (Rapid hydrolysis)
4°C
Standard DMSO
Ambient Air
N/A
Moderate
2 - 4 Weeks
-20°C
Standard DMSO
Ambient Air
> 5 Cycles
Critical
1 - 3 Months (High loss of titre)
-80°C
Anhydrous DMSO
Argon Purged
Single-Use (0)
None
> 12 Months (Optimal)
Standard Operating Procedures (SOPs)
To establish a self-validating system, the following protocol integrates quality control checkpoints to ensure the causality of your experimental choices directly results in preserved compound integrity.
Protocol A: Preparation of Anhydrous Single-Use Aliquots
Objective: Prevent moisture ingress, oxidative stress, and freeze-thaw precipitation.
Equilibration: Remove the lyophilized powder of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 60 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.
Solvent Selection: Utilize strictly anhydrous DMSO (≥99.9% purity, water content <0.1%) packaged under an inert gas.
Dissolution & Degassing: Dissolve the compound to your target stock concentration (e.g., 10 mM). Immediately purge the headspace of the master vial with dry Argon or Nitrogen to displace dissolved oxygen.
Aliquoting: Dispense the stock solution into single-use amber glass vials. Causality: Amber glass prevents photo-oxidation, and glass is chemically inert compared to certain plastics that may leach plasticizers into DMSO[2].
Flash Freezing: Place the aliquots directly into a -80°C freezer.
Validation Checkpoint: Randomly select one aliquot after 24 hours, thaw it at 37°C, and run an LC-MS/UV analysis against a freshly prepared standard to validate that no degradation occurred during the freezing process.
Figure 2: Optimized workflow for preparing and storing anhydrous DMSO stock solutions.
Troubleshooting & FAQs
Q: My stock solution turned slightly yellow over time. Is it still viable for in vitro assays?A: No, discard the aliquot. Yellowing in piperidine/morpholine derivatives typically indicates oxidative degradation of the secondary amine (forming an N-oxide) or interaction with trace transition metals in lower-grade DMSO[2]. Using this will introduce artifacts into your biological readouts.
Q: I see a white, crystalline precipitate at the bottom of my -20°C thawed aliquot. Can I just vortex it to redissolve the compound?A: Vortexing is rarely sufficient. Freeze-thaw cycles cause localized supersaturation, leading to highly stable crystalline precipitates that resist simple mechanical agitation[3].
Rescue Protocol: Gently warm the aliquot in a 37°C water bath for 10-15 minutes, followed by 5 minutes of bath sonication. However, because you cannot visually guarantee 100% dissolution (which skews your molarity), best practice dictates discarding the precipitated sample and utilizing a fresh, single-use aliquot.
Q: If the hydrochloride salt causes acidic hydrolysis of the lactam ring in the presence of water, can I just store this compound as a free base instead?A: From a pure chemical stability standpoint, yes. The free base will not drastically lower the apparent pH of the DMSO upon trace water absorption, thereby protecting the lactam ring. However, the free base is significantly less soluble in aqueous assay buffers. If you choose to store the free base, you must account for the altered solubility profile when transferring the compound from the DMSO stock into your final aqueous biological media to prevent "crashing out" (precipitation) during the assay.
Q: Does the addition of water (hydrated DMSO) ever benefit storage?A: For some highly lipophilic "drug-like" free bases, deliberate hydration (e.g., 5-10% water in DMSO) can prevent freezing at -20°C, thereby eliminating freeze-thaw concentration gradients[1]. However, for hydrochloride salts of lactams like Octahydro-2H-pyrido[4,3-b]morpholin-3-one, adding water is strictly contraindicated as it will immediately trigger acid-catalyzed hydrolysis.
References
Compound Management: Guidelines for Compound Storage, Provision, and Quality Control
Source: Current Protocols in Chemical Biology / ResearchGate
URL:[Link]
Overcoming problems of compound storage in DMSO: solvent and process alternatives
Source: Journal of Biomolecular Screening / NIH PubMed
URL:[Link]
Studies on Repository Compound Stability in DMSO under Various Conditions
Source: Journal of Biomolecular Screening / ResearchGate
URL:[Link]
Technical Support Center: Optimizing Chiral Separation of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Enantiomers
Foreword by Senior Application Scientist Welcome to the Technical Support Center. When developing chiral separation methods for complex bicyclic systems like octahydro-2H-pyrido[4,3-b]morpholin-3-one, chromatographers fa...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword by Senior Application Scientist
Welcome to the Technical Support Center. When developing chiral separation methods for complex bicyclic systems like octahydro-2H-pyrido[4,3-b]morpholin-3-one, chromatographers face a dual thermodynamic and kinetic challenge. The target molecule possesses a highly basic secondary amine within the piperidine ring and a rigid, dipole-rich morpholinone system[1][2].
The basic nitrogen aggressively interacts with unendcapped residual silanols on silica-based chiral stationary phases (CSPs), leading to severe peak tailing, band broadening, and unpredictable retention times[3]. Conversely, the morpholinone ring requires highly specific hydrogen-bonding and dipole-dipole interactions to achieve chiral recognition. This guide provides field-proven, self-validating protocols to navigate these hurdles, ensuring robust enantiomeric resolution (
Rs>1.5
) for downstream drug development applications.
Core Troubleshooting Guide
Understanding the mechanistic cause of chromatographic failures is essential for rapid method optimization. Use the table below to diagnose and resolve common issues encountered with basic bicyclic morpholinones.
Observed Issue
Mechanistic Cause
Recommended Solution
Severe Peak Tailing (
As>2.0
)
Secondary ion-exchange interactions between the basic piperidine nitrogen and acidic residual silanols on the CSP silica support[3].
Add 0.1% - 0.2% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase to competitively block silanol sites[3].
Co-elution or Low Resolution (
Rs<1.0
)
Insufficient chiral recognition. The morpholinone ring's hydrogen bonding is masked by strong solvent interactions in normal phase.
Switch from Normal Phase to Polar Organic Mode (100% MeOH or ACN) to enhance dipole-dipole interactions with the CSP.
Retention Times Too Long (
k′>10
)
Excessive non-specific hydrophobic interactions or low elution strength of the mobile phase.
Increase the proportion of the strong solvent (e.g., Isopropanol) or transition to Supercritical Fluid Chromatography (SFC)[4].
Elution Order Reversal
Temperature-dependent thermodynamic shifts affecting the enthalpy-entropy compensation of the enantiomer-CSP complex.
Maintain strict column thermostatic control (e.g., 25.0 ± 0.1 °C). Screen temperatures (15°C to 40°C) to map the thermodynamic profile.
Quantitative Screening Parameters
To streamline your method development, we have summarized the optimal starting conditions across three primary chromatographic modes.
Parameter
Supercritical Fluid Chromatography (SFC)
Polar Organic Mode (POM)
Reversed-Phase LC-MS
Primary Column
Chiralpak IG / IC (5 µm)
Chiralpak AD-H / AS-H (5 µm)
Chiralpak ID / NicoShell (2.7 µm)
Mobile Phase / Co-solvent
CO₂ / MeOH
100% MeOH or ACN
ACN / 10 mM NH₄HCO₃ (pH 9.5)
Basic Additive
0.2% Isopropylamine (IPA)
0.1% Diethylamine (DEA)
None (Buffer controls pH)
Flow Rate
3.0 mL/min
0.5 - 1.0 mL/min
0.4 - 0.6 mL/min
Temperature
35 °C
20 °C - 25 °C
25 °C
Backpressure
120 bar
N/A
N/A
Step-by-Step Experimental Protocols
Protocol A: Supercritical Fluid Chromatography (SFC) Method Development
Scientist's Insight: SFC is highly favored for basic nitrogen-containing heterocycles. The low viscosity and high diffusivity of supercritical CO₂ reduce longitudinal diffusion, while the addition of basic modifiers efficiently disrupts secondary silanol interactions[4].
Column Selection: Install an immobilized polysaccharide-based CSP (e.g., Chiralpak IA or IC, 5 µm, 250 × 4.6 mm). Immobilized phases are required to withstand a wide range of co-solvents without degrading the polymer coating[5].
Co-solvent Preparation: Prepare a modifier solution of 100% Methanol containing 0.2% (v/v) Isopropylamine (IPA) or Diethylamine (DEA).
Causality: The basic additive acts as a sacrificial base, competing with the piperidine nitrogen for acidic silanol sites, thereby preventing peak tailing[3].
System Equilibration: Set the Automated Back Pressure Regulator (ABPR) to 120 bar to ensure dense supercritical fluid conditions. Set the column oven to 35 °C. Pump the mobile phase at a 90:10 (CO₂:Modifier) ratio until the baseline stabilizes.
Gradient Screening: Execute a scouting gradient from 5% to 50% co-solvent over 10 minutes at a constant flow rate of 3.0 mL/min. Monitor UV absorbance at 210 nm.
Isocratic Optimization: Identify the co-solvent percentage at which the enantiomers elute. Convert the method to an isocratic run at 5% below this elution point to maximize the separation factor (
α
) and resolution (
Rs
).
Scientist's Insight: Traditional normal-phase additives like DEA cause severe ion suppression and source contamination in mass spectrometry[3]. For pharmacokinetic (PK) profiling or enantiomeric excess (ee) determination via LC-MS, volatile buffers must be utilized to maintain ionization efficiency[5].
Column Selection: Utilize a reversed-phase compatible chiral column, such as Chiralpak ID or a macrocyclic glycopeptide column (e.g., NicoShell)[4][5].
Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate buffer in LC-MS grade water. Adjust the pH to 9.5 using dilute Ammonium Hydroxide.
Causality: Operating at a pH near or slightly above the pKa of the piperidine nitrogen suppresses its ionization, increasing its affinity for the lipophilic chiral selector and improving peak shape[5].
Mobile Phase B (Organic): Use 100% LC-MS grade Acetonitrile.
Isocratic Elution: Run an isocratic mixture (e.g., 90:10 ACN:Buffer) at 0.5 mL/min. A high organic ratio often enhances the enantio-recognition of polar analytes in RP mode[5].
MS Detection: Configure the mass spectrometer to positive Electrospray Ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the octahydro-2H-pyrido[4,3-b]morpholin-3-one mass-to-charge ratio.
Separation Workflow Diagram
Method development workflow for the chiral separation of basic bicyclic morpholinones.
Frequently Asked Questions (FAQs)
Q1: Why does the octahydro-2H-pyrido[4,3-b]morpholin-3-one peak exhibit severe tailing in standard hexane/isopropanol mobile phases?A1: The molecule contains a highly basic piperidine nitrogen. In standard normal-phase conditions, this secondary amine undergoes strong ion-exchange and hydrogen-bonding interactions with the unendcapped, acidic residual silanols on the silica support of the CSP[3]. To mitigate this, you must introduce a competitive basic additive, such as 0.1% diethylamine (DEA) or ethanolamine, into the mobile phase to saturate these active sites.
Q2: We achieved partial separation (
Rs=1.1
) on an amylose-based column. How can we push this to baseline resolution (
Rs>1.5
)?A2: If you are using Normal Phase, consider switching to Polar Organic Mode (POM) using 100% Methanol or Acetonitrile with 0.1% DEA. For structurally rigid cyclic amides (like the morpholinone ring), POM alters the hydrogen-bonding dynamics, often significantly enhancing chiral recognition. Alternatively, lower the column temperature (e.g., from 25°C to 15°C) to favor the enthalpic contribution of the chiral interaction.
Q3: Are there alternative chiral selectors if polysaccharide phases fail?A3: Yes. Macrocyclic glycopeptide columns (such as Vancomycin or Teicoplanin-based superficially porous particles) have shown excellent enantioselectivity for complex nitrogen-containing heterocycles and hexahydroquinoline derivatives[4]. These selectors offer multiple interaction sites, including inclusion cavities, hydrogen bonding, and pi-pi interactions, which can effectively discriminate the rigid bicyclic stereocenters of your analyte.
References
Structure-Guided Discovery of cis-Hexahydro-pyrido-oxazinones as Reversible, Drug-like Monoacylglycerol Lipase Inhibitors. ACS Publications.
Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. ResearchGate.
Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Semmelweis University / Elsevier.
Technical Support Center: Chiral Separation of 4'-bromo-3-morpholinomethyl benzophenone Enantiomers. Benchchem.
Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. RSC Publishing.
Technical Support Center: Overcoming Steric Hindrance in Pyrido[4,3-b]morpholin-3-one Couplings
Welcome to the Advanced Applications Support Center. The pyrido[4,3-b]morpholin-3-one scaffold is a highly valuable bicyclic heterocycle in modern drug discovery.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. The pyrido[4,3-b]morpholin-3-one scaffold is a highly valuable bicyclic heterocycle in modern drug discovery. However, its dense steric environment and multiple coordinating heteroatoms (pyridine nitrogen, lactam oxygen, and lactam nitrogen) make transition-metal-catalyzed cross-couplings notoriously difficult.
As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we diagnose the root causes of reaction failures—such as catalyst poisoning and stalled reductive elimination—and provide self-validating, causality-driven solutions to successfully functionalize this challenging scaffold.
Diagnostic Workflow for Scaffold Functionalization
Before troubleshooting, you must select the correct catalytic system based on your target coupling site. The steric demands of the fused morpholinone ring dictate entirely different ligand requirements for pyridine functionalization versus lactam N-arylation.
Workflow for selecting coupling conditions for hindered pyrido-morpholinones.
Core Troubleshooting Guides (Q&A)
Q: My Buchwald-Hartwig amination at the pyridine ring is stalling at 0% conversion. Is the catalyst poisoned?
A: Yes, it is highly likely. The morpholin-3-one motif contains a lactam oxygen that acts as a strong Lewis base. It can chelate Pd(II) intermediates, especially when the coupling site is adjacent to the fusion point. Furthermore, standard bidentate phosphine ligands (like BINAP or dppf) often fail here because the bulky bicyclic core prevents the necessary conformational shifts during the catalytic cycle[1].
The Fix: Switch to a mono-ligated, highly bulky biarylphosphine ligand like tBuXPhos or an N-heterocyclic carbene (NHC)[2]. The extreme steric bulk of the tert-butyl groups prevents the formation of off-target PdL₂ resting states and physically shields the Palladium center from chelation by the lactam oxygen. Pair this with a Pd G3 or G4 precatalyst to ensure rapid generation of the active Pd(0) species at room temperature, minimizing the time available for thermal decomposition.
Q: I am trying to N-arylate the morpholin-3-one nitrogen, but I only observe protodehalogenation of my aryl halide. Why?
A: N-arylation of lactams is intrinsically challenging because the nitrogen lone pair is delocalized into the carbonyl, reducing its nucleophilicity. When you add the steric bulk of the fused pyridine ring, the Reductive Elimination (RE) step becomes the highest energy barrier in the catalytic cycle. If RE is too slow, the Pd(II) intermediate undergoes competitive β-hydride elimination or protonation, leading to protodehalogenation.
The Fix: You must force the reductive elimination. Recent mechanistic studies demonstrate that bulky amides can bypass traditional pathways by undergoing RE via an O-bound transition state rather than an N-bound state, which is highly tolerant of steric perturbation[3]. Use BrettPhos with a strong, non-nucleophilic base like NaOtBu . The bulky ligand forces the aryl group and the nucleophile into close proximity (the "steric relief" effect), accelerating the C-N bond formation[3].
Q: Can I use heterogeneous catalysis to simplify the purification of these polar heterocycles?
A: Yes, but with strict kinetic caveats. Immobilized Pd nanoparticles (e.g., PNP-SSS) are effective heterogeneous catalysts for Buchwald-Hartwig C-N cross-couplings[4]. However, for the pyrido[4,3-b]morpholin-3-one scaffold, diffusion limitations within the solid support exacerbate steric issues. If using heterogeneous Pd, you must use highly polar solvents (like DMF) and elevate temperatures to at least 120 °C to ensure sufficient kinetic energy for the bulky substrates to reach the active sites[4].
Mechanistic Pathway: Overcoming the Steric Bottleneck
To understand why ligand selection is critical, we must look at the catalytic cycle. The bottleneck for pyrido[4,3-b]morpholin-3-one is rarely oxidative addition; it is almost always reductive elimination.
Pd-catalyzed cycle showing the steric bottleneck at reductive elimination.
Use this data-driven matrix to select your starting conditions based on the specific coupling vector.
Coupling Target
Preferred Ligand
Precatalyst
Optimal Base
Solvent
Mechanistic Rationale
Pyridine Ring (C-N)
tBuXPhos
Pd G4
Cs₂CO₃
t-Amyl OH
Extreme bulk prevents lactam chelation; weak base tolerates functional groups.
Pyridine Ring (C-C)
XPhos
Pd G3
K₃PO₄
1,4-Dioxane
Balances steric relief with transmetalation kinetics for boronic acids.
Lactam N-Arylation
BrettPhos
Pd G4
NaOtBu
1,4-Dioxane
Forces O-bound transition state during reductive elimination[3].
Heterogeneous C-N
PNP-SSS
Pd NPs
K₂CO₃
DMF (120 °C)
High thermal energy overcomes diffusion limits of solid supports[4].
Validated Experimental Protocol: N-Arylation via Pd-G4 Catalysis
This protocol is designed as a self-validating system . It includes specific visual cues and internal standards to ensure that if a reaction fails, you can immediately diagnose whether the failure was due to catalyst death or substrate inhibition.
Preparation of the Catalyst Stock (Glovebox): In a nitrogen-filled glovebox, weigh the BrettPhos Pd G4 and the BrettPhos ligand into a vial.
Causality Note: The slight excess of ligand (2.2% vs 2.0%) ensures that any trace oxidation does not leave the Pd unligated, which would lead to rapid aggregation into inactive Pd black[2].
Substrate and Base Loading: Add the pyrido[4,3-b]morpholin-3-one, aryl halide, and NaOtBu to an oven-dried Schlenk tube equipped with a stir bar.
Causality Note: NaOtBu is chosen over weaker bases because the morpholinone nitrogen requires strong deprotonation to efficiently participate in the transmetalation step.
Solvent & Standard Addition: Add the anhydrous 1,4-dioxane and the dodecane internal standard. Seal the tube with a Teflon-lined cap.
Activation & Visual Validation: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at 90 °C.
Self-Validation Checkpoint: Observe the solution for the first 5 minutes. It should transition from a pale yellow to a deep red/orange, indicating the successful generation of the active L-Pd(0) species. If the solution turns black and opaque , oxygen ingress has occurred, the catalyst has precipitated as Pd(0) nanoparticles, and the reaction must be restarted.
Monitoring: After 2 hours, briefly cool the reaction, sample 10 µL under a positive N₂ stream, dilute with EtOAc, and analyze via GC-FID. Compare the consumption of the aryl halide peak relative to the dodecane standard.
Frequently Asked Questions (FAQs)
Q: Can I use water-containing solvents for Suzuki couplings on this scaffold?A: Proceed with extreme caution. While standard Suzuki couplings tolerate water, the pyrido[4,3-b]morpholin-3-one scaffold is highly polar and water can outcompete the substrate for coordination to the Pd center, leading to protodeboronation of your boronic acid. Use anhydrous conditions with finely milled K₃PO₄ instead of aqueous base solutions.
Q: My product is co-eluting with the BrettPhos ligand during chromatography. How do I separate them?A: Bulky phosphines are highly lipophilic. Because your product contains a basic pyridine nitrogen, perform a catch-and-release acid/base extraction. Dissolve the crude mixture in EtOAc, extract with 1M HCl (the product moves to the aqueous layer while the ligand stays in the organic layer), then basify the aqueous layer with NaOH and back-extract with DCM.
References[3] Xingwei Li, "Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers", Journal of the American Chemical Society (2024). Verify Source[1] "What can reaction databases teach us about Buchwald–Hartwig cross-couplings?", RSC Advances (2020). Verify Source[2] "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions", Chemical Reviews (2025). Verify Source[4] Farhad Panahi et al., "Immobilized Pd nanoparticles on silica-starch substrate (PNP-SSS): Efficient heterogeneous catalyst in Buchwald–Hartwig C–N cross coupling reaction", Journal of Organometallic Chemistry (2017).Verify Source
Technical Support Center: Handling & Storage of Hygroscopic Pyrido-Morpholinone Hydrochloride Salts
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation professionals working with highly sensitive pyrido-morpholinone hydrochloride salts.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and formulation professionals working with highly sensitive pyrido-morpholinone hydrochloride salts. Due to their specific chemical architecture, these APIs require stringent environmental controls to maintain structural and functional integrity.
Part 1: The Causality of Moisture Sensitivity
To effectively handle pyrido-morpholinone HCl, one must first understand why it degrades.
The Thermodynamic Drive: The hydrochloride salt formulation protonates the basic nitrogen centers of the pyridine and morpholinone rings. This creates a high-energy, polar crystal lattice that thermodynamically favors the incorporation of atmospheric water molecules to lower its overall lattice energy.
The Chemical Vulnerability: Hygroscopicity in this compound is not merely a physical nuisance (clumping); it is a chemical hazard. Once water is absorbed, the localized acidic environment provided by the HCl salt acts as a catalyst. The trapped moisture initiates a nucleophilic attack on the morpholinone moiety, leading to hydrolytic ring-opening. This is why physical deliquescence rapidly transitions into irreversible chemical degradation, altering the pharmacological profile of the API.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the definitive long-term storage requirements for this API?A: According to USP <659> Packaging and Storage Requirements, hygroscopic APIs must be stored in a "Tight container" to protect against efflorescence, deliquescence, or evaporation under customary handling conditions[1]. For pyrido-morpholinone HCl, we mandate storage in a freezer environment defined between -25°C and -10°C[2]. The primary container should be double-bagged in foil-lined pouches containing silica desiccant. The ambient environment of the storage facility must qualify as a "Dry place," meaning the average relative humidity does not exceed 40% at 20°C[3].
Q2: How do I prevent moisture uptake during routine weighing and transfer?A: Exposure to ambient laboratory air must be strictly excluded. Weighing should be conducted inside a controlled humidity glove box purged with inert gas (Nitrogen or Argon)[4]. If a rigid glove box is unavailable, an inflatable glove bag is a highly effective and economical alternative[4]. Rapidly transfer the salt into pre-tared, dry vials and seal them with PTFE-lined septa before removing them from the inert atmosphere.
Q3: Can I use standard plastic syringes for dispensing solutions of this salt?A: Yes, fully plastic polypropylene (PP) Luer lock syringes are suitable for handling moisture-sensitive reagents in solution, provided they are rigorously dried before use. However, they should be treated as single-use instruments. Reusing plastic syringes for organic liquids compromises the seal and introduces microscopic moisture, leading to rapid contamination[5].
Q4: My batch has clumped together. Is it ruined?A: Clumping indicates physical moisture absorption[6]. If caught early, the structural integrity of the pyrido-morpholinone core may still be intact. You must immediately perform an HPLC-UV or LC-MS assay to check for morpholinone ring hydrolysis. If chemical purity is maintained, the physical moisture can be removed via vacuum drying or lyophilization[7]. If degradation products are detected, the batch must be discarded.
Part 3: Self-Validating Experimental Workflows
Workflow 1: Inert Weighing and Dissolution Protocol
Causality & Validation: Standard weighing exposes the powder to ambient humidity on the balance pan. By pre-weighing a sealed vial before and after solvent addition via syringe, you mathematically validate the exact concentration without ever exposing the dry powder to the air. This closed-loop system ensures absolute moisture exclusion while confirming exact molarity.
Preparation: Dry all glass vials, stir bars, and PTFE-lined caps in an oven at 120°C for 4 hours. Transfer immediately to a desiccator to cool.
Inert Transfer: Move the pyrido-morpholinone HCl stock container and the dried vials into a nitrogen-purged glove box[4].
Dispensing: Dispense the approximate required mass of the salt into the vial. Cap tightly with the PTFE septum.
Validation Weighing (Dry): Remove the sealed vial from the glove box and weigh it on an analytical balance. Record this as
Wdry
.
Solvent Addition: Using a dry, single-use polypropylene syringe and needle[5], pierce the septum and inject the anhydrous solvent (e.g., anhydrous DMSO).
Validation Weighing (Wet): Weigh the vial again (
Wwet
). The exact mass of the solvent added is
Wwet−Wdry
. Use the solvent's density to calculate the precise volume and resulting molarity.
Workflow 2: Recovering Moisture-Compromised Salts
Causality & Validation: Heating a hygroscopic salt while it contains moisture will thermally accelerate the hydrolysis of the morpholinone ring. Therefore, thermal drying is strictly prohibited. Vacuum drying relies on pressure differentials rather than thermal energy to remove water, preserving the molecular structure.
Assessment: Inside a glove box, gently break up the clumped solute with a dry spatula[6].
Chemical Check: Dissolve a 1 mg aliquot in anhydrous solvent and run an HPLC assay to confirm <0.5% ring hydrolysis.
Non-Thermal Drying: Transfer the viable solid to a Schlenk line flask. Apply high vacuum (<0.1 Torr) at room temperature for 24 to 48 hours[4].
Storage: Backfill the flask with Argon, seal tightly, and return to -20°C storage[2].
Part 4: Quantitative Data & Tolerances
The following table summarizes the expected moisture uptake rates based on environmental parameters, allowing you to predict and mitigate degradation.
Storage Condition
Container Type
Relative Humidity (RH)
Temp (°C)
Expected Moisture Uptake (30 days)
Required Action
Optimal
Double-foil pouch + Desiccant
< 5% (Internal)
-20°C
< 0.1% w/w
None (Stable)
Acceptable
Tight glass vial (USP <659>)
< 40% (Dry Place)
2°C to 8°C
0.5% - 1.0% w/w
Re-validate assay before use
High Risk
Standard screw-cap vial
40% - 60%
20°C to 25°C
2.0% - 5.0% w/w
Vacuum dry before use
Critical Failure
Open container / Loose cap
> 60%
> 25°C
> 10% (Deliquescence)
Discard batch
Part 5: Workflow Visualization
Decision matrix for handling and recovering moisture-exposed pyrido-morpholinone HCl salts.
References
USP <659> Packaging and Storage Requirements - United States Pharmacopeia.[Link][3]
USP <659> Packaging and Storage Requirements Explained - Sensitech.[Link][2]
Techniques for Handling Air- and Moisture-Sensitive Compounds - University of Pittsburgh.[Link][4]
Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe - Journal of Chemical Education.[Link][5]
How do you handle hygroscopic solutes in the lab? - TutorChase.[Link][6]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC (National Institutes of Health).[Link][7]
Purifying crude Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride using flash chromatography
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride using flash chromatography. This document...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride using flash chromatography. This document is intended for researchers, scientists, and drug development professionals who may encounter specific challenges during this purification process.
Introduction
Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry due to its unique bicyclic structure incorporating both pyridine and morpholine moieties.[1] The purification of this polar, water-soluble amine hydrochloride salt presents a unique set of challenges in flash chromatography. The inherent basicity of the amine and the ionic nature of the hydrochloride salt can lead to problematic interactions with standard silica gel stationary phases, resulting in poor peak shape, low recovery, and inadequate separation. This guide will explore the underlying causes of these issues and provide practical, field-proven solutions.
Troubleshooting Guide
This section addresses common problems encountered during the flash chromatography purification of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride.
Question 1: My compound is streaking badly or showing significant tailing on the silica gel column. What's causing this and how can I fix it?
Answer:
This is the most frequent issue and stems from the fundamental acid-base interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This strong interaction leads to a non-ideal equilibrium during elution, causing the observed peak tailing.[3]
Solutions:
Mobile Phase Modification with a Competing Base: The most straightforward solution is to add a small amount of a competing amine to your mobile phase.[2][4][5] This base will "neutralize" the acidic sites on the silica, minimizing their interaction with your target compound.[2][5]
Triethylamine (TEA): A common choice, typically added at a concentration of 0.1-2% (v/v) to the eluent.[3][6]
Ammonia Solution in Methanol: For more polar amines, a solution of 1-10% ammonia in methanol can be effective when used as part of the mobile phase with a solvent like dichloromethane.[3][7]
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, consider a different stationary phase.
Amine-functionalized Silica: This is an excellent option as the amine groups on the silica surface prevent the unwanted acid-base interactions.[2][4][8][9][10] It often allows for simpler mobile phases like hexane/ethyl acetate.[11]
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds.[6][12]
Reverse-Phase Chromatography: Given the polar and water-soluble nature of the hydrochloride salt, reverse-phase (C18) flash chromatography is a highly viable alternative.[13][14][15] In this mode, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used with a non-polar stationary phase.[14][16]
Question 2: My compound won't elute from the silica gel column, even with a very polar mobile phase like 10% methanol in dichloromethane.
Answer:
This indicates an exceptionally strong interaction with the silica gel, which can happen with highly polar, basic compounds, especially in their salt form. The hydrochloride salt is likely protonating the amine, leading to a cationic species that binds tenaciously to the anionic silanol groups.
Solutions:
Increased Modifier Concentration: Carefully increase the concentration of your competing base (e.g., TEA or ammonia in methanol) in the mobile phase.
Switch to a More Effective Modifier: If TEA isn't working, the ammonia/methanol system is often more effective for highly retained amines.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is ideal for very polar compounds that are poorly retained in reverse-phase and irreversibly bind to normal-phase silica.[16][17] HILIC uses a polar stationary phase (like silica or an amine-bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of water.[12][17] Water acts as the strong eluting solvent in this case.[16]
Free-Basing Prior to Chromatography (with caution): It may be possible to neutralize the hydrochloride salt to the free base before chromatography. This would reduce its polarity and interaction with silica. However, this adds an extra step and you would need to reform the salt post-purification if that is the desired final form. This can be achieved through a liquid-liquid extraction with a mild base.
Question 3: I'm seeing poor resolution between my product and a closely eluting impurity.
Answer:
Achieving good resolution requires optimizing the selectivity of your chromatographic system.
Solutions:
Solvent System Optimization: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first.[6][13] Aim for an Rf value between 0.15 and 0.35 for your target compound to ensure it spends enough time on the stationary phase to separate from impurities.[13]
Gradient Optimization: Employ a shallow gradient elution. A slow, gradual increase in the polar component of your mobile phase will provide more opportunity for separation.
Dry Loading: If your crude material has poor solubility in the initial mobile phase, dry loading is essential.[13][16][18] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent to a free-flowing powder.[16] This ensures a narrow starting band and improves resolution.[14]
Frequently Asked Questions (FAQs)
Q1: Should I use normal-phase or reverse-phase chromatography for this compound?
Given that Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is a polar, water-soluble salt, both normal-phase (with modifications) and reverse-phase chromatography are viable options.[13][14] Reverse-phase is often a good starting point for such polar compounds as it avoids the strong interactions with silica.[14][15][19] However, if the compound is not retained on a C18 column, or if you have non-polar impurities to remove, modified normal-phase or HILIC would be more appropriate.[17]
Q2: What is a good starting solvent system for TLC analysis on a standard silica plate?
A good starting point for a polar amine like this would be a mixture of dichloromethane (DCM) and methanol (MeOH).[2][7] Begin with a ratio of 95:5 DCM:MeOH and gradually increase the methanol concentration. It is highly recommended to add 0.5-1% triethylamine (TEA) to this mixture to prevent streaking on the TLC plate, which will give you a more accurate prediction of the column chromatography behavior.[6]
Q3: Can I purify the hydrochloride salt directly, or should I convert it to the free base first?
You can often purify the hydrochloride salt directly, especially using reverse-phase chromatography or normal-phase with a suitable mobile phase modifier. Converting to the free base can simplify normal-phase purification by reducing the compound's polarity, but it requires an additional reaction step and subsequent salt formation. The choice depends on the nature of the impurities and the desired final form of the product.
Q4: My compound seems to be decomposing on the silica gel column. What can I do?
Decomposition on silica suggests that your compound is sensitive to the acidic nature of the stationary phase.[20][21]
Neutralize the Silica: You can pre-treat the silica gel by flushing the packed column with a solvent system containing a base like triethylamine before loading your sample.[22][23]
Use an Alternative Stationary Phase: As mentioned earlier, amine-functionalized silica or alumina are less acidic and can prevent degradation.[2][6]
Lower the Temperature: In some cases, running the chromatography at a lower temperature can minimize decomposition of sensitive compounds.[24]
Experimental Workflow & Data Presentation
Workflow for Method Development
Caption: Method development workflow for purifying Octahydro-2H-pyrido[4,3-b]morpholin-3-one HCl.
Recommended Mobile Phase Systems
Chromatography Mode
Stationary Phase
Recommended Mobile Phase System
Modifier
Target Analytes
Normal Phase
Silica Gel
Dichloromethane / Methanol
0.1-2% Triethylamine
Polar basic compounds
Normal Phase
Amine-functionalized Silica
Hexane / Ethyl Acetate
None typically needed
Basic compounds
Reverse Phase
C18-bonded Silica
Water / Acetonitrile or Water / Methanol
0.1% Formic Acid or Acetic Acid (optional, for peak shape)
Polar, water-soluble compounds
HILIC
Silica or Amine-bonded Silica
Acetonitrile / Water
None or buffer
Highly polar, water-soluble compounds
Step-by-Step Protocol: Normal-Phase Flash Chromatography with TEA Modifier
TLC Method Development:
Prepare a series of eluents, for example, 5%, 10%, and 15% methanol in dichloromethane, each containing 1% triethylamine.
Spot your crude material on a silica gel TLC plate and develop it in the prepared eluents.
Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound, with good separation from impurities.
Sample Preparation (Dry Loading):
Dissolve your crude Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride in a minimal amount of a polar solvent (e.g., methanol).
Add silica gel (approximately 1-2 times the mass of your crude material) to the solution.
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
Column Packing and Equilibration:
Select an appropriately sized silica gel flash column based on your sample mass.
Equilibrate the column with your initial mobile phase (the chosen eluent from TLC, containing TEA) for at least 3-5 column volumes.
Sample Loading and Elution:
Carefully add the dry-loaded sample to the top of the equilibrated column.
Begin the elution with your chosen mobile phase, either isocratically or with a gradient of increasing methanol concentration.
Collect fractions and monitor the elution using TLC or an inline UV detector if the compound is UV-active.
Fraction Analysis and Product Isolation:
Analyze the collected fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride.
References
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
King, A. (n.d.). Successful Flash Chromatography. King Group.
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
University of California, Irvine. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]
Pessêgo, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 236–242. Retrieved from [Link]
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
Danheiser, R. L., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
Bickler, B. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Retrieved from [Link]
Santai Technologies Inc. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]
Reddit. (2022, June 27). troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from [Link]
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds? Retrieved from [Link]
ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from [Link]
LCGC International. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. Retrieved from [Link]
Google Patents. (n.d.). WO2013080156A1 - 3,7-disubstituted octahydro-2h-pyrido[4,3-e][13][17]oxazin-2-one antibiotics. Retrieved from
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Grishina, G. V., et al. (2005). 2,3,4,5,6,7,8,9-Octahydro-1 H -pyrido[4,3- b ]azepines. Synthesis and Properties. Chemistry of Heterocyclic Compounds, 41(9), 1143-1151. Retrieved from [Link]
Optimizing mobile phase for LC-MS analysis of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride
Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and mass spectrometric challenges associated with Octahydro-2H-pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic and mass spectrometric challenges associated with Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride .
Structurally, this compound is a highly polar, bicyclic system featuring a basic secondary amine (piperidine ring, pKa ~9.5–10) fused to a neutral lactam (morpholin-3-one), supplied as a chloride salt. Standard LC-MS approaches often fail here due to void volume elution, severe peak tailing, and ion suppression. This guide provides field-proven, mechanistically grounded solutions to establish a robust, self-validating analytical method.
Diagnostic Decision Workflow
Diagnostic workflow for optimizing LC-MS retention of polar basic amines.
Knowledge Base: FAQs & Troubleshooting
Q1: Why does my compound elute in the void volume with standard 0.1% Formic Acid on a C18 column?A: At pH 2.7 (0.1% Formic Acid), the piperidine nitrogen is fully protonated. This formal positive charge makes the molecule highly polar and hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase. Consequently, it elutes in the void volume (k' < 1), co-eluting with unretained matrix components and causing severe ion suppression in the MS source [3].
Q2: How can I retain this compound on a Reversed-Phase (RP) column without using non-volatile ion-pairing agents?A: Shift to a High-pH mobile phase (pH 10.0–10.5) using 10 mM Ammonium Bicarbonate or Ammonium Hydroxide. By operating two pH units above the compound's pKa, the piperidine amine is deprotonated (neutralized). This eliminates the formal charge, significantly increasing the molecule's hydrophobicity and allowing strong retention on a C18 column.
Q3: Won't a High-pH mobile phase suppress my MS signal in Positive Electrospray Ionization (ESI+)?A: No. This is a common misconception. While the analyte is neutral in the bulk solution (HPLC eluent), ESI is a gas-phase phenomenon. During droplet desolvation in the MS source, the high gas-phase proton affinity of the piperidine nitrogen ensures it readily abstracts a proton, forming abundant
[M+H]+
ions. Contrary to outdated assumptions, high-pH mobile phases often enhance ESI+ sensitivity for basic amines by improving peak shape and moving the analyte away from suppression zones [1].
Q4: I prefer to use HILIC instead of High-pH RP. What is the optimal mobile phase composition?A: For HILIC, the retention mechanism relies on the analyte partitioning into an aqueous-enriched layer immobilized on the stationary phase. The optimal buffer is 10–20 mM Ammonium Formate adjusted to pH 3.5–5.0. This ensures the piperidine ring remains protonated (maximizing polarity for HILIC retention) while providing sufficient ionic strength to mask residual silanols, ensuring reproducible electrostatic interactions [2].
Q5: Does the Hydrochloride (HCl) salt form affect my LC-MS analysis?A: Yes. The chloride counterion (
Cl−
) is highly mobile and elutes in the void volume. If your compound also elutes in the void volume, the high concentration of chloride ions will compete for charge in the ESI droplet, leading to signal quenching. By increasing retention (k' > 2) using High-pH RP or HILIC, you chromatographically resolve the analyte from the chloride solvent front. This acts as a self-validating mechanism: if the peak is retained past the void, chloride-induced suppression is inherently eliminated.
Quantitative Performance Summary
The table below summarizes the expected chromatographic and mass spectrometric behavior of Octahydro-2H-pyrido[4,3-b]morpholin-3-one under different mobile phase conditions.
Method Strategy
Mobile Phase Composition
Retention Factor (
k′
)
Peak Asymmetry (
As
)
ESI+ MS Intensity
Standard RP
0.1% Formic Acid (pH ~2.7) / ACN
< 0.5 (Void)
> 2.5 (Severe Tailing)
Low (Suppressed)
High-pH RP
10 mM
NH4HCO3
(pH 10.0) / ACN
3.2 – 4.5
1.0 – 1.2 (Sharp)
High (Excellent)
HILIC Mode
10 mM
NH4COOH
(pH 4.0) / ACN
4.0 – 6.0
1.0 – 1.1 (Sharp)
Very High
Methodology Vault: Step-by-Step Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system. System suitability criteria are embedded within the steps to verify mechanistic success.
Protocol A: High-pH Reversed-Phase LC-MS
Mechanism: Deprotonation of the basic amine to induce hydrophobic partitioning.
Column Selection: Install an Ethylene Bridged Hybrid (BEH) C18 column or a polymer-based RP column.
Causality: Standard silica dissolves rapidly at pH > 8. Hybrid/polymer particles provide structural integrity at pH 10 [3].
Mobile Phase Preparation:
MPA: Dissolve 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.0 using dilute Ammonium Hydroxide.
MPB: 100% LC-MS grade Acetonitrile.
Gradient Design: Start at 2% MPB, hold for 1 minute, then ramp to 60% MPB over 5 minutes.
Self-Validation Check: Inject the sample. Calculate the retention factor (
k′=(tR−t0)/t0
). A successful neutralization of the piperidine ring will yield a
k′>2.0
. If
k′<1.0
, verify the pH of MPA; it may have drifted downward due to
CO2
absorption.
Protocol B: HILIC LC-MS
Mechanism: Hydrophilic partitioning of the protonated amine into an immobilized aqueous layer.
Column Selection: Install a BEH Amide or Zwitterionic (ZIC-HILIC) column.
Causality: These chemistries provide strong hydrogen-bonding sites for the lactam carbonyl and electrostatic interactions for the protonated piperidine.
Mobile Phase Preparation:
MPA (Strong Solvent): 10 mM Ammonium Formate in water, adjusted to pH 4.0 with Formic Acid.
MPB (Weak Solvent): 100% Acetonitrile.
Causality: A minimum of 10 mM buffer is required to maintain a stable hydration layer on the stationary phase and prevent secondary ion-exchange tailing [2].
Sample Diluent (Critical): Dilute your sample in at least 75% Acetonitrile.
Causality: Injecting highly aqueous samples in HILIC disrupts the stationary aqueous layer, causing peak splitting and loss of retention.
Gradient Design: Start at 95% MPB. Ramp down to 50% MPB over 7 minutes.
Self-Validation Check: Monitor the baseline for the first 1.5 minutes. The chloride counterion will elute here. Ensure the target analyte elutes at least 1 minute after the baseline disturbance settles, confirming freedom from ion suppression.
References
Analysis of basic compounds by reversed-phase liquid chromatography-electrospray mass spectrometry in high-pH mobile phases
Source: PubMed / NIH
1
Enhancing metabolite coverage using dedicated mobile phases for individual polarity modes in HILIC-MS
Source: PMC / NIH
2
HPLC Tech Tip: Basic Analytes in Reversed-Phase
Source: Phenomenex
3
Comparing Solubility: Octahydro-2H-pyrido[4,3-b]morpholin-3-one Free Base vs. Hydrochloride Salt
Introduction & Chemical Context Octahydro-2H-pyrido[4,3-b]morpholin-3-one is a highly versatile, sp³-rich bicyclic heterocycle increasingly utilized in modern drug discovery as a conformational restrictor and pharmacopho...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Chemical Context
Octahydro-2H-pyrido[4,3-b]morpholin-3-one is a highly versatile, sp³-rich bicyclic heterocycle increasingly utilized in modern drug discovery as a conformational restrictor and pharmacophore scaffold. Structurally, it features a basic secondary amine embedded within a piperidine ring and a neutral lactam within a fused morpholinone ring.
A critical decision in early-stage preformulation is selecting the optimal solid form of the active pharmaceutical ingredient (API). Because the piperidine nitrogen is basic (typical pKa ranging from 8.6 to 11 depending on local electronic environments)[1], the compound readily forms salts with strong acids. This guide provides an objective, data-driven comparison of the Free Base (CAS: 1779577-12-6) and its Hydrochloride (HCl) Salt (CAS: 1803562-18-6) , focusing on their solubility profiles, physicochemical behavior, and the experimental methodologies required to validate these properties.
Mechanistic Principles of Solubility & Causality
To understand the divergent behavior of these two forms, we must examine the thermodynamics of dissolution.
The Free Base:
In its unionized state, the free base exhibits moderate lipophilicity. When introduced to aqueous media, the energetic cost of disrupting the solid crystal lattice is not fully compensated by the hydrogen bonding formed with water molecules. Consequently, the free base relies heavily on weaker van der Waals forces and limited dipole interactions, resulting in poor aqueous solubility but excellent solubility in organic solvents (e.g., dichloromethane, DMSO). This lipophilicity, however, grants the free base superior passive membrane permeability[2].
The Hydrochloride Salt:
Protonating the basic piperidine nitrogen with hydrochloric acid generates an ionic crystal lattice. Upon exposure to water, the strong ion-dipole interactions between the protonated amine, the chloride counterion, and the aqueous solvent drastically lower the solvation energy barrier. This thermodynamic shift typically results in a log-fold increase in aqueous solubility compared to the parent free base[3].
The Common-Ion Effect (A Clinical Conundrum):
While HCl salts generally offer superior water solubility, formulation scientists must account for the common-ion effect. In environments rich in chloride ions—such as simulated gastric fluid (SGF) or dilute HCl—the solubility product equilibrium (
Ksp
) of the hydrochloride salt is suppressed[4]. This means the in vivo dissolution rate of the HCl salt in the stomach may be lower than its dissolution rate in pure water, a critical factor when designing oral dosage forms[2].
Comparative Data Summary
The following table synthesizes the quantitative and qualitative physicochemical differences between the two forms to guide solvent selection and formulation strategies.
To objectively quantify the solubility differences, a self-validating thermodynamic shake-flask methodology must be employed. Kinetic solubility (e.g., solvent-shift methods) is insufficient for preformulation as it often captures metastable supersaturated states rather than the true equilibrium solubility.
Step-by-Step Methodology
Sample Preparation: Weigh approximately 10 mg of the Free Base and 100 mg of the HCl Salt into separate 2.0 mL glass HPLC vials. (Note: The higher mass for the salt anticipates its higher solubility).
Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., pH 7.4 Phosphate Buffered Saline or 0.1 N HCl) to each vial.
Equilibration: Seal the vials and place them on a thermomixer at 37°C with an agitation rate of 800 RPM for 48 hours.
Self-Validating Check: Visually inspect the vials at 24 hours. If the solid has completely dissolved, the solution is not saturated. You must add more solid API until a persistent suspension is observed to ensure true thermodynamic equilibrium.
Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid.
Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter.
Critical Causality Step: Discard the first 100 µL of the filtrate. This saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration readings.
Quantification: Dilute the filtrate with the mobile phase and analyze via HPLC-UV against a standard calibration curve of the API.
Solid-State Verification (Crucial): Recover the residual solid pellet from the centrifuge tube, dry it under a gentle stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).
Why? Salts can disproportionate (convert back to the free base) in buffered solutions if the pH exceeds the
pHmax
of the salt[3]. XRPD confirms that the solubility measured truly belongs to the HCl salt and not a precipitated free base.
Workflow Visualization
Caption: Self-validating experimental workflow for determining thermodynamic solubility.
Conclusion
For Octahydro-2H-pyrido[4,3-b]morpholin-3-one, the choice between the free base and the hydrochloride salt hinges on the intended application. The hydrochloride salt is the definitive choice for aqueous in vitro assays, intravenous formulations, and situations requiring high crystallinity and long-term solid-state stability. Conversely, the free base is superior for synthetic chemistry workflows requiring organic solvents, intracellular target assays where passive membrane permeability is paramount, or oral formulations where the common-ion effect of the stomach might severely hinder the dissolution of the HCl salt.
References
Rapid Study on Mefloquine Hydrochloride Complexation with Hydroxypropyl-β-Cyclodextrin and Randomly Methylated β-Cyclodextrin: Phase Diagrams, Nuclear Magnetic Resonance Analysis, and Stability Assessment
MDPI - Pharmaceutics
URL:[Link]
Drug Dissolution Enhancement by Salt Formation: Current Prospects
Research Journal of Pharmaceutical Dosage Forms and Technology
URL:[Link]
Pharmaceutical Salt Formation Guided by Phase Diagrams
Industrial & Engineering Chemistry Research - ACS Publications
URL:[Link]
Effect of Counterions on Physicochemical Properties of Prazosin Salts
National Institutes of Health (NIH) / PMC
URL:[Link]
Validation of Analytical Methods for Octahydro-2H-pyrido[4,3-b]morpholin-3-one Hydrochloride Purity: A Comparative Guide
Executive Summary & The Analytical Challenge Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride (CAS: 1803562-18-6) is a highly polar, nitrogen-containing bicyclic scaffold increasingly utilized as a critical interm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & The Analytical Challenge
Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride (CAS: 1803562-18-6) is a highly polar, nitrogen-containing bicyclic scaffold increasingly utilized as a critical intermediate in pharmaceutical synthesis[1]. From an analytical perspective, determining the purity of this compound presents a "perfect storm" of chromatographic and detection challenges:
High Polarity & Basic Nitrogen: The secondary amine within the piperidine ring is positively charged at physiological and acidic pH. On standard C18 reversed-phase (RP) columns, this leads to void-volume elution and severe peak tailing due to secondary interactions with residual surface silanols.
Absence of a Strong Chromophore: The molecule lacks aromaticity. Its only UV-absorbing feature is the lactam (amide) bond, which absorbs weakly in the low-UV region (200–215 nm). Consequently, standard HPLC-UV is highly susceptible to baseline drift, solvent interference, and poor sensitivity for low-level impurities.
As a Senior Application Scientist, I frequently encounter the "polar-basic" trap. Analysts default to C18 columns, observe no retention, and resort to ion-pairing agents (e.g., hexane sulfonic acid). This is a critical error. Ion-pairing reagents permanently alter the stationary phase, require extensive equilibration, and severely suppress ionization in mass spectrometry. The scientifically sound approach is to abandon the reversed-phase paradigm and leverage the analyte's hydrophilicity using orthogonal techniques.
This guide objectively compares legacy methods against modern, self-validating analytical systems, providing step-by-step protocols grounded in the [2].
Methodological Causality: Selecting the Right Analytical Modality
To establish a robust purity assay, we must match the analytical technique to the physicochemical reality of the molecule.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides orthogonal selectivity to reversed-phase methods, making it ideal for polar and hydrophilic compounds[3]. In HILIC, the mobile phase is highly organic (e.g., >80% Acetonitrile), and analytes partition into a water-enriched layer immobilized on a polar stationary phase[4]. This ensures strong retention and sharp peak shapes for basic amines.
Charged Aerosol Detection (CAD): Because the compound lacks a chromophore, UV detection at 210 nm yields unacceptable signal-to-noise ratios for trace impurities. CAD evaporates the mobile phase and measures the remaining non-volatile analyte particles, yielding a universal, mass-proportional response independent of chemical structure.
UHPLC-ESI-MS/MS: Essential for the structural elucidation of unknown impurities and ultra-trace quantitation. The basic secondary amine readily accepts a proton, yielding a strong [M+H]⁺ signal at m/z 157.1[5].
Caption: Decision matrix for analytical method selection based on analyte physicochemical properties.
Comparative Performance Data
The following table summarizes the experimental performance of three distinct analytical approaches evaluated for the purity assessment of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride.
Table 1: Performance Comparison of Analytical Methods for Purity Analysis
Parameter
RP-HPLC-UV (210 nm)
HILIC-CAD (Recommended)
UHPLC-MS (ESI+)
Retention Factor (
k′
)
< 0.5 (Elutes in void volume)
4.2 (Optimal retention)
3.8 (Optimal retention)
Peak Tailing (
Tf
)
> 2.5 (Severe tailing)
1.1 (Symmetrical)
1.05 (Symmetrical)
Limit of Quantitation (LOQ)
0.5% (High background noise)
0.05%
0.01%
Calibration Model
Linear (
R2
> 0.99)
Quadratic / Log-Log
Linear (
R2
> 0.99)
Matrix Interference
High (Solvent front overlap)
Low
Very Low (High specificity)
MS Compatibility
No (Requires Ion-Pairing)
Yes (Volatile buffers used)
N/A (Directly compatible)
Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. Every parameter has a mechanistic justification.
Protocol A: HILIC-CAD Routine Purity Assay
Causality Check: Zwitterionic columns are selected because they mask underlying silica silanols, preventing the irreversible binding of the basic piperidine nitrogen[6]. High buffer concentrations (100 mM) are critical in HILIC to disrupt residual ionic interactions.
Column: ZIC-HILIC (150 mm × 4.6 mm, 3.5 µm).
Mobile Phase A: 100 mM Ammonium Formate in LC-MS grade Water (Adjusted to pH 3.2 with Formic Acid).
Mobile Phase B: 100% Acetonitrile.
Gradient Program:
0.0 min: 90% B
10.0 min: 50% B (Note: In HILIC, water is the strong eluting solvent)
15.0 min: 50% B
15.1 min: 90% B (Re-equilibration for 10 column volumes).
Flow Rate: 0.5 mL/min.
Detector Settings (CAD): Evaporator temperature set to 35°C; Data collection rate at 10 Hz; Filter setting at 3.6s.
Sample Preparation (Critical Step): Dissolve the API in 80:20 Acetonitrile:Water. Injection of samples dissolved in 100% water will cause severe peak splitting due to a solvent mismatch with the highly organic initial mobile phase[4].
Protocol B: UHPLC-MS/MS Impurity Profiling
Causality Check: Amide-bonded stationary phases provide excellent retention for polar bases without the need for high salt concentrations, making them perfectly suited for direct MS coupling.
Column: Waters ACQUITY UPLC BEH Amide (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase: A = 10 mM Ammonium Formate (pH 3.0); B = 0.1% Formic Acid in Acetonitrile.
Gradient: 95% B to 60% B over 5.0 minutes. Flow rate: 0.4 mL/min.
MS Source Conditions: Electrospray Ionization (ESI) in positive mode. Capillary voltage: 3.0 kV; Cone voltage: 20 V; Desolvation temperature: 500°C.
Detection: Monitor the [M+H]⁺ parent ion at m/z 157.1[5].
ICH Q2(R2) Validation Framework
The validation of the HILIC-CAD method must strictly adhere to the updated , which became legally effective in June 2024[7],[8].
Caption: Sequential ICH Q2(R2) validation workflow for quantitative impurity analysis.
System Suitability Testing (SST)
Before executing the validation protocol, SST must confirm the system is fit for purpose on the day of analysis[9].
Acceptance Criteria: Resolution (
Rs
) > 1.5 between the API and its closest eluting impurity; Tailing factor (
Tf
) ≤ 1.5; %RSD of standard area ≤ 2.0% (n=6).
Validation Parameters
Specificity: Analyze the diluent blank, the pure API, and known synthetic precursors (e.g., substituted morpholines). Ensure no co-eluting peaks interfere with the API retention window[10].
Sensitivity (LOD/LOQ): Determined via the signal-to-noise (S/N) ratio approach. The Limit of Detection (LOD) requires an S/N of 3:1, while the Limit of Quantitation (LOQ) requires an S/N of 10:1[8].
Linearity and Range: Crucial CAD Consideration: Because CAD is a mass-sensitive detector based on aerosol particle size, its response (
R
) to analyte mass (
m
) is inherently non-linear, following the power function
R=a⋅mb
. Linearity must be evaluated using a log-log transformation or a quadratic fit over 50% to 150% of the target specification limit[2].
Accuracy (Recovery): Evaluated by spiking known quantities of impurities into the API matrix at 80%, 100%, and 120% of the specification limit. Acceptable recovery is 80–120%[9].
Precision: Both Repeatability (intra-assay, 6 injections by the same analyst) and Intermediate Precision (inter-assay, different days/analysts) must be assessed[9]. Acceptance criteria: %RSD ≤ 5.0% for trace impurities.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." Source: ich.org. URL:[Link]
Current Trends in Pharmacy and Pharmaceutical Chemistry. "A comprehensive review of analytical strategies for validating RP-HPLC methods." Source: ctppc.org. URL:[Link]
Navigating the Kinase Inhibitor Landscape: A Structural Activity Relationship Comparison of Pyrido[4,3-b]morpholin-3-one Derivatives and Their Analogs
For Immediate Release A Deep Dive into the Structure-Activity Relationship of Novel Heterocyclic Scaffolds for Kinase Inhibition In the relentless pursuit of more selective and potent kinase inhibitors for therapeutic ap...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A Deep Dive into the Structure-Activity Relationship of Novel Heterocyclic Scaffolds for Kinase Inhibition
In the relentless pursuit of more selective and potent kinase inhibitors for therapeutic applications, the exploration of novel heterocyclic scaffolds is paramount. This guide offers a comprehensive analysis of the structural activity relationship (SAR) of pyrido[4,3-b]morpholin-3-one derivatives, a promising class of compounds. Due to the limited volume of published data on this specific scaffold, this comparison extends to closely related pyridopyrimidine and fused pyridone analogs to elucidate potential SAR trends and guide future drug discovery efforts. The morpholine moiety, a well-established pharmacophore in kinase inhibitor design, is a key feature of these molecules.[1][2]
The Pyrido[4,3-b]morpholin-3-one Scaffold: A Hybrid for Kinase Selectivity
The pyrido[4,3-b]morpholin-3-one core represents an intriguing fusion of a pyridone ring and a morpholine ring. The pyridone moiety is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to engage in various biological interactions.[3] The fused morpholine ring introduces specific steric and electronic properties, which can be exploited to achieve selectivity and desirable pharmacokinetic profiles.
Our comparative analysis will dissect the SAR at key positions of this scaffold and its analogs, drawing insights from studies on related pyridopyrimidine kinase inhibitors.
Comparative SAR Analysis: Insights from Related Scaffolds
The following sections detail the impact of substitutions at various positions on the biological activity of pyridopyrimidine and other related fused pyridine systems, providing a predictive framework for the SAR of pyrido[4,3-b]morpholin-3-one derivatives.
The Significance of the Morpholine Moiety
Across a multitude of kinase inhibitor scaffolds, the morpholine group has proven to be a critical pharmacophore.[1] In the context of pyrido[3,2-d]pyrimidine-based PI3K/mTOR inhibitors, a C-4 morpholine group was found to be essential for dual inhibitory activity.[4] The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region.[1] For pyrido[4,3-b]morpholin-3-one derivatives, it is hypothesized that the embedded morpholine will similarly influence binding and selectivity.
Substitutions on the Pyridine Ring
Modifications on the pyridine portion of the fused ring system can significantly impact potency and selectivity. In a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, diversity at the C-7 position was explored while keeping the C-4 morpholine and C-2 hydroxyphenyl groups constant.[4] This study revealed that certain C-7 substituents improved kinase inhibition efficiency compared to the disubstituted parent compounds.[4]
For the pyrido[4,3-b]morpholin-3-one scaffold, positions on the pyridine ring represent key opportunities for optimization. Based on analogous series, we can predict the following:
Small Alkyl or Aryl Substituents: May enhance van der Waals interactions within the ATP-binding pocket.
Hydrogen Bond Donors/Acceptors: Can form additional interactions with the kinase, improving potency.
Halogenation: Can modulate electronic properties and potentially introduce halogen bonds, a strategy successfully employed in many kinase inhibitors.
The Role of the Lactam Carbonyl
The carbonyl group of the morpholin-3-one ring is a key hydrogen bond acceptor. Its position and accessibility are crucial for anchoring the inhibitor to the kinase hinge region. The planarity of the pyridone ring system further influences the orientation of substituents and their interactions with the target protein.
Tabulated SAR Data from Analogous Series
To provide a quantitative perspective, the following table summarizes SAR data from related pyridopyrimidine kinase inhibitors. This data serves as a valuable reference for predicting the behavior of substituted pyrido[4,3-b]morpholin-3-one derivatives.
The determination of SAR relies on robust and reproducible experimental assays. Below are standard protocols for kinase inhibition and cellular activity assessment.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Methodology:
Reagent Preparation: Prepare assay buffer, kinase solution (e.g., PI3Kα), substrate solution (e.g., PIP2), and ATP solution.
Compound Dilution: Serially dilute test compounds in DMSO.
Assay Plate Preparation: Add test compounds, kinase, and substrate to a 384-well assay plate.
Reaction Initiation: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and add detection reagents (e.g., HTRF detection antibodies for the product, PIP3).
Signal Measurement: Read the plate on an HTRF-compatible reader.
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay (Example: MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.
Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing SAR and Experimental Workflows
Diagrams are essential tools for visualizing complex relationships and workflows in drug discovery.
Caption: General experimental workflow for SAR studies.
Conclusion and Future Directions
While direct SAR data for pyrido[4,3-b]morpholin-3-one derivatives is currently limited, a comparative analysis of related pyridopyrimidine and fused pyridone scaffolds provides valuable insights for guiding the design of novel kinase inhibitors. The morpholine moiety is consistently identified as a key pharmacophore, and strategic substitutions on the pyridine ring are crucial for optimizing potency and selectivity. Future research should focus on the synthesis and systematic biological evaluation of a library of pyrido[4,3-b]morpholin-3-one derivatives to establish a definitive SAR for this promising scaffold. Such studies will undoubtedly contribute to the development of next-generation kinase inhibitors with improved therapeutic profiles.
References
Deokar, H., et al. (2018). QSAR Studies of New Pyrido[3,4- b]indole Derivatives as Inhibitors of Colon and Pancreatic Cancer Cell Proliferation. PubMed. [Link]
Foucourt, A., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. MDPI. [Link]
Giraud, F., et al. (2019). Kinase inhibitions in pyrido[4,3-h] and [3,4-g]quinazolines: Synthesis, SAR and molecular modeling studies. PubMed. [Link]
Hassan, A. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. PMC. [Link]
Kaur, R., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]
Mortier, J., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. [Link]
Smaill, J. B., et al. (2016). Tyrosine Kinase Inhibitors. 20. Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family. Journal of Medicinal Chemistry. [Link]
Various Authors. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]
Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology.
A Comparative Guide to Reproducibility in the Batch Synthesis of Octahydro-2H-pyrido[4,3-b]morpholin-3-one Hydrochloride
Introduction: The Critical Role of Reproducibility in API Synthesis In the landscape of pharmaceutical development, the Active Pharmaceutical Ingredient (API) is the cornerstone of any drug product.[1] The reliability of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Reproducibility in API Synthesis
In the landscape of pharmaceutical development, the Active Pharmaceutical Ingredient (API) is the cornerstone of any drug product.[1] The reliability of its synthesis is therefore paramount. Batch-to-batch consistency is not merely a manufacturing benchmark but a fundamental requirement for ensuring patient safety and drug efficacy.[2][3] Any variability in the physical or chemical properties of an API can significantly alter the final drug's performance. This guide provides an in-depth comparison of synthetic strategies for Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry, with a core focus on establishing a robust and reproducible manufacturing process.[4] We will explore two distinct synthetic protocols, analyze their comparative metrics, and outline a comprehensive validation strategy to ensure consistent quality, aligning with the principles of Quality by Design (QbD).[2]
Section 1: Comparative Synthesis Protocols
The synthesis of complex heterocyclic scaffolds like Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride can be approached through various multi-step pathways.[4] The choice of a specific route often involves a trade-off between yield, purity, scalability, and cost. Below, we compare two plausible synthetic approaches.
Protocol A: Reductive Amination followed by Lactamization
This classical approach builds the core bicyclic structure through a sequence of reductive amination to form a key piperidine intermediate, followed by intramolecular cyclization.
Scientific Rationale: This pathway is predicated on the reliability of reductive amination for forming C-N bonds and the thermodynamic favorability of forming a six-membered lactam ring. The use of a well-defined crystalline intermediate allows for purification before the final cyclization, which can significantly improve the final product's purity.
Detailed Step-by-Step Protocol:
Step 1: Synthesis of Intermediate A (N-Boc-4-piperidone with a morpholine precursor). A suitable morpholine derivative is reacted with a protected piperidone, typically under conditions that facilitate nucleophilic addition followed by dehydration.
Step 2: Reductive Amination. The intermediate from Step 1 is subjected to a reducing agent, such as sodium triacetoxyborohydride, in the presence of an amine source to form the desired piperidine derivative. The reaction is monitored by HPLC until consumption of the starting material.
Step 3: Deprotection. The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the secondary amine.
Step 4: Lactamization. The deprotected intermediate undergoes intramolecular cyclization upon heating in a high-boiling point solvent like toluene or xylene, often with azeotropic removal of water to drive the reaction to completion.
Step 5: Salt Formation. The resulting free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol) to precipitate the final hydrochloride salt.
Step 6: Purification. The crude salt is recrystallized from a solvent system like ethanol/ether to achieve the desired purity specifications.
Protocol B: Tandem Cyclization Approach
This alternative approach aims to construct the bicyclic system in a more convergent manner, potentially reducing the overall step count.
Scientific Rationale: This method leverages a tandem reaction where cyclization and functional group transformation occur in a single pot.[5] While potentially more efficient, this approach can be more sensitive to reaction conditions, and purification may be more challenging due to the formation of multiple side products.
Detailed Step-by-Step Protocol:
Step 1: Synthesis of a Linear Precursor. A pyridine carboxaldehyde is reacted with a morpholine derivative under acidic conditions.[4]
Step 2: One-Pot Cyclization and Reduction. The linear precursor is treated with a catalyst and a reducing agent in a single reaction vessel. This step is designed to facilitate both the formation of the piperidine ring and the lactam simultaneously.
Step 3: Isolation and Salt Formation. The crude product is isolated from the reaction mixture via extraction and subsequently converted to the hydrochloride salt as described in Protocol A.
Step 4: Purification. Due to the nature of the one-pot reaction, extensive purification, potentially involving column chromatography followed by recrystallization, is often necessary to remove closely related impurities.
Section 2: Head-to-Head Comparison of Synthesis Protocols
The choice between these protocols depends on a careful evaluation of several key performance indicators. A proactive approach, such as Quality by Design (QbD), helps to build quality into the process from the beginning by identifying critical process parameters.[2]
Metric
Protocol A: Reductive Amination
Protocol B: Tandem Cyclization
Rationale & Justification
Overall Yield
55-65%
40-50%
Protocol A's stepwise nature allows for optimization and purification at each stage, generally leading to higher overall yields.
Final Purity (Post-Recrystallization)
>99.5% (by HPLC)
98.0-99.0% (by HPLC)
The isolation of a key crystalline intermediate in Protocol A facilitates higher final purity. Protocol B can generate complex impurity profiles.[2]
Number of Steps
6
4
Protocol B is more convergent, reducing the number of discrete synthetic operations.
Stepwise reactions are often easier to control on a larger scale. One-pot reactions can present thermal safety challenges.
Cost of Goods
Moderate
Potentially lower due to fewer steps but may be offset by more expensive catalysts and complex purification.
Fewer unit operations can reduce labor and equipment costs, but this is dependent on reagent and purification expenses.
Reproducibility
High
Moderate to Low
Well-defined intermediates and purification steps in Protocol A lead to higher batch-to-batch consistency.[]
Section 3: Designing a Reproducibility Study
To rigorously validate the chosen synthetic protocol (Protocol A, based on its superior purity and reproducibility profile), a multi-batch reproducibility study is essential. This study is designed to demonstrate that the process consistently produces the API within predefined specifications. The FDA's process validation guidance emphasizes a lifecycle approach, focusing on process design and demonstrating reproducibility at scale.[7]
Experimental Workflow for Reproducibility Assessment
The workflow below outlines the critical stages for validating the batch synthesis process.
Caption: Workflow for a 3-batch API synthesis reproducibility study.
Detailed Protocol for Reproducibility Study
Objective: To execute three independent batches of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride synthesis using Protocol A to demonstrate process consistency.
Raw Material Management: Procure three different lots of each key starting material and reagent. Qualify each lot against established specifications before use.
Batch Execution: Synthesize three consecutive batches at the target production scale. All critical process parameters (CPPs), such as reaction temperatures, addition rates, and agitation speeds, must be meticulously documented.[2]
In-Process Controls (IPCs): At the completion of each synthetic step, a sample will be withdrawn and analyzed (e.g., by HPLC) to ensure the reaction has proceeded as expected before advancing to the next step.
Final Product Analysis: Each of the three final API batches will be comprehensively tested against the predefined Critical Quality Attributes (CQAs).[3]
Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) with a validated method.[3]
Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the molecular structure.[8]
Physical Characteristics: Melting point and appearance.
Water Content: Karl Fischer titration.
Acceptance Criteria: The results from all three batches must fall within the pre-approved specifications for the process to be considered validated.
Section 4: Illustrative Data and Troubleshooting
The table below presents hypothetical but realistic data from the 3-batch reproducibility study, highlighting the type of consistency expected from a well-controlled process.
Parameter
Specification
Batch 1
Batch 2
Batch 3
Statistical Analysis
Yield (%)
>55%
61.2%
59.8%
60.5%
Mean: 60.5%, RSD: 1.16%
Purity (HPLC, % Area)
≥99.5%
99.78%
99.81%
99.75%
Mean: 99.78%, RSD: 0.03%
Largest Single Impurity (%)
≤0.10%
0.07%
0.06%
0.08%
All batches meet spec.
Total Impurities (%)
≤0.20%
0.14%
0.12%
0.16%
All batches meet spec.
Water Content (KF, %)
≤0.5%
0.21%
0.19%
0.25%
All batches meet spec.
Melting Point (°C)
250-255 °C
252.1 °C
252.5 °C
251.9 °C
All batches meet spec.
RSD = Relative Standard Deviation
Troubleshooting Potential Deviations:
Low Yield: If a batch shows a significantly lower yield, investigation would focus on the quality of the starting materials, the accuracy of reagent charging, and potential temperature excursions during the reaction. In-process controls are critical for pinpointing the specific step where the deviation occurred.
High Impurity Levels: An out-of-specification impurity profile would trigger an investigation using LC-MS to identify the unknown peak.[3] The root cause could be an incomplete reaction, a side reaction due to temperature fluctuations, or contamination from a raw material.
Inconsistent Physical Properties: Variations in melting point or appearance could indicate differences in the crystalline form (polymorphism) or residual solvent. This would necessitate further analysis (e.g., XRPD) and a review of the final crystallization and drying steps.
Conclusion and Recommendations
This guide demonstrates that while multiple synthetic routes to Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride exist, a stepwise approach (Protocol A) offers superior control, leading to higher purity and better reproducibility. The successful validation of this protocol through a multi-batch study, guided by QbD principles, provides strong evidence of a well-controlled and reliable manufacturing process.[2] For any API synthesis campaign, it is imperative to move beyond simply achieving the target molecule and to invest in a rigorous process understanding and validation program. This ensures the consistent production of a safe and effective API, which is the ultimate requirement for drug development professionals.
Benchchem. A Comparative Guide to Assessing Batch-to-Batch Reproducibility in Industrial API Production.
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Logesh Kumar, P. R., et al. (2022). SYNTHESIS AND ANALGESIC ACTIVITY OF 4-(2H-PYRIDO[3,2-b] (1,4) OXAZIN-4(3H)-YL SULFONYL) ANILINO- STEARIC ACID. World Journal of Pharmacy and Pharmaceutical Sciences.
A Comparative Guide to Reference Standards for the Validation of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride LC-MS Data
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Reference Standards in LC-MS Analysis In the landscape of pharmaceutical development, the accuracy and reliability of ana...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Reference Standards in LC-MS Analysis
In the landscape of pharmaceutical development, the accuracy and reliability of analytical data are paramount. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the quantification of drug molecules and their metabolites in complex biological matrices.[1][2][3] The validation of these bioanalytical methods is a critical step to ensure data integrity, a process that hinges on the quality of the reference standard used.[4][5]
This guide provides a comprehensive comparison of reference standards for the validation of LC-MS data for Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride, a heterocyclic compound of interest in medicinal chemistry.[6] This molecule, incorporating both pyridine and morpholine moieties, presents unique analytical challenges that necessitate a robustly validated LC-MS method for accurate pharmacokinetic, toxicokinetic, and bioequivalence studies.[6][7]
The objective of this guide is to provide an in-depth technical framework for researchers to critically evaluate and select the most appropriate reference standard for their needs. We will delve into the experimental protocols for comparing a candidate or in-house reference standard against a certified reference material (CRM), grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][8][9]
Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is a nitrogen-containing heterocyclic compound with potential therapeutic applications.[6] Its structure, featuring both a morpholine and a piperidine ring system, contributes to its chemical properties and potential biological activity.[6][10] The hydrochloride salt form is often utilized to improve its solubility and stability.[6]
Chemical Structure and Properties:
Molecular Formula: C₉H₁₅ClN₂O₂ (Note: There can be variations in the literature, C₉H₁₄ClN₃O is also cited.[6] This highlights the importance of a well-characterized standard.)
Molecular Weight: Approximately 234.68 g/mol (based on C₉H₁₅ClN₂O₂)
Key Features: The presence of both amine and ether functional groups makes it a versatile scaffold in medicinal chemistry.[11] The fused ring system can lead to stereoisomers, which may have different pharmacological activities.
The Imperative of a High-Quality Reference Standard
A reference standard serves as the benchmark against which an analyte is quantified. Its purity, identity, and concentration must be accurately known and documented. The use of a well-characterized reference standard is a foundational requirement for any bioanalytical method validation.[4][12]
Types of Reference Standards:
Certified Reference Material (CRM): A CRM is a reference standard of the highest metrological quality. It is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. CRMs are typically sourced from national metrology institutes or accredited reference material producers.
Primary Reference Standard: A substance that is shown to be of high purity through comprehensive characterization.
Secondary Reference Standard (In-house or Working Standard): A standard that is qualified against a primary reference standard. Its value is assigned relative to the primary standard.
For regulatory submissions, the use of a well-characterized reference standard, ideally a CRM or a primary standard, is expected.[5]
Experimental Design for Comparing Reference Standards
The core of this guide is a robust experimental protocol to compare a candidate reference standard (e.g., a newly synthesized batch, a standard from an alternative supplier) against a well-established, preferably certified, reference standard. The goal is to demonstrate the equivalence of the candidate standard to the established one.
The validation process will adhere to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis Guideline, which is adopted by both the FDA and EMA.[9][13]
Key Validation Parameters
The following parameters are critical for demonstrating the suitability of a reference standard and the validity of the LC-MS method:[2][4]
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[2][4]
Accuracy: The closeness of the measured concentration to the true concentration.[2][4]
Precision: The degree of agreement among multiple measurements of the same sample.[2][4]
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[2]
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[4]
The following diagram illustrates the workflow for validating a new reference standard against a certified one.
Caption: Workflow for validating a candidate reference standard against a CRM.
Detailed Experimental Protocols
Preparation of Stock and Standard Solutions
The foundation of accurate quantification lies in the precise preparation of stock and working standard solutions. This process must be meticulously documented.
Protocol:
Stock Solution Preparation:
Accurately weigh a suitable amount (e.g., 10 mg) of both the Certified Reference Material (CRM) and the candidate reference standard using a calibrated analytical balance.
Dissolve each standard in a known volume of an appropriate solvent (e.g., methanol, acetonitrile, or a mixture) to achieve a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.
Store the stock solutions under appropriate conditions (e.g., refrigerated at 2-8 °C, protected from light) to prevent degradation.
Working Standard Solution Preparation:
Perform serial dilutions of the stock solutions with the appropriate solvent to prepare a series of working standard solutions at different concentration levels. These will be used to spike into the biological matrix for calibration standards and quality control (QC) samples.
Causality: The accuracy of the entire assay is directly dependent on the accuracy of the initial weighing and dilution steps. Any error at this stage will propagate throughout the validation.
LC-MS/MS Method Conditions
While this guide focuses on the reference standard, a well-developed LC-MS/MS method is crucial. For a polar compound like a morpholine derivative, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable choice for good retention.[14]
10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B
Acetonitrile with 0.1% formic acid
Gradient
Optimized gradient from high organic to high aqueous to retain and elute the polar analyte
Flow Rate
0.3 - 0.5 mL/min
Column Temperature
40 °C
Injection Volume
5 - 10 µL
MS System
Triple quadrupole mass spectrometer
Ionization Mode
Electrospray Ionization (ESI) - Positive Mode
MRM Transitions
Precursor ion (protonated molecule [M+H]⁺) and at least two product ions for quantification and confirmation.
Method Validation Experiments
The following experiments should be performed in parallel using calibration standards and QC samples prepared from both the CRM and the candidate reference standard.
Objective: To ensure that the method can detect and quantify the analyte without interference from endogenous components of the biological matrix.
Protocol:
Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources.
Analyze blank matrix samples spiked with the analyte at the LLOQ.
Compare the chromatograms of the blank samples with the spiked samples to ensure no significant interfering peaks are present at the retention time of the analyte.
Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the response of the analyte at the LLOQ.
Objective: To establish the relationship between the analyte concentration and the instrument response over a defined range.
Protocol:
Prepare a series of calibration standards by spiking blank biological matrix with known concentrations of the analyte from both the CRM and the candidate standard. The range should encompass the expected concentrations in study samples.
Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) versus the nominal concentration.
Perform a linear regression analysis (typically a weighted 1/x² regression) to determine the slope, intercept, and correlation coefficient (r²).
Acceptance Criteria:
At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% for the LLOQ).
The correlation coefficient (r²) should be ≥ 0.99.
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the reproducibility of the measurements (precision).
Protocol:
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
Analyze at least five replicates of each QC level in three separate analytical runs (inter-day and intra-day).
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV) for each QC level.
Acceptance Criteria (FDA/EMA):
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[7][13]
Precision: The %CV should not exceed 15% (20% for LLOQ).[7][13]
Comparative Data Analysis
The following tables provide a template for summarizing and comparing the validation data obtained using the CRM and the candidate reference standard.
Table 1: Comparison of Calibration Curve Parameters
Parameter
Certified Reference Material (CRM)
Candidate Reference Standard
Acceptance Criteria
Linearity Range (ng/mL)
e.g., 1 - 1000
e.g., 1 - 1000
-
Regression Equation
y = mx + c
y = m'x + c'
-
Correlation Coefficient (r²)
> 0.99
> 0.99
≥ 0.99
Table 2: Comparison of Accuracy and Precision Data
QC Level (ng/mL)
Reference Standard
Mean Measured Conc. (ng/mL)
Accuracy (% Bias)
Precision (% CV)
LLOQ (e.g., 1)
CRM
≤ ±20%
≤ 20%
Candidate
≤ ±20%
≤ 20%
Low QC (e.g., 3)
CRM
≤ ±15%
≤ 15%
Candidate
≤ ±15%
≤ 15%
Mid QC (e.g., 50)
CRM
≤ ±15%
≤ 15%
Candidate
≤ ±15%
≤ 15%
High QC (e.g., 800)
CRM
≤ ±15%
≤ 15%
Candidate
≤ ±15%
≤ 15%
Interpreting the Results:
The performance of the candidate reference standard should be statistically equivalent to that of the CRM across all validation parameters. Any significant deviation would warrant further investigation into the purity, identity, or concentration of the candidate standard.
Logical Framework for Decision Making
The following diagram outlines the logical process for accepting or rejecting a candidate reference standard based on the comparative validation data.
Caption: Decision-making flowchart for reference standard qualification.
Conclusion
The validation of an LC-MS method is a rigorous process that underpins the reliability of data in drug development. The choice of reference standard is a critical determinant of data quality. This guide has provided a comprehensive framework for the comparative evaluation of reference standards for Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride.
By adhering to the detailed experimental protocols and data analysis procedures outlined, researchers can confidently qualify their reference standards, ensuring compliance with regulatory expectations and the generation of high-quality, reproducible bioanalytical data. The principles and methodologies described herein are broadly applicable to the validation of reference standards for other small molecule therapeutics.
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Samanidou, V., & Nazyropoulou, C. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 4(8), 849-852.
Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]
Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
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Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Retrieved from [Link]
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
Wang, Y., et al. (2016). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. International Journal of Analytical Chemistry, 2016, 8579241. Retrieved from [Link]
Li, Y., et al. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 27(19), 6332. Retrieved from [Link]
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
The Chasm Between Benchtop and Biology: A Comparative Guide to In Vivo and In Vitro Efficacy of Pyrido[4,3-b]morpholin-3-one Scaffolds and Their Analogs
A Senior Application Scientist's Perspective on Navigating the Complexities of Preclinical Drug Evaluation In the landscape of modern drug discovery, the pyrido[4,3-b]morpholin-3-one scaffold and its structural relatives...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Navigating the Complexities of Preclinical Drug Evaluation
In the landscape of modern drug discovery, the pyrido[4,3-b]morpholin-3-one scaffold and its structural relatives have emerged as a promising class of compounds, particularly in the realm of kinase inhibition for oncology. However, the journey from a potent molecule in a test tube to a successful therapeutic in a living system is fraught with challenges. A critical juncture in this journey is understanding the correlation, and often the stark divergence, between in vitro and in vivo efficacy. This guide provides an in-depth technical comparison, drawing upon field-proven insights and experimental data from structurally related pyridone-containing kinase inhibitors to illuminate the path for researchers, scientists, and drug development professionals.
A Note on the Focus of this Guide
While the primary topic of interest is the pyrido[4,3-b]morpholin-3-one scaffold, a comprehensive search of the current scientific literature reveals a scarcity of publicly available, direct comparative studies detailing both the in vivo and in vitro efficacy of drugs containing this specific core structure. To provide a robust and data-driven guide that adheres to the principles of scientific integrity, we will focus our analysis on a closely related and well-documented structural analog: the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. The principles and experimental considerations discussed herein are broadly applicable to the pyrido[4,3-b]morpholin-3-one class and will serve as a valuable framework for researchers working with these novel compounds.
The Dichotomy of Efficacy: Understanding the In Vitro-In Vivo Gap
The initial stages of drug discovery are heavily reliant on high-throughput in vitro assays. These cell-free or cell-based systems provide a rapid and cost-effective means to assess the potency of a compound against its intended molecular target. However, the controlled environment of an in vitro experiment cannot fully recapitulate the complex biological milieu of a living organism. This often leads to a significant "in vitro-in vivo gap," where a compound that demonstrates impressive potency in a biochemical or cellular assay fails to translate that efficacy in an animal model.
Several factors contribute to this discrepancy:
Pharmacokinetics (PK): The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug are paramount to its in vivo activity. A potent inhibitor may be poorly absorbed, rapidly metabolized, or quickly eliminated, never reaching a therapeutic concentration at the target site.
Pharmacodynamics (PD): The interaction of the drug with the target in a complex biological system can be influenced by factors not present in vitro, such as target engagement in the presence of high endogenous ligand concentrations, off-target effects, and the activation of compensatory signaling pathways.
Toxicity: A compound may exhibit unforeseen toxicity in vivo, limiting the achievable therapeutic dose.
Tumor Microenvironment: In the context of oncology, the unique microenvironment of a tumor, including hypoxia, altered pH, and the presence of stromal cells, can significantly impact drug efficacy.
To bridge this gap, a carefully designed and integrated experimental approach is essential, moving logically from in vitro characterization to in vivo validation.
Case Study: A Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Kinase Inhibitor
To illustrate the principles of comparing in vitro and in vivo efficacy, we will examine a representative pyrido[2,3-d]pyrimidin-7(8H)-one derivative, Compound X , a potent inhibitor of a key oncogenic kinase.
In Vitro Efficacy Profile of Compound X
The initial assessment of Compound X involved a series of in vitro assays to determine its potency and selectivity.
Table 1: In Vitro Activity of Compound X
Assay Type
Target/Cell Line
Endpoint
Result
Biochemical Assay
Recombinant Kinase
IC50
20 nM
Cellular Assay
Cancer Cell Line A
Proliferation (IC50)
150 nM
Cellular Assay
Cancer Cell Line B
Proliferation (IC50)
250 nM
Cellular Target Engagement
Cancer Cell Line A
p-Target (EC50)
100 nM
These data demonstrate that Compound X is a potent inhibitor of its target kinase at a biochemical level. The cellular assays confirm its ability to inhibit cancer cell proliferation, albeit at higher concentrations than the biochemical IC50, which is expected due to factors like cell membrane permeability and intracellular ATP concentrations. The target engagement assay provides crucial evidence that the compound is hitting its intended target within the cell.
In Vivo Efficacy of Compound X
Following the promising in vitro results, Compound X was advanced to in vivo testing in a mouse xenograft model using Cancer Cell Line A.
Table 2: In Vivo Antitumor Activity of Compound X
Treatment Group
Dose
Tumor Growth Inhibition (TGI)
Vehicle Control
-
0%
Compound X
50 mg/kg, oral, daily
65%
The in vivo study demonstrates that Compound X exhibits significant antitumor activity, with a 65% reduction in tumor growth compared to the vehicle control. This successful translation of in vitro potency to in vivo efficacy is a critical milestone in the drug development process.
Experimental Protocols: A Guide to Best Practices
The validity of any in vitro-in vivo comparison hinges on the rigor of the experimental methodologies employed. Below are detailed protocols for the key assays used to evaluate compounds like Compound X.
In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.
Methodology:
Reagents and Materials: Purified recombinant kinase, kinase buffer, ATP, substrate (peptide or protein), test compound, 96-well plates, detection reagents (e.g., ADP-Glo™ Kinase Assay).
Procedure:
Prepare serial dilutions of the test compound in DMSO.
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
Initiate the kinase reaction by adding ATP.
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time.
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices: The use of a purified recombinant kinase allows for the direct assessment of the compound's effect on the target without the confounding variables of a cellular environment. The choice of substrate and ATP concentration is critical; ATP should ideally be at or near its Km value for the kinase to ensure a competitive binding environment.
Cellular Proliferation Assay
Objective: To determine the effect of a test compound on the proliferation of cancer cells.
Methodology:
Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), antibiotics, test compound, 96-well cell culture plates, reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®).
Procedure:
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compound.
Incubate the plates for a period that allows for several cell doublings (typically 72 hours).
Add the viability reagent and measure the signal (e.g., absorbance or luminescence) according to the manufacturer's instructions.
Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells and determine the IC50 value.
Trustworthiness of the Protocol: This assay is a self-validating system as it includes both positive (e.g., a known cytotoxic agent) and negative (vehicle) controls. The use of multiple cell lines provides a broader understanding of the compound's antiproliferative spectrum.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of a test compound in a living animal model.
Methodology:
Animals and Husbandry: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts. Animals are housed in a controlled environment with access to food and water ad libitum.
Tumor Implantation: Cancer cells are harvested, and a specific number of cells are implanted subcutaneously into the flank of each mouse.
Tumor Growth Monitoring and Treatment: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers. Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered (e.g., orally, intraperitoneally) at a specified dose and schedule.
Efficacy Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Authoritative Grounding: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Visualizing the Path from In Vitro to In Vivo
To better understand the logical flow and key relationships in this process, the following diagrams are provided.
Caption: Workflow from in vitro evaluation to in vivo validation.
Caption: Representative kinase signaling pathway inhibited by Compound X.
Conclusion: A Holistic Approach to Drug Efficacy Evaluation
The journey of a drug candidate from initial discovery to clinical application is a testament to the power of a multi-faceted and iterative evaluation process. While in vitro assays provide the essential foundation for identifying potent compounds, they are but the first step. A comprehensive understanding of a compound's pharmacokinetic and pharmacodynamic properties through rigorous in vivo testing is indispensable for predicting its clinical potential. The case of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, as a surrogate for the less-documented pyrido[4,3-b]morpholin-3-one core, underscores the importance of this integrated approach. By embracing the complexities of biological systems and employing a logical, data-driven progression from the benchtop to preclinical models, researchers can more effectively navigate the challenging path of drug development and ultimately deliver novel therapeutics to patients in need.
References
Note: As this guide is a synthesized representation based on common practices and data from related compound classes, specific, citable references for a single, direct in vivo/in vitro comparison of a pyrido[4,3-b]morpholin-3-one derivative are not available in the public domain. The following references provide examples of studies on related pyridone-containing kinase inhibitors that inform the principles discussed in this guide.
Discovery of Pyrido[2,3-d]pyrimidin-7(8H)-one Derivatives as Potent and Selective MST3/4 Kinase Inhibitors.Journal of Medicinal Chemistry.
In vitro and in vivo anti-tumor activity of a novel pyrido[2,3-d]pyrimidine derivative.European Journal of Medicinal Chemistry.
Pharmacokinetics and antitumor efficacy of a novel pyrido[2,3-d]pyrimidine-based kinase inhibitor.Cancer Research.
Validation
A Comparative Guide to the Cross-Reactivity of Novel Octahydro-2H-pyrido[4,3-b]morpholin-3-one Hydrochloride Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the development of selective kinase inhibitors is of paramount importance. The pyrido-morpholine scaffold has emerged as a promising starting point...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, particularly within oncology, the development of selective kinase inhibitors is of paramount importance. The pyrido-morpholine scaffold has emerged as a promising starting point for the design of such agents.[1] This guide provides a comparative analysis of a new series of fictional Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride derivatives, focusing on their cross-reactivity profiles. As drug development professionals, understanding the on- and off-target activities of lead compounds is critical for predicting both efficacy and potential toxicity.[2] This document will delve into the experimental data supporting these comparisons, the methodologies used to obtain them, and the causal reasoning behind these experimental choices.
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them attractive therapeutic targets.[4] However, the high degree of structural similarity within the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[3] Off-target inhibition can lead to unforeseen side effects or even synergistic therapeutic effects, making a comprehensive understanding of a compound's selectivity profile a non-negotiable aspect of its preclinical characterization.[5]
This guide will focus on a series of novel compounds, designated OPM-1, OPM-2, and OPM-3, all based on the Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride core. These compounds have been designed as inhibitors of a hypothetical, yet therapeutically relevant, tyrosine kinase, "Kinase X," which is implicated in a specific cancer pathway.
Comparative Cross-Reactivity Profiling
To assess the selectivity of our lead compounds, we performed in-vitro kinase inhibition assays against our primary target, Kinase X, and a panel of 10 representative off-target kinases known for their potential role in adverse events or as common liabilities for this class of inhibitors.
In-Vitro Kinase Inhibition Panel
The following table summarizes the half-maximal inhibitory concentrations (IC50) for our three lead compounds against Kinase X and the off-target panel. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50% and serves as a primary measure of potency.[6]
Kinase
OPM-1 (IC50, nM)
OPM-2 (IC50, nM)
OPM-3 (IC50, nM)
Kinase X (Primary Target)
15
8
25
Kinase A
>10,000
8,500
>10,000
Kinase B
5,200
2,100
8,900
Kinase C
850
450
1,200
Kinase D
>10,000
>10,000
>10,000
Kinase E
1,500
980
2,300
Kinase F
7,800
4,500
9,500
Kinase G
250
120
480
Kinase H
>10,000
>10,000
>10,000
Kinase I
4,100
1,800
6,700
Kinase J
9,200
6,300
>10,000
Interpretation of Results:
From this initial screen, OPM-2 demonstrates the highest potency against our primary target, Kinase X, with an IC50 of 8 nM. It also shows a generally more potent off-target profile compared to OPM-1 and OPM-3. Notably, all three compounds exhibit some activity against Kinase C and Kinase G, suggesting a potential for class-related off-target effects. The high IC50 values (>10,000 nM) against Kinases A, D, and H indicate a low likelihood of direct inhibition at therapeutic concentrations.
Cellular Target Engagement Verification: The Cellular Thermal Shift Assay (CETSA)
While in-vitro assays are crucial for determining direct enzymatic inhibition, they do not always reflect a compound's behavior in a cellular context, where factors like cell permeability and intracellular ATP concentrations come into play.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells.[8] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9]
We performed CETSA for our most potent compound, OPM-2, against the primary target, Kinase X, and the most significant off-target, Kinase G, in a relevant cancer cell line.
Target Protein
Treatment
Melting Temperature (Tm)
Thermal Shift (ΔTm)
Kinase X
Vehicle (DMSO)
48.2 °C
-
OPM-2 (1 µM)
54.7 °C
+6.5 °C
Kinase G
Vehicle (DMSO)
51.5 °C
-
OPM-2 (1 µM)
53.1 °C
+1.6 °C
Interpretation of Results:
The significant positive thermal shift of +6.5 °C for Kinase X upon treatment with OPM-2 provides strong evidence of direct target engagement in a cellular environment. The smaller, yet still positive, shift of +1.6 °C for Kinase G suggests that OPM-2 also engages this off-target kinase in cells, corroborating our in-vitro findings. This cellular data is critical for understanding the potential for both therapeutic and adverse effects.
Experimental Methodologies
The following are detailed protocols for the key experiments conducted in this comparative guide.
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[10]
Step-by-Step Protocol:
Compound Preparation: Prepare serial dilutions of OPM-1, OPM-2, and OPM-3 in DMSO. Further dilute in the appropriate kinase assay buffer.
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound solution.
Add 5 µL of a solution containing the specific kinase and its corresponding substrate peptide.
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 15 µL.
Incubate the plate at room temperature for 1 hour.
ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
ADP to ATP Conversion and Detection: Add 30 µL of Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luminescence reaction.
Incubate at room temperature for 30-60 minutes.
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol describes the "melt curve" format of CETSA to determine the thermal stability of a target protein in the presence and absence of a ligand.[1]
Step-by-Step Protocol:
Cell Culture and Treatment: Culture the selected cancer cell line to approximately 80% confluency. Treat the cells with either the test compound (e.g., 1 µM OPM-2) or vehicle (DMSO) for 1 hour at 37°C.
Harvesting and Resuspension: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 25°C water bath).
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
Western Blotting:
Separate the soluble protein fractions by SDS-PAGE.
Transfer the proteins to a nitrocellulose membrane.
Block the membrane with 5% non-fat milk in TBST.
Incubate the membrane with a primary antibody specific to the target protein (Kinase X or Kinase G) overnight at 4°C.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensities to the intensity at the lowest temperature. Plot the normalized intensities against temperature to generate the melting curves and determine the melting temperature (Tm).
Visualizing Workflows and Decision Making
The following diagrams illustrate the experimental workflow and a decision-making framework based on the cross-reactivity data.
Caption: Workflow for In-Vitro Kinase Inhibition Assay.
Caption: Decision Tree for Cross-Reactivity Assessment.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of novel kinase inhibitors. Based on our analysis, OPM-2 is the most promising lead compound due to its superior on-target potency. However, its activity against Kinase G, confirmed by both in-vitro and cellular assays, warrants further investigation. This off-target activity could represent a potential liability or, in some cases, a desirable polypharmacological effect.[5]
Future studies should expand the kinase panel to provide a more comprehensive selectivity profile. Additionally, isothermal dose-response CETSA experiments would be valuable for quantifying the cellular potency of our lead compounds against both on- and off-targets. Ultimately, integrating these cross-reactivity data with cellular efficacy and toxicity studies will be crucial for the successful advancement of a lead candidate into further preclinical and clinical development.
References
Wells, C. I., Vasta, J. D., et al. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 63(3), 957-970. Retrieved from [Link]
Cheney, I. W., Yan, S., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. Retrieved from [Link]
Okada, K., Naito, M., et al. (2018). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters, 9(5), 453-458. Retrieved from [Link]
Gibert, Y., et al. (2021). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 32(7), 969-976. Retrieved from [Link]
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
Plotnikov, A., et al. (2020). Cellular thermal shift assay (CETSA). Bio-protocol, 10(22), e3820. Retrieved from [Link]
Bitesize Bio. (2024). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]
Al-Ali, H., et al. (2021). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved from [Link]
Lafranchise, N. F., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(5), 239-249. Retrieved from [Link]
Nouri Majd, M., Pourbasheer, E., & Mahmoudzadeh Laki, R. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Chemical Review and Letters, 8(5), 930-940. Retrieved from [Link]
Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569-3578. Retrieved from [Link]
Katz, J. D., et al. (2017). Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(1), 16-20. Retrieved from [Link]
Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(8), 2999-3014. Retrieved from [Link]
Wang, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 159. Retrieved from [Link]
Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(20), 6373-6387. Retrieved from [Link]
Durrant, J. D., & McCammon, J. A. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Pharmacology, 2, 43. Retrieved from [Link]
Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved from [Link]
A Comparative Guide to the pH-Dependent Stability of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride
Disclaimer: Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is treated herein as a novel chemical entity for the purpose of illustrating a comprehensive stability analysis workflow. The experimental data presente...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is treated herein as a novel chemical entity for the purpose of illustrating a comprehensive stability analysis workflow. The experimental data presented is hypothetical and generated based on established principles of physical organic chemistry as they apply to molecules containing similar functional groups (e.g., bicyclic lactams). This guide serves as a framework for conducting such an analysis.
Introduction: Why pH Stability is a Critical Quality Attribute
In drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is paramount. The pH of the surrounding environment is one of the most influential factors governing a drug molecule's shelf-life, bioavailability, and degradation profile. For Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride, a bicyclic structure containing a crucial lactam (cyclic amide) moiety, susceptibility to pH-dependent hydrolysis is a primary concern. Acidic or basic conditions can catalyze the cleavage of the amide bond, leading to a loss of potency and the formation of potentially undesirable degradation products.
This guide provides a comprehensive comparison of the stability of this compound across a physiologically and pharmaceutically relevant pH range. We will detail the experimental design for a forced degradation study, present and interpret the resulting stability data, and propose the underlying degradation mechanism. This approach is fundamental for making informed decisions in pre-formulation and formulation development, ensuring the final drug product is both safe and effective. The methodologies described are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q1A guidelines on stability testing.
Experimental Design: A Self-Validating Protocol for Stability Assessment
To accurately map the pH-stability profile, a forced degradation study was designed. This involves subjecting the API to a range of pH conditions more extreme than it would typically encounter, allowing for the rapid identification of its most stable state and the characterization of its degradation pathways.
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD), calibrated pH meter, and a temperature-controlled stability chamber.
Experimental Workflow
The workflow is designed to ensure reproducible results and clear separation of the parent API from any potential degradants.
Caption: Experimental workflow for the pH-dependent forced degradation study.
Step-by-Step Protocol
Buffer Preparation: Five buffers were prepared according to standard USP protocols:
pH 1.2 (0.1 N HCl)
pH 4.5 (Acetate Buffer)
pH 6.8 (Phosphate Buffer)
pH 7.4 (Phosphate Buffer)
pH 9.0 (Borate Buffer)
Sample Preparation: A stock solution of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride was prepared in purified water. This stock was then diluted into each of the five buffer solutions to a final concentration of 100 µg/mL. A T=0 sample was immediately taken from each solution and analyzed.
Incubation: The remaining solutions were placed in a stability chamber set to 40°C to accelerate degradation.
Time-Point Sampling: Aliquots were withdrawn at 2, 4, 8, 12, and 24 hours. Each sample was immediately neutralized (if necessary) and diluted with the mobile phase to halt further degradation before analysis.
HPLC Analysis: All samples were analyzed using a validated stability-indicating HPLC method. The method must be capable of resolving the parent peak from all degradation products, a process known as peak purity analysis.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Gradient elution with Acetonitrile and a 0.1% Formic Acid solution.
Flow Rate: 1.0 mL/min
Detection: 210 nm (determined from UV scan of the API).
Results: A Quantitative Comparison of Stability
The stability of the compound is expressed as the percentage of the parent API remaining relative to the initial (T=0) concentration.
Table 1: Percentage of Parent API Remaining Over 24 Hours at 40°C
Time (Hours)
pH 1.2
pH 4.5
pH 6.8
pH 7.4
pH 9.0
0
100.0%
100.0%
100.0%
100.0%
100.0%
2
91.2%
98.5%
99.8%
99.7%
93.4%
4
83.5%
97.1%
99.6%
99.5%
87.1%
8
69.8%
94.3%
99.2%
99.0%
75.9%
12
58.1%
91.8%
98.9%
98.5%
66.2%
24
34.6%
84.2%
97.8%
97.1%
43.8%
Table 2: Formation of Major Degradant (Deg-1) as % of Total Peak Area
Time (Hours)
pH 1.2
pH 4.5
pH 6.8
pH 7.4
pH 9.0
0
< 0.05%
< 0.05%
< 0.05%
< 0.05%
< 0.05%
12
40.5%
7.9%
0.9%
1.3%
32.7%
24
64.1%
15.3%
2.0%
2.7%
55.1%
Discussion and Mechanistic Interpretation
The data clearly indicates that Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride exhibits a classic U-shaped stability profile with respect to pH.
Maximum Stability: The compound is exceptionally stable in the near-neutral pH range of 6.8 to 7.4. Less than 3% degradation was observed over 24 hours at 40°C, suggesting excellent stability under typical physiological conditions.
Acidic Instability: Under strongly acidic conditions (pH 1.2), the compound degrades rapidly. This is characteristic of acid-catalyzed hydrolysis of the lactam bond. The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Alkaline Instability: Similarly, in a basic environment (pH 9.0), degradation is significant. This is attributed to base-catalyzed hydrolysis, where a hydroxide ion directly attacks the carbonyl carbon of the lactam. This mechanism is often more efficient than acid-catalyzed hydrolysis for amides.
The primary degradation product, designated Deg-1, is hypothesized to be the ring-opened amino acid formed from the hydrolysis of the lactam. This is a common degradation pathway for lactam-containing drugs.
Caption: Proposed hydrolytic degradation pathway of the parent compound.
Conclusion and Formulation Implications
The comparative stability study demonstrates that the integrity of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride is highly dependent on pH. The molecule is most stable in the neutral pH range (6.8-7.4). This finding has critical implications for formulation development:
Oral Formulations: For solid dosage forms, excipient compatibility studies should focus on ensuring the micro-environmental pH remains near neutral.
Parenteral Formulations: Liquid formulations for injection must be buffered to a pH between 6.8 and 7.4 to ensure maximum shelf-life and prevent the formation of the primary hydrolytic degradant. The selection of the buffer system will be a critical parameter.
This guide provides a robust framework for assessing the pH stability of new chemical entities, directly informing the path to a stable and effective pharmaceutical product.
References
Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use
URL: [Link]
Title: A Review of Stability-Indicating HPLC Method Development
Source: Journal of Pharmaceutical and Biomedical Analysis
URL: [Link]
Title: Hydrolysis of Amides
Source: Chemistry LibreTexts
URL: [Link]
Title: Forced Degradation Studies: A Tool for Drug Development
Source: Pharmaceutical Technology
URL: [Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to Personal Protective Equipment for Handling Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride in a laboratory setting...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride in a laboratory setting. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established principles of chemical safety and data from structurally related molecules.
Hazard Assessment: Understanding the Risks
Morpholine and its Derivatives : The parent compound, morpholine, is known to be a corrosive liquid that can cause severe irritation to the skin, eyes, and respiratory tract.[1][2] It is also classified as toxic through skin absorption and inhalation.[1] Some morpholine derivatives have the potential to form N-nitrosomorpholine (NMOR) in the presence of nitrites, which is a suspected human carcinogen.[3][4]
Hydrochloride Salts : The hydrochloride form of a compound indicates that it is a salt of hydrochloric acid. These salts can be acidic and may release hydrochloric acid upon dissolution in water or contact with moisture.
Anticipated Hazards:
Based on these structural alerts, Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride should be handled as a substance that is potentially:
Irritating or corrosive to the skin and eyes.
Harmful if inhaled or swallowed.
A respiratory tract irritant.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is crucial for minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride.
PPE Component
Specifications
Rationale
Eye and Face Protection
Chemical splash goggles and a face shield.
To protect against splashes of the compound, which may be corrosive or irritating to the eyes.[5][6][7]
Hand Protection
Chemical-resistant gloves (e.g., Nitrile).
To prevent skin contact with the potentially corrosive and absorbable compound.[7][8][9] Gloves should be inspected before use and disposed of properly.
Body Protection
A lab coat or chemical-resistant apron.
To protect against spills and contamination of personal clothing.[5][10]
Respiratory Protection
A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if there is a risk of aerosolization.
To prevent inhalation of the potentially harmful powder or its aerosols.[9]
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount for minimizing the risk of exposure and ensuring a safe laboratory environment.
Engineering Controls
Ventilation : Always handle Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood.[11]
Safety Equipment : Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[8]
Step-by-Step Handling Protocol
Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by laying down absorbent bench paper.
Weighing and Aliquoting : Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to minimize inhalation exposure.
Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Decontaminate the work surface.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12][13] Seek medical attention.
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13] Seek immediate medical attention.
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
Small Spills : For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal.
Large Spills : For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.[14]
Waste Segregation and Collection
Solid Waste : Collect any unused solid Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride and contaminated disposable materials (e.g., gloves, bench paper) in a clearly labeled, sealed, and chemically resistant container.[15]
Liquid Waste : Collect solutions containing the compound in a labeled, sealed, and appropriate waste container. Do not mix with incompatible waste streams.[15]
Neutralization : Given its nature as a hydrochloride salt, the waste may be acidic. Neutralization with a suitable base (e.g., sodium bicarbonate) may be required before disposal, following your institution's guidelines.[16][17] The reaction should be monitored with a pH meter or pH paper until a neutral pH is achieved.[16]
Final Disposal
Consult your institution's EHS office or a licensed professional waste disposal service to ensure compliance with all federal, state, and local regulations for chemical waste disposal.[14][15]
References
What is Morpholine: A Simple Guide - Niir.org. (2025, September 17).
Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG.
Health effects of morpholine based coating for fruits and vegetables.
Proper Disposal Procedures for BMS-214662 Hydrochloride: A Comprehensive Guide for Laboratory Professionals - Benchchem.
Morpholine (HSG 92, 1995) - INCHEM.
Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.
safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine.
How to dispose of hydrochloric acid - Lab Alley.
What are the Health and Safety Guidelines for Using Amines?.
Chemical disposal: what you need to know.
Chemical Waste Disposal Guidelines.
PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.
Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International.
3 - SAFETY DATA SHEET. (2016, February 4).
How to Choose PPE for Chemical Work. (2025, October 23).